molecular formula C19H20Br2N2O3 B1672992 JNJ-10397049 CAS No. 708275-58-5

JNJ-10397049

Katalognummer: B1672992
CAS-Nummer: 708275-58-5
Molekulargewicht: 484.2 g/mol
InChI-Schlüssel: RBKIJGLHFFQHBE-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a selective orexin receptor-2 antagonist

Eigenschaften

IUPAC Name

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKIJGLHFFQHBE-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336831
Record name JNJ-10397049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708275-58-5
Record name JNJ-10397049
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-10397049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-10397049
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-10397049

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

JNJ-10397049 is a potent and highly selective competitive antagonist of the Orexin-2 Receptor (OX2R).[1][2] Its primary mechanism of action is to block the binding of the endogenous neuropeptides, Orexin-A and Orexin-B, to the OX2R.[3] These receptors are G-protein coupled receptors (GPCRs) located on neurons in key wake-promoting centers of the brain, such as the tuberomammillary nucleus (TMN) of the hypothalamus.[3][4]

The orexin (B13118510) system plays a critical role in the stabilization and maintenance of wakefulness.[3][5] By antagonizing the OX2R, this compound inhibits the excitatory, wake-promoting signals of the orexin peptides. This deactivation of wake-active neurons, particularly the suppression of downstream histamine (B1213489) release, facilitates the transition to and maintenance of sleep.[4][6] Animal studies have demonstrated that this compound effectively decreases the latency to persistent sleep while increasing the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7] The high selectivity for OX2R over the Orexin-1 Receptor (OX1R) is significant, as the blockade of OX2R is considered sufficient to induce sleep.[6][8]

Orexin-2 Receptor Signaling Pathway

The Orexin-2 Receptor is known to couple to multiple G-protein families, including Gq, Gi/o, and Gs, allowing for diverse and complex signaling outcomes depending on the cellular context.[9][10][11] The primary pathway leading to neuronal excitation is mediated by Gq protein activation.

Upon binding of Orexin-A or Orexin-B, the OX2R undergoes a conformational change, activating the associated Gq protein. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[9][11] Concurrently, DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).[9][10] These signaling events culminate in neuronal depolarization and increased excitability through the modulation of various ion channels, including the activation of non-selective cation channels and the inhibition of potassium (K+) channels.[9][11] this compound competitively binds to the OX2R, preventing this entire cascade from being initiated by the endogenous orexin peptides.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm OX2R Orexin-2 Receptor (OX2R) Gq Gq Protein (α, β, γ subunits) OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orexin Orexin-A Orexin-B Orexin->OX2R Activates JNJ This compound JNJ->OX2R Blocks Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Channels Ion Channel Modulation PKC->Channels Phosphorylates Ca_ER->PKC Activates Ca_ER->Channels Modulates Excitation Neuronal Excitation Channels->Excitation Leads to

Caption: Orexin-2 Receptor Gq-mediated signaling pathway blocked by this compound.

Quantitative Data

The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency
ParameterReceptorValueNotesReference(s)
pKi OX2R8.3Potency measured in a binding assay.[1]
Selectivity OX2R vs OX1R600-foldCalculated from Ki values.[1]
pKB OX1R5.9Functional antagonist activity.[13]
pKB OX2R8.5Functional antagonist activity.[13]
pIC50 Chimeric OX2R7.4Potency in a functional assay using chimeric receptors.[13]
Table 2: In Vivo Efficacy in Animal Models (Rat)
Dose (subcutaneous)Primary OutcomeReference(s)
3 mg/kgSignificantly decreased latency to NREM sleep and increased total sleep time.[4]
10 - 30 mg/kgDecreased latency for persistent sleep; increased NREM and REM sleep time.[1]
10 mg/kgIncreased NREM sleep duration.[8]

Experimental Protocols

The characterization of this compound relies on established pharmacological assays. Below are representative protocols for key experiments.

Protocol: Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.[14][15]

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Orexin-2 Receptor.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[16]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of a suitable OX2R radioligand (e.g., [3H]-EMPA), and serial dilutions of this compound.

    • For determining non-specific binding, a separate set of wells should contain the membrane, radioligand, and a high concentration of a known, non-labeled orexin antagonist (e.g., suvorexant).

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow binding to reach equilibrium.[16][17]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[16][18]

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

workflow_binding_assay prep 1. Membrane Preparation (Cells expressing OX2R) incubation 2. Incubation - OX2R Membranes - Radioligand ([³H]-L) - this compound (variable conc.) prep->incubation filtration 3. Rapid Filtration (Separate Bound from Free [³H]-L) incubation->filtration counting 4. Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis result Result: Binding Affinity (Kᵢ) analysis->result

References

JNJ-10397049: A Comprehensive Technical Guide to a Selective OX2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-10397049, a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R). This document details the compound's pharmacological profile, experimental methodologies for its characterization, and the underlying signaling pathways, serving as a vital resource for professionals in neuroscience research and drug development.

Core Pharmacological Profile

This compound, with the chemical formula C₁₉H₂₀Br₂N₂O₃ and a molecular weight of approximately 484.18 g/mol , is a well-characterized tool compound for studying the orexin system. Its primary mechanism of action is the selective blockade of the OX2 receptor, a G-protein coupled receptor (GPCR) centrally involved in the regulation of sleep-wake cycles, arousal, and other physiological processes.

Binding Affinity and Selectivity

This compound exhibits high affinity for the OX2 receptor with significant selectivity over the orexin 1 receptor (OX1R). This selectivity is a key feature, allowing for the specific investigation of OX2R-mediated effects. The binding affinities from various in-vitro assays are summarized below.

ParameterReceptorValueSpeciesNotes
pKiOX2R8.3Not Specified
pKBOX1R5.9Not Specified
pKBOX2R8.5Not Specified
pIC₅₀Chimeric OX2R7.4Not Specified
KiOX2R4.5 nMNot Specified
KiOX1R1.1 µMNot Specified
SelectivityOX2R vs OX1R~600-foldNot SpecifiedBased on pKi values.[1]

Table 1: In-Vitro Binding Affinity of this compound

In-Vivo Pharmacodynamics

In preclinical animal models, this compound has demonstrated significant effects on sleep architecture, consistent with the known role of the OX2 receptor in promoting wakefulness.

Animal ModelDosage (mg/kg)Administration RouteKey Effects
Male Sprague-Dawley Rats10 - 30SubcutaneousDecreased latency to persistent sleep; Increased NREM and REM sleep time.[1]

Table 2: In-Vivo Effects of this compound on Sleep Parameters

Experimental Protocols

This section provides detailed methodologies for the key in-vitro and in-vivo experiments used to characterize the pharmacological profile of this compound.

In-Vitro Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the OX1 and OX2 receptors.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human OX1R or OX2R

  • Radioligand (e.g., [³H]-EMPA for OX2R)

  • This compound (test compound)

  • Non-specific binding control (e.g., a high concentration of a known orexin receptor antagonist)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with OX2R Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-EMPA) Radioligand->Incubation Compound This compound Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow
In-Vitro Functional Assay: Calcium Mobilization

This protocol describes a common functional assay to assess the antagonist activity of this compound by measuring changes in intracellular calcium levels.

Objective: To determine the ability of a test compound to inhibit the functional response (calcium mobilization) induced by an agonist at the OX2 receptor.

Materials:

  • HEK293 cells stably expressing the human OX2R

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Orexin-A or another suitable agonist

  • This compound (test compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Culture: Plate the HEK293-OX2R cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., orexin-A) to the wells to stimulate the OX2 receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response. Calculate the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the maximal agonist response.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells HEK293-OX2R Cells Dye Load Calcium Dye Cells->Dye Antagonist Pre-incubate with this compound Dye->Antagonist Agonist Stimulate with Orexin-A Antagonist->Agonist Fluorescence Measure Fluorescence Change Agonist->Fluorescence IC50 Calculate IC₅₀ Fluorescence->IC50

Calcium Mobilization Assay Workflow
In-Vivo Sleep Study in Rats

This protocol details the methodology for assessing the effects of this compound on sleep parameters in rats using electroencephalography (EEG) and electromyography (EMG).

Objective: To evaluate the hypnotic/sleep-promoting effects of a test compound by measuring changes in sleep architecture.

Materials:

  • Male Sprague-Dawley rats

  • EEG/EMG recording system

  • Implantable electrodes (for EEG and EMG)

  • Stereotaxic apparatus

  • This compound

  • Vehicle control

  • Data acquisition and analysis software

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles of the rats. Allow for a post-operative recovery period.

  • Habituation: Habituate the animals to the recording chambers and tethering system.

  • Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns.

  • Compound Administration: Administer this compound or vehicle subcutaneously at the desired dose.

  • Post-Dosing Recording: Immediately following administration, record EEG/EMG activity for a specified duration (e.g., 6-24 hours).

  • Data Analysis: Score the recorded data into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG signals. Calculate key sleep parameters, including:

    • Latency to persistent sleep

    • Total time spent in NREM and REM sleep

    • Number and duration of sleep/wake bouts

G cluster_prep Animal Preparation cluster_recording Recording cluster_analysis Data Analysis Surgery EEG/EMG Electrode Implantation Recovery Post-operative Recovery Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline EEG/EMG Recording Habituation->Baseline Dosing Administer this compound/Vehicle Baseline->Dosing PostDose Post-Dosing EEG/EMG Recording Dosing->PostDose Scoring Sleep State Scoring (Wake, NREM, REM) PostDose->Scoring Parameters Calculate Sleep Parameters Scoring->Parameters

In-Vivo Sleep Study Workflow

Orexin 2 Receptor Signaling Pathway

The OX2 receptor is a GPCR that can couple to multiple G-protein subtypes, primarily Gq, Gi, and to a lesser extent, Gs. Antagonism of OX2R by this compound blocks the downstream signaling cascades initiated by the binding of endogenous orexin peptides (Orexin-A and Orexin-B).

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors Orexin Orexin A/B OX2R OX2 Receptor Orexin->OX2R Activates JNJ This compound JNJ->OX2R Blocks Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC_inhibit Adenylyl Cyclase (AC) Gi->AC_inhibit Inhibits AC_activate Adenylyl Cyclase (AC) Gs->AC_activate Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_activate ↑ cAMP AC_activate->cAMP_activate ERK ERK/MAPK Activation Ca->ERK

OX2 Receptor Signaling Pathway

Conclusion

This compound is a valuable pharmacological tool for the investigation of the orexin system. Its high selectivity for the OX2 receptor allows for the precise dissection of the physiological roles of this receptor subtype. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers designing and interpreting studies involving this compound, ultimately contributing to a deeper understanding of orexin-mediated processes and the development of novel therapeutics.

References

The Functional Profile of JNJ-10397049: A Selective Orexin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R). This document provides a comprehensive technical overview of its primary functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The primary pharmacological effects of this compound are the promotion of sleep and the attenuation of reward-seeking behavior, particularly in the context of ethanol (B145695) consumption. Its high selectivity for the OX2R over the orexin-1 receptor (OX1R) makes it a valuable tool for dissecting the distinct physiological roles of these two receptors in the central nervous system.

Core Function and Mechanism of Action

This compound exerts its physiological effects by competitively binding to and blocking the activation of the orexin-2 receptor. Orexin (B13118510) neuropeptides, Orexin-A and Orexin-B, are key regulators of wakefulness, arousal, and reward. By preventing the binding of these endogenous ligands to the OX2R, this compound effectively dampens the excitatory signaling that promotes and maintains a state of wakefulness. This antagonism of the orexin system is the fundamental mechanism underlying its sleep-promoting properties.

Signaling Pathway

The orexin receptors are G-protein coupled receptors (GPCRs). The OX2R is known to couple to Gq and/or Gi/o proteins. Upon activation by orexin peptides, these G-proteins initiate downstream signaling cascades that typically lead to neuronal depolarization and increased excitability. This compound, as a selective antagonist, interrupts this signaling cascade at the receptor level.

Orexin Orexin A / Orexin B OX2R Orexin 2 Receptor (OX2R) Orexin->OX2R Activates JNJ10397049 This compound JNJ10397049->OX2R Blocks Inhibition Inhibition of Downstream Signaling G_protein Gq / Gi/o Protein Activation OX2R->G_protein OX2R->Inhibition Leads to Downstream Downstream Signaling (e.g., PLC activation, Ca²+ mobilization) G_protein->Downstream Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Downstream->Neuronal_Excitation Sleep_Promotion Promotion of Sleep Inhibition->Sleep_Promotion

Figure 1. Mechanism of action of this compound as an OX2R antagonist.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity and functional effects.

ParameterValueReceptorSpeciesReference
pKi 8.3Orexin 2 ReceptorNot Specified[1]
pKB 8.5Orexin 2 ReceptorNot Specified[2]
pKB 5.9Orexin 1 ReceptorNot Specified[2]
Selectivity ~600-foldOX2R over OX1RNot Specified[1]
pIC50 7.4Chimeric OX2 ReceptorNot Specified[2]
Table 1: In Vitro Binding Affinity of this compound
Experimental ModelDosageRoute of AdministrationKey FindingsReference
Male Sprague-Dawley Rats10 mg/kgSubcutaneousSignificant reduction in NREM sleep latency.[1]
Male Sprague-Dawley Rats10 mg/kgSubcutaneousIncrease in NREM sleep duration in the first 2 hours post-administration.[1]
Rodent Models1, 3, and 10 mg/kgSubcutaneousDose-dependent reduction in ethanol self-administration.[3]
Mice10 mg/kgSubcutaneousAttenuation of acquisition, expression, and reinstatement of ethanol-conditioned place preference.[3]
Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vivo Sleep Studies in Rodents

This protocol outlines the methodology for assessing the effects of this compound on sleep architecture in rats using electroencephalography (EEG) and electromyography (EMG).

Surgery Surgical Implantation of EEG/EMG Electrodes Recovery Post-Surgical Recovery (7-14 days) Surgery->Recovery Habituation Habituation to Recording Chamber & Tether Recovery->Habituation Baseline Baseline Polysomnography Recording (24-48h) Habituation->Baseline Dosing Administration of this compound or Vehicle Baseline->Dosing Recording Post-Dosing Polysomnography Recording Dosing->Recording Analysis Sleep Scoring & Analysis (NREM, REM, Wakefulness) Recording->Analysis

Figure 2. Workflow for in vivo sleep studies in rodents.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Implantation: Animals are anesthetized, and stainless-steel screw electrodes are implanted into the skull for EEG recording. Bipolar flexible wire electrodes are inserted into the nuchal muscles for EMG recording. The electrode assembly is secured to the skull with dental cement.

  • Recovery and Habituation: A recovery period of at least one week is allowed. Animals are then habituated to the recording chambers and tethered recording cables.

  • Polysomnographic Recording: Continuous EEG and EMG data are recorded for a baseline period, followed by recordings after the administration of this compound or vehicle.

  • Data Analysis: The recorded data is scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals. Parameters such as sleep latency, duration of each sleep stage, and the number of state transitions are quantified and compared between treatment groups.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the orexin-2 receptor.

Membrane_Prep Preparation of Cell Membranes Expressing OX2R Incubation Incubation of Membranes with Radioligand & varying concentrations of this compound Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis to Determine IC50 and Ki values Quantification->Analysis

Figure 3. Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human orexin-2 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Competitive Binding: A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA, a selective OX2R antagonist) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation, providing a measure of the affinity of this compound for the OX2R.

Ethanol Self-Administration and Conditioned Place Preference

To evaluate the effect of this compound on the rewarding properties of ethanol, rodent models of self-administration and conditioned place preference (CPP) are employed.

Ethanol Self-Administration Protocol:

  • Animal Model: Rats are often used and are trained to orally self-administer an ethanol solution.

  • Training: Animals are placed in operant conditioning chambers equipped with levers. Pressing one lever (the active lever) results in the delivery of a small amount of ethanol solution, while pressing the other lever (the inactive lever) has no consequence. Training continues until a stable pattern of ethanol self-administration is established.

  • Testing: Once stable responding is achieved, animals are pre-treated with various doses of this compound or vehicle before the self-administration sessions. The number of lever presses and the amount of ethanol consumed are recorded and compared across treatment conditions.

Conditioned Place Preference (CPP) Protocol:

  • Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in each compartment.

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

  • Conditioning: Over several days, the animal receives an injection of ethanol and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment.

  • Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in the ethanol-paired compartment is compared to the time spent in the vehicle-paired compartment to assess the rewarding properties of ethanol. The effect of this compound can be tested on the acquisition (administered before conditioning sessions) or expression (administered before the test session) of CPP.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective antagonism of the orexin-2 receptor. Its primary functions, the promotion of sleep and the reduction of ethanol reward, are well-documented in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and similar compounds. The high selectivity of this compound makes it particularly useful for elucidating the specific roles of the OX2R in various physiological and pathological processes. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies in different species, will be crucial for its potential translation to clinical applications.

References

JNJ-10397049: A Technical Guide to a Selective Orexin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), developed by Johnson & Johnson.[1] Primarily utilized as a research tool, this small molecule has been instrumental in elucidating the role of the orexin (B13118510) system, particularly the OX2R, in regulating sleep-wake cycles and other neurological processes. This document provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of this compound, based on publicly available data. While the specific details of its initial discovery and lead optimization are not extensively documented in the public domain, this guide synthesizes the existing knowledge to present a thorough technical resource. This compound has been characterized in various preclinical models, demonstrating significant effects on sleep architecture. It has not progressed into clinical trials.

Introduction to the Orexin System and this compound

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), is a key regulator of arousal, wakefulness, and appetite. Dysregulation of this system is implicated in sleep disorders such as narcolepsy. Orexin receptor antagonists, by blocking the wake-promoting signals of orexins, represent a therapeutic strategy for insomnia.

This compound is a highly selective antagonist for the OX2R.[2][3] This selectivity makes it a valuable pharmacological probe for dissecting the distinct physiological roles of OX1R and OX2R. Its primary application has been in preclinical research to understand the specific contribution of OX2R to sleep regulation and other CNS functions.

Discovery and Preclinical Development

While specific details regarding the initial high-throughput screening and medicinal chemistry efforts that led to the identification of this compound are not publicly available, it is known to have been developed by Johnson & Johnson.[1][4] The development of this compound likely followed a rational drug design approach targeting the OX2R. Its highest reported development phase is preclinical.[1]

Pharmacological Profile

This compound exhibits high affinity and selectivity for the OX2R. The available quantitative data on its binding affinities are summarized in the table below.

Parameter Value Receptor Reference
pKi8.3Orexin 2 Receptor (OX2R)[2]
pKB8.5Orexin 2 Receptor (OX2R)[5]
pKB5.9Orexin 1 Receptor (OX1R)[5]
pIC507.4Chimeric OX2 Receptors[5]
Selectivity~600-fold for OX2R over OX1RN/A[2]
Selectivity630 times greater for OX2R over OX1RN/A[4]

Table 1: Quantitative Pharmacological Data for this compound

This compound shows no significant activity at over 50 other neurotransmitter and neuropeptide receptors, highlighting its specificity.[5]

Mechanism of Action

This compound functions as a competitive antagonist at the OX2R. By binding to this receptor, it prevents the endogenous orexin peptides from activating their downstream signaling cascades. The orexin system is known to promote wakefulness through its projections to various arousal centers in the brain. Blockade of OX2R signaling by this compound is hypothesized to decrease the activity of these wake-promoting pathways, leading to an increase in sleep.

Orexin Orexin (Orexin-A, Orexin-B) OX2R OX2 Receptor Orexin->OX2R G_protein G-protein Coupling OX2R->G_protein JNJ10397049 This compound JNJ10397049->OX2R Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Wakefulness Wakefulness Promotion Signaling_Cascade->Wakefulness A Animal Preparation (Sprague-Dawley Rats) B EEG/EMG Electrode Implantation A->B C Recovery & Habituation B->C D Drug Administration (this compound or Vehicle, s.c.) C->D E Polysomnographic Recording D->E F Sleep Stage Scoring E->F G Data Analysis (Sleep Parameters) F->G A NPC Isolation and Culture B Treatment with this compound (Varying Concentrations) A->B C1 MTT Assay B->C1 C2 Neurosphere Assay B->C2 C3 Immunocytochemistry B->C3 D1 Quantify Cell Proliferation C1->D1 D2 Quantify Neurosphere Formation C2->D2 D3 Quantify Cell Differentiation C3->D3

References

A Technical Guide to the Role of JNJ-10397049 in the Sleep-Wake Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of JNJ-10397049, a selective orexin-2 receptor antagonist (2-SORA). It details the compound's mechanism of action within the orexin (B13118510) neurochemical system, which is a critical regulator of sleep and wakefulness. This guide synthesizes key preclinical findings, presenting quantitative data on receptor binding and in vivo effects on sleep architecture. Detailed experimental protocols and signaling pathway diagrams are included to offer a thorough resource for professionals engaged in sleep research and the development of novel hypnotics.

Introduction: The Orexin System and Sleep-Wake Regulation

The sleep-wake cycle is governed by a complex interplay of homeostatic and circadian processes, orchestrated by various neuronal populations. Central to the maintenance of wakefulness is the orexin system. Orexin neurons, located exclusively in the lateral hypothalamus, produce two neuropeptides: orexin-A and orexin-B.[1][2] These peptides act as excitatory neurotransmitters, projecting widely throughout the brain to activate wake-promoting centers, including the locus coeruleus (noradrenergic), tuberomammillary nucleus (histaminergic), and raphe nuclei (serotonergic).[1][3][4][5]

The effects of orexins are mediated by two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[2] Orexin-A binds to both receptors, while orexin-B has a higher affinity for OX2R.[3][5] The sustained activity of orexin neurons is crucial for stabilizing the wakeful state.[6] Consequently, antagonism of orexin receptors presents a logical therapeutic strategy for the treatment of insomnia.[3][7] this compound is a key pharmacological tool that has helped elucidate the specific role of the OX2R in this process.

This compound: A Selective Orexin-2 Receptor Antagonist

This compound is a small molecule compound identified as a potent and selective antagonist of the orexin-2 receptor (2-SORA).[8][9][10] Its high selectivity allows for the specific investigation of the OX2R's function in sleep modulation, distinguishing its role from that of the OX1R. Preclinical studies have consistently demonstrated that the selective blockade of OX2R is sufficient to promote and maintain sleep, suggesting that this receptor subtype is the primary mediator of the orexin system's wake-promoting effects.[1][3][4][9]

Mechanism of Action

Receptor Binding and Signaling

This compound exhibits a high binding affinity for the OX2R with significant selectivity over the OX1R. This selectivity has been quantified in various binding and functional assays. While OX1R is primarily coupled to Gq proteins, OX2R can signal through either Gq or Gi/Go pathways, leading to neuronal depolarization and increased excitability.[3] By competitively binding to and blocking the OX2R, this compound prevents the downstream signaling cascade initiated by endogenous orexin peptides.

Table 1: Receptor Binding Profile of this compound

Receptor Binding Parameter Value Reference
Orexin-2 (OX2R) pKi 8.2 [9]
Orexin-1 (OX1R) pKi 5.7 [9]
Orexin-2 (OX2R) pKB 8.5 [11]
Orexin-1 (OX1R) pKB 5.9 [11]

| Orexin-2 (OX2R) | pIC50 | 7.4 |[11] |

System-Level Effects on the Sleep-Wake Switch

The primary mechanism by which this compound promotes sleep is by inhibiting the excitatory output of wake-active neurons.[9] A key target is the histaminergic system in the tuberomammillary nucleus (TMN) of the hypothalamus. Selective pharmacological blockade of OX2R with this compound has been shown to suppress histamine (B1213489) release.[9] This reduction in histaminergic tone, along with decreased activity in other monoaminergic centers, allows sleep-promoting regions, such as the ventrolateral preoptic nucleus (VLPO), to become dominant, thereby "switching" the brain from a state of wakefulness to sleep.

G cluster_receptors Target Receptors LH Lateral Hypothalamus (Orexin Neurons) Orexin Orexin A & B LH->Orexin Releases OX1R OX1R Orexin->OX1R Activates OX2R OX2R Orexin->OX2R Activates WakeNuclei Wake-Promoting Nuclei (TMN, LC, Raphe) OX1R->WakeNuclei OX2R->WakeNuclei Sleep Sleep Promotion OX2R->Sleep Inhibition leads to Wakefulness Wakefulness WakeNuclei->Wakefulness Promotes JNJ This compound JNJ->OX2R Selectively Blocks G cluster_output Quantitative Endpoints start Rat Model Selection (e.g., Wistar) surgery Surgical Implantation (EEG/EMG Electrodes) start->surgery recovery Post-Surgical Recovery (>1 week) surgery->recovery habituation Habituation to Recording Setup recovery->habituation vehicle Vehicle Control jnj This compound (s.c.) (e.g., 10 mg/kg) comparator Comparator (e.g., DORA, OX1RA) recording Polysomnographic Recording (e.g., 6 hours post-dose) vehicle->recording analysis Data Scoring & Analysis recording->analysis latency Sleep Latency analysis->latency nrem NREM Duration analysis->nrem rem REM Duration analysis->rem wake Wake Duration analysis->wake

References

Preclinical Profile of JNJ-10397049: A Selective Orexin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system which plays a critical role in the regulation of sleep-wake cycles, appetite, and other physiological processes.[1][2][3][4] Preclinical research has demonstrated the sleep-promoting effects of this compound, highlighting its therapeutic potential for the treatment of sleep disorders such as insomnia.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies on this compound, with a focus on its pharmacological properties, key experimental data, and detailed methodologies.

Core Mechanism of Action

The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[6][7] These receptors are distributed throughout the brain and are involved in promoting wakefulness. This compound exerts its effects by selectively blocking the binding of orexin neuropeptides to the OX2R. This antagonism of OX2R signaling leads to a reduction in wakefulness and a promotion of sleep.[5]

Pharmacological Properties

This compound exhibits high affinity and selectivity for the OX2R. The following table summarizes the key in vitro binding and functional activity data.

ParameterValueSpecies/SystemReference
pKi (OX2R)8.3---[3]
pKi (OX1R)5.7---
Selectivity (OX2R vs OX1R)600-fold---[3]
pIC50 (chimeric OX2R)7.4---[1][4]
pKB (OX1R)5.9---[1][4]
pKB (OX2R)8.5---[1][4]

Key Preclinical Studies & Data

In Vivo Sleep Studies in Rodents

Preclinical studies in rats have consistently demonstrated the sleep-promoting effects of this compound. Administration of the compound leads to a significant reduction in the time taken to fall asleep (sleep latency) and an increase in the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

SpeciesDose (mg/kg)Administration RouteEffect on NREM SleepEffect on REM SleepReference
Rat10SubcutaneousIncreased durationNot significantly affected[5]
Rat10-30---Decreased latency, increased durationIncreased duration

A study investigating the effects of this compound on neural precursor cells (NPCs) found that it could influence their proliferation and differentiation in a concentration-dependent manner.

Concentration (µM)Effect on NPC ProliferationReference
1, 5Significantly increased[1]
10, 15, 20No significant effect[1]
25, 30Toxic[1]

Experimental Protocols

Rodent Sleep Studies (EEG/EMG)

Objective: To assess the effects of this compound on sleep architecture in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Surgical Implantation: Under anesthesia, stainless steel screw electrodes are implanted into the skull for EEG recordings, and wire electrodes are inserted into the nuchal muscles for EMG recordings.

  • Recovery and Acclimation: Animals are allowed to recover from surgery and are habituated to the recording chambers and cables.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered via the specified route (e.g., subcutaneous injection). A vehicle control group is included in each experiment.

  • Data Recording: Continuous EEG and EMG data are recorded for a defined period (e.g., 24 hours) post-administration.

  • Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) to identify different sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG signals. Key parameters such as sleep latency, duration of each sleep stage, and number of state transitions are quantified.

Ex Vivo Receptor Autoradiography

Objective: To determine the occupancy of OX2R by this compound in the brain.

Methodology:

  • Animal Model: Rats are administered with this compound or vehicle.

  • Tissue Collection: At a specific time point after administration, animals are euthanized, and their brains are rapidly removed and frozen.

  • Cryosectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation: The brain sections are incubated with a radiolabeled ligand that specifically binds to the OX2R.

  • Washing: The sections are washed to remove any unbound radioligand.

  • Imaging: The sections are exposed to a phosphor imaging plate or film to detect the radioactivity.

  • Data Analysis: The density of the signal on the autoradiograms is quantified and compared between the drug-treated and vehicle-treated groups to calculate the percentage of receptor occupancy.

Visualizations

Signaling Pathway of this compound

G cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Orexin A/B OX2R OX2 Receptor Orexin->OX2R Binds Gq Gq-protein OX2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Wakefulness Increased Neuronal Excitability (Wakefulness) Ca_release->Wakefulness PKC->Wakefulness JNJ This compound JNJ->OX2R Blocks

Caption: Antagonistic action of this compound on the OX2R signaling pathway.

Experimental Workflow for Rodent Sleep Study

G A Surgical Implantation (EEG/EMG Electrodes) B Recovery & Acclimation A->B C Drug Administration (this compound or Vehicle) B->C D EEG/EMG Data Recording C->D E Sleep Stage Scoring (Wake, NREM, REM) D->E F Quantitative Analysis (Latency, Duration, etc.) E->F

Caption: Workflow for assessing the effects of this compound on rodent sleep.

Experimental Workflow for Ex Vivo Receptor Occupancy

G A Drug Administration (this compound or Vehicle) B Brain Tissue Collection A->B C Cryosectioning B->C D Radioligand Incubation C->D E Autoradiography Imaging D->E F Receptor Occupancy Calculation E->F

Caption: Workflow for determining OX2R occupancy by this compound.

References

JNJ-10397049: An In-Depth Technical Guide on its Effects on Orexin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R).[1][2][3][4] The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and other physiological processes. By selectively blocking the OX2R, this compound has been shown to modulate orexin signaling, leading to significant effects on sleep and wakefulness. This technical guide provides a comprehensive overview of the effects of this compound on orexin signaling, including its pharmacological profile, and detailed experimental methodologies for its characterization.

Core-Mechanism of Action: Selective Orexin-2 Receptor Antagonism

This compound functions as a competitive antagonist at the OX2R, thereby blocking the binding of the endogenous orexin peptides. This selective antagonism of the OX2R is believed to be the primary mechanism underlying its pharmacological effects, particularly its sleep-promoting properties. The wake-promoting signals of the orexin system are thought to be predominantly mediated through the OX2R.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its high affinity and selectivity for the human orexin-2 receptor.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorSpeciespKiSelectivity (fold) vs. OX1RReference
OX2RHuman8.3600[1]
OX1RHuman5.7-

Table 2: In Vitro Functional Antagonism of this compound

ReceptorSpeciesAssaypIC50pKBReference
OX2R (chimeric)Not SpecifiedCalcium Mobilization7.48.5[3]
OX1RNot SpecifiedCalcium Mobilization-5.9[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound on orexin signaling are provided below. These protocols are based on established methods in the field and are intended to serve as a guide for researchers.

In Vitro Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound for orexin receptors expressed in a heterologous system.

Objective: To determine the inhibitory constant (Ki) of this compound at human OX1 and OX2 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand: [³H]-EMPA (a selective OX2R antagonist radioligand).

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled orexin receptor ligand (e.g., 10 µM EMPA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, [³H]-EMPA (at a concentration near its Kd), and either this compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the antagonistic effect of this compound on orexin-induced calcium mobilization.

Objective: To determine the functional potency (pIC50 or pKB) of this compound in blocking orexin-A or orexin-B induced intracellular calcium release.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Cell culture medium.

  • Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Orexin-A or Orexin-B agonist solution.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Seed the cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer and add them to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the FLIPR instrument.

  • Initiate fluorescence reading and add the orexin agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80).

  • Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of this compound on the orexin-induced calcium response and calculate the IC50 or KB value.

In Vivo Sleep/Wake EEG and EMG Recording in Rats

This protocol describes a typical experiment to evaluate the effects of this compound on sleep architecture in rats.

Objective: To assess the effect of this compound on sleep-wake states, including latency to persistent sleep, and duration of non-REM (NREM) and REM sleep.

Materials:

  • Adult male Sprague-Dawley rats.

  • This compound solution for administration (e.g., subcutaneous injection).

  • Vehicle control.

  • EEG and EMG recording system (telemetric or tethered).

  • Surgical instruments for electrode implantation.

  • Anesthesia.

Procedure:

  • Surgical Implantation: Anesthetize the rats and surgically implant EEG screw electrodes over the cortex and EMG wire electrodes in the nuchal muscles. Allow for a recovery period of at least one week.

  • Habituation: Acclimate the animals to the recording chambers and tether (if applicable) for several days before the experiment.

  • Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration: Administer this compound or vehicle at the beginning of the desired recording period (e.g., the beginning of the light or dark cycle).

  • Data Acquisition: Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) post-administration.

  • Data Analysis:

    • Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10-30 seconds) based on the EEG and EMG signals.

    • Quantify the time spent in each state.

    • Determine the latency to the first episode of persistent NREM sleep.

    • Analyze the number and duration of sleep/wake bouts.

    • Perform spectral analysis of the EEG signal to assess sleep intensity (e.g., delta power during NREM sleep).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

orexin_signaling cluster_downstream Downstream Signaling Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq Gq OX1R->Gq OX2R->Gq JNJ This compound JNJ->OX2R PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Activation Neuronal Activation (Wakefulness) Ca_release->Neuronal_Activation experimental_workflow cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50/KB) Animal_Prep Animal Surgery (EEG/EMG Implantation) Habituation Habituation to Recording Chambers Animal_Prep->Habituation Baseline Baseline Sleep Recording Habituation->Baseline Dosing This compound Administration Baseline->Dosing Sleep_Recording Post-Dosing Sleep/Wake Recording Dosing->Sleep_Recording Data_Analysis Sleep Scoring & Analysis Sleep_Recording->Data_Analysis sleep_mechanism Orexin_System Orexin System (Lateral Hypothalamus) OX2R_Wake OX2R Activation in Wake-Promoting Regions Orexin_System->OX2R_Wake Activates Wakefulness Wakefulness OX2R_Wake->Wakefulness Promotes Sleep Sleep Promotion OX2R_Wake->Sleep Inhibits JNJ This compound JNJ->OX2R_Wake Blocks JNJ->Sleep Disinhibits

References

JNJ-10397049: An In-depth Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R) that has garnered significant interest in the field of neuroscience research.[1][2][3] Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating various physiological processes, including sleep-wake cycles, appetite, and reward pathways.[4] By selectively blocking the OX2R, this compound offers a valuable pharmacological tool to investigate the specific functions of this receptor subtype in both normal and pathological brain states. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Compound Information

PropertyValueSource
IUPAC Name 1-(2,4-dibromophenyl)-3-((4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea[1]
Molecular Formula C₁₉H₂₀Br₂N₂O₃[2]
Molar Mass 484.188 g·mol⁻¹[1]
CAS Number 708275-58-5[1][2]
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in DMSO and ethanol (B145695)

Mechanism of Action

This compound acts as a competitive antagonist at the OX2R, a G protein-coupled receptor (GPCR). The orexin (B13118510) system's signaling is complex, with the OX2R capable of coupling to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[4] The primary signaling cascade upon orexin binding to OX2R often involves the Gq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. These downstream events ultimately modulate neuronal excitability and neurotransmitter release. By blocking the binding of endogenous orexins (Orexin-A and Orexin-B) to the OX2R, this compound inhibits these downstream signaling cascades.

OX2R_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX2R OX2R Orexin-A/B->OX2R Binds & Activates This compound This compound This compound->OX2R Binds & Blocks Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Neuronal Response Modulation of Neuronal Excitability Ca2->Neuronal Response PKC->Neuronal Response

Caption: Antagonistic action of this compound on the OX2R-Gq signaling pathway.

Quantitative Data

Receptor Binding Affinity
ParameterValueReceptorSource
pIC₅₀ 7.4Chimeric OX₂[2]
pKB 8.5OX₂[2]
pKB 5.9OX₁[2]
In Vitro Effects on Neural Precursor Cells (NPCs)
ConcentrationEffect on NPC ProliferationSource
1 µM Significant increase[5]
5 µM Significant increase[5]
10 µM No significant effect[5]
15 µM No significant effect[5]
20 µM No significant effect[5]
25 µM Toxic[5]
30 µM Toxic[5]
ConcentrationEffect on NPC Differentiation to Oligodendroglial LineageSource
20 µM Increased expression of Olig2 and decreased expression of nestin[5]
In Vivo Effects in Rodent Models
StudyAnimal ModelDosesRouteKey FindingsSource
Sleep Promotion Male Sprague-Dawley Rats10 and 30 mg/kgs.c.Reduced latency to persistent sleep; increased NREM and REM sleep time.[6]
Ethanol Self-Administration Rats1, 3, and 10 mg/kgs.c.Dose-dependently reduced ethanol self-administration.[1]
Ethanol Conditioned Place Preference Mice10 mg/kgs.c.Attenuated the acquisition, expression, and reinstatement.[1]

Experimental Protocols

Neural Precursor Cell (NPC) Proliferation and Differentiation

This protocol is adapted from studies investigating the effect of this compound on NPC behavior.[5]

1. NPC Culture:

  • Isolate NPCs from the cerebral cortices of embryonic day 14 mice.

  • Culture NPCs as neurospheres in a proliferation medium such as NeuroCult™ Proliferation Medium supplemented with growth factors like Epidermal Growth Factor (EGF).

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

2. Proliferation Assay (MTT Assay):

  • Dissociate neurospheres into single cells and plate in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25, 30 µM) or vehicle control (DMSO) for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Differentiation Assay:

  • Plate dissociated NPCs on poly-L-ornithine-coated coverslips in a differentiation medium (proliferation medium without growth factors and supplemented with 1% fetal bovine serum).

  • Treat cells with this compound (e.g., 20 µM) or vehicle for 7 days.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry for oligodendrocyte lineage markers (e.g., Olig2) and NPC markers (e.g., nestin).

  • Counterstain nuclei with DAPI.

  • Analyze fluorescence using a fluorescence microscope.

4. Real-Time PCR:

  • Extract total RNA from treated and control NPC cultures.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR using SYBR Green master mix and primers for genes of interest (e.g., Olig2, Nestin, and a housekeeping gene like GAPDH).

  • Analyze relative gene expression using the ΔΔCt method.

NPC_Experiment_Workflow cluster_culture NPC Culture cluster_proliferation Proliferation Assay cluster_differentiation Differentiation Assay isolate Isolate NPCs from E14 Mouse Cortex culture Culture as Neurospheres in Proliferation Medium isolate->culture plate_prolif Plate Single NPCs culture->plate_prolif plate_diff Plate NPCs on Coated Coverslips culture->plate_diff treat_prolif Treat with this compound (various concentrations) plate_prolif->treat_prolif mtt Perform MTT Assay treat_prolif->mtt read_prolif Measure Absorbance mtt->read_prolif treat_diff Treat with this compound (e.g., 20 µM) plate_diff->treat_diff icc Immunocytochemistry (Olig2, Nestin) treat_diff->icc rt_pcr Real-Time PCR (Gene Expression) treat_diff->rt_pcr

Caption: Experimental workflow for studying the effects of this compound on NPCs.
In Vivo Sleep Studies in Rats

This protocol is a generalized procedure based on rodent sleep studies.[6]

1. Animal Surgery:

  • Implant male Sprague-Dawley rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.

  • Place EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.

  • Allow animals to recover for at least one week.

2. Habituation:

  • Habituate the rats to the recording chambers and tethered recording cables for several days before the experiment.

3. Drug Administration and Recording:

  • On the experimental day, administer this compound (e.g., 10 or 30 mg/kg, s.c.) or vehicle at the beginning of the light or dark cycle.

  • Continuously record EEG and EMG signals for a defined period (e.g., 6-24 hours).

4. Data Analysis:

  • Score the EEG/EMG recordings in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Analyze sleep parameters, including sleep latency, total sleep time, and the duration of each sleep stage.

Ethanol Self-Administration in Rats

This is a representative protocol for operant self-administration studies.[1]

1. Operant Conditioning Training:

  • Train rats in operant conditioning chambers equipped with two levers.

  • Initially, train rats to press a lever for a sucrose (B13894) solution to establish the lever-pressing behavior.

  • Gradually introduce ethanol into the sucrose solution and then fade the sucrose until the rats are self-administering an ethanol solution (e.g., 10% v/v).

  • Establish a stable baseline of ethanol self-administration on a fixed-ratio schedule of reinforcement (e.g., FR1, where one lever press delivers one reward).

2. Drug Testing:

  • Once a stable baseline is achieved, administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle prior to the self-administration session.

  • Record the number of lever presses on the active (ethanol-delivering) and inactive levers.

3. Data Analysis:

  • Compare the number of active lever presses and ethanol intake between the drug-treated and vehicle-treated conditions to assess the effect of this compound on the reinforcing properties of ethanol.

Conclusion

This compound is a valuable research tool for elucidating the role of the OX2R in a variety of neurological processes. Its high selectivity allows for the targeted investigation of OX2R-mediated pathways in sleep, addiction, and neurodevelopment. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. As with any pharmacological agent, careful consideration of experimental design and appropriate controls are essential for obtaining robust and reproducible results.

References

Unraveling the Pharmacology of JNJ-10397049: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key regulator of sleep and wakefulness. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its binding affinity, in vitro and in vivo activities, and the underlying signaling pathways. Detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Introduction

The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 and orexin-2 receptors; OX1R and OX2R), plays a pivotal role in the regulation of arousal, appetite, and reward processing.[1] Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy and insomnia.[2] this compound has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for the OX2R, allowing for the specific investigation of the physiological roles of this receptor subtype. This document serves as an in-depth technical resource on the pharmacological profile of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the OX2R.[3][4] By binding to the receptor, it blocks the binding of the endogenous orexin peptides, thereby inhibiting the downstream signaling cascades that promote wakefulness.[5]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound
ParameterReceptorValueSpeciesReference(s)
pKiOX2R8.3Not Specified[3]
pKBOX2R8.5Not Specified[6]
pKBOX1R5.9Not Specified[6]
Selectivity (OX2R vs. OX1R)-~600-foldNot Specified[3]
pIC50Chimeric OX2R7.4Not Specified[6]
Table 2: In Vivo Effects of this compound on Sleep Parameters in Rats
DoseAdministration RouteEffectObservation PeriodReference(s)
10-30 mg/kgSubcutaneousDecreased latency to persistent sleep-[3]
10-30 mg/kgSubcutaneousIncreased NREM sleep time-[3]
10-30 mg/kgSubcutaneousIncreased REM sleep time-[3]
10 mg/kgSubcutaneousSignificant reduction in NREM sleep latencyFirst 2 hours post-administration[3]
10 mg/kgSubcutaneousSignificant increase in NREM sleep durationFirst 2 hours post-administration[3]
Table 3: Effects of this compound on Neural Precursor Cells (NPCs)
ConcentrationEffect on ProliferationEffect on Differentiation (to Oligodendrocytes)Reference(s)
1 µM, 5 µMSignificantly increased-[7]
10 µM, 15 µM, 20 µMNo significant effect-[7]
20 µMNo significant effectIncreased[7]
25 µM, 30 µMToxic-[7]

Signaling Pathways

The OX2R is known to couple to multiple G proteins, primarily Gq, Gi, and Gs, leading to the activation of diverse downstream signaling pathways. Antagonism of OX2R by this compound inhibits these orexin-induced signaling events.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP ↓ Synthesis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates Wakefulness Wakefulness Promotion Ca->Wakefulness PKC->Wakefulness PKA PKA cAMP->PKA Activates PKA->Wakefulness Orexin Orexin Orexin->OX2R Activates JNJ10397049 This compound JNJ10397049->OX2R Inhibits

Caption: Orexin-2 Receptor (OX2R) Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the OX2R.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing OX2R Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand, and this compound dilutions Reagent_Prep->Incubation Filtration Separate bound and free radioligand via vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using scintillation counting Filtration->Counting IC50_Calc Calculate IC50 value from concentration-response curve Counting->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OX2R.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-EMPA), and varying concentrations of this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Sleep/Wakefulness Assessment in Rats

This protocol outlines the methodology for assessing the effects of this compound on sleep architecture in rats using electroencephalography (EEG) and electromyography (EMG).

In_Vivo_Sleep_Study_Workflow cluster_surgery Surgical Preparation cluster_recording Recording cluster_analysis Data Analysis Implantation Surgically implant EEG/EMG electrodes Recovery Allow for post-operative recovery Implantation->Recovery Habituation Habituate animals to the recording chamber Recovery->Habituation Dosing Administer this compound or vehicle Habituation->Dosing Recording Continuously record EEG/EMG signals Dosing->Recording Scoring Visually or automatically score sleep stages (Wake, NREM, REM) Recording->Scoring Quantification Quantify sleep parameters (latency, duration, bout number, etc.) Scoring->Quantification

Caption: Workflow for In Vivo Sleep/Wakefulness Assessment in Rats.

Methodology:

  • Animal Surgery:

    • Anesthetize male Sprague-Dawley rats.

    • Surgically implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant stainless steel wire electrodes into the nuchal muscles for EMG recording.

    • Allow animals to recover for at least one week post-surgery.

  • Polysomnographic Recording:

    • Habituate the animals to the recording chambers and tether system.

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at the beginning of the light or dark cycle.

    • Record EEG and EMG signals continuously for a defined period (e.g., 24 hours).

  • Data Analysis:

    • Divide the recording into epochs (e.g., 10 seconds).

    • Visually or automatically score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

    • Quantify various sleep parameters, including latency to persistent sleep, total time spent in each sleep stage, number and duration of sleep bouts, and sleep efficiency.

    • Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Neural Precursor Cell Proliferation and Differentiation Assay

This protocol details the methods to assess the effects of this compound on the proliferation and differentiation of neural precursor cells (NPCs).[7][8][9]

NPC_Assay_Workflow cluster_culture Cell Culture cluster_proliferation Proliferation Assessment cluster_differentiation Differentiation Assessment Isolation Isolate and culture NPCs Treatment Treat NPCs with varying concentrations of this compound Isolation->Treatment MTT Perform MTT assay Treatment->MTT Neurosphere Perform neurosphere assay Treatment->Neurosphere ICC Immunocytochemistry for differentiation markers (e.g., Olig2, Nestin) Treatment->ICC qPCR Real-time PCR for gene expression of differentiation markers Treatment->qPCR

References

JNJ-10397049: A Selective Orexin-2 Receptor Antagonist and its Impact on REM Sleep

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and a 600-fold selectivity over the orexin-1 receptor (OX1R)[1]. This compound has been instrumental in preclinical research to elucidate the distinct roles of the two orexin (B13118510) receptors in the regulation of sleep and wakefulness. This technical guide provides a comprehensive overview of the effects of this compound on sleep architecture, with a particular focus on Rapid Eye Movement (REM) sleep, based on available preclinical data.

Mechanism of Action

The orexin neuropeptide system, comprising orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal and wakefulness[2]. Orexin neurons, located in the lateral hypothalamus, project to and excite various wake-promoting nuclei, including the histaminergic tuberomammillary nucleus (TMN)[3][4][5]. Orexin receptors are G-protein coupled; OX1R is thought to couple to Gq, while OX2R can signal through either Gq or Gi/Go[6]. The wake-promoting effects of orexins are largely mediated by the activation of these downstream pathways[6].

This compound exerts its sleep-promoting effects by selectively blocking the OX2R. This antagonism inhibits the output of wake-active neurons, notably by suppressing histamine (B1213489) release in the hypothalamus[4][5][7][8]. By targeting OX2R, this compound effectively reduces the wake-promoting signals, thereby facilitating the transition to and maintenance of sleep.

Orexin_Signaling_Pathway cluster_OrexinSystem Orexin System cluster_TargetNeuron Target Neuron (e.g., TMN) Orexin Neuron Orexin Neuron Orexin-A Orexin-A Orexin Neuron->Orexin-A Orexin-B Orexin-B Orexin Neuron->Orexin-B OX2R OX2R Orexin-A->OX2R OX1R OX1R Orexin-A->OX1R Orexin-B->OX2R Gq Gq OX2R->Gq Gi_Go Gi/Go OX2R->Gi_Go OX1R->Gq PLC PLC Gq->PLC + AC AC Gi_Go->AC - Histamine_Release Histamine Release (Wakefulness) PLC->Histamine_Release ... AC->Histamine_Release ... JNJ10397049 This compound JNJ10397049->OX2R

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Impact on Sleep Architecture

Preclinical studies in rats have demonstrated that this compound robustly promotes both non-REM (NREM) and REM sleep. Administration of this compound leads to a decrease in the latency to persistent sleep and an increase in the total duration of both NREM and REM sleep[1][4][5].

The following table summarizes the quantitative effects of this compound on sleep parameters as observed in preclinical studies.

ParameterVehicleThis compound (10 mg/kg)This compound (30 mg/kg)
NREM Sleep LatencyNo changeSignificant reduction[1]Decreased[4][5]
NREM Sleep DurationBaselineIncreased[1][7][8][9]Increased
REM Sleep LatencyNo changeNo significant change[7][8]Decreased[4][5]
REM Sleep DurationBaselineNo significant change[7][8]Increased[1]
Total Sleep TimeBaselineIncreasedIncreased[4][5]

The Role of OX1R in REM Sleep Regulation

A key finding from studies involving this compound is the elucidation of the interplay between OX1R and OX2R in REM sleep regulation. While selective blockade of OX2R by this compound alone primarily increases NREM sleep duration without a significant impact on REM sleep, the simultaneous blockade of OX1R dramatically alters the sleep architecture in favor of REM sleep[7][8][9].

Co-administration of this compound with a selective OX1R antagonist (GSK-1059865) results in a significant reduction in REM sleep latency and a marked increase in REM sleep duration, often at the expense of NREM sleep time[7][8][9][10]. This suggests that while OX2R blockade is sufficient to promote sleep, the additional inhibition of OX1R disinhibits REM sleep, leading to a more fragmented sleep pattern with a strong preference for REM.

The following table presents data on NREM and REM sleep bout analysis in rats following the co-administration of this compound and the OX1R antagonist GSK-1059865.

Treatment GroupNREM Bout NumberNREM Bout Duration (min)REM Bout NumberREM Bout Duration (min)
Vehicle + Vehicle82.7 ± 2.61.39 ± 0.0719.6 ± 2.01.13 ± 0.13
GSK-1059865 + Vehicle70.7 ± 3.71.51 ± 0.1018.1 ± 1.71.21 ± 0.17
Vehicle + this compound101.0 ± 4.21.30 ± 0.0717.7 ± 3.61.37 ± 0.18
GSK-1059865 + this compound97.9 ± 3.01.17 ± 0.0723.0 ± 2.11.55 ± 0.11
Data adapted from a study in rats over a 6-hour period following treatment. Values are means ± s.e.m.[7]

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the evaluation of this compound's effects on sleep.

  • Species: Male Sprague-Dawley rats[1].

  • Housing: Animals are typically housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

  • Surgical Implantation: For sleep studies, animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages.

  • Compound: this compound is synthesized and prepared for administration.

  • Formulation: For subcutaneous administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose[7][8]. For intraperitoneal or oral administration, it may be dissolved in a solution containing DMSO, PEG300, Tween-80, and saline[1].

  • Dosage: Doses typically range from 10 mg/kg to 30 mg/kg[1][7][8].

  • Route of Administration: Subcutaneous (sc) or intraperitoneal (ip) injections are common[1][4][7][8].

  • Data Acquisition: Continuous EEG and EMG recordings are collected for a specified period (e.g., 6 hours) following drug administration[7].

  • Sleep Scoring: The recordings are scored in epochs (e.g., 30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep.

  • Data Analysis: Key sleep parameters are quantified, including latency to NREM and REM sleep, duration of each sleep stage, number and duration of sleep bouts, and total sleep time. Statistical analyses are performed to compare the effects of this compound to a vehicle control.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Surgery Surgical Implantation (EEG/EMG Electrodes) Animal_Model->Surgery Acclimation Acclimation Period Surgery->Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Recording EEG/EMG Recording (e.g., 6 hours post-dose) Drug_Admin->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Generalized experimental workflow for assessing the effects of this compound on sleep.

Conclusion

This compound, as a selective OX2R antagonist, has been a valuable pharmacological tool. Preclinical data robustly demonstrate its efficacy in promoting both NREM and REM sleep. The differential effects observed when administered alone versus in combination with an OX1R antagonist have significantly advanced our understanding of the nuanced roles of the orexin receptors in sleep regulation. Specifically, these findings highlight that while OX2R antagonism is a primary driver of sleep initiation and NREM sleep maintenance, the concurrent blockade of OX1R is critical for the observed significant increase in REM sleep pressure. These insights are crucial for the rational design and development of novel therapeutics for sleep disorders.

References

JNJ-10397049: A Selective Orexin 2 Receptor Antagonist and its Impact on Neural Precursor Cell Fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JNJ-10397049, a selective orexin (B13118510) 2 receptor (OX2R) antagonist, demonstrates significant, concentration-dependent effects on the proliferation and differentiation of neural precursor cells (NPCs).[1][2][3][4] At lower concentrations, the compound enhances NPC proliferation, while at higher, non-toxic concentrations, it promotes differentiation towards an oligodendroglial lineage. This targeted action on NPCs, driven by the inhibition of the orexin signaling pathway, presents a promising avenue for therapeutic strategies aimed at promoting remyelination in neurodegenerative diseases. This document provides a comprehensive overview of the quantitative effects of this compound on NPCs, detailed experimental methodologies, and a visualization of the underlying signaling pathway.

Introduction

Neural precursor cells (NPCs) represent a dynamic population in the central nervous system (CNS) with the capacity to self-renew and differentiate into neurons, astrocytes, and oligodendrocytes.[1] The regulation of their proliferation and differentiation is critical for both development and adult neurogenesis, and holds immense therapeutic potential for neurodegenerative disorders characterized by cell loss and demyelination, such as multiple sclerosis and spinal cord injury.[1]

The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is primarily known for its role in regulating sleep-wake cycles, feeding behavior, and reward pathways.[5][6] However, emerging evidence indicates a role for this system in modulating the fate of NPCs.[1][2][3]

This compound is a potent and selective antagonist of the OX2R.[1][5] This technical guide elucidates the specific effects of this compound on neural precursor cells, providing researchers and drug development professionals with a detailed understanding of its mechanism of action and potential therapeutic applications.

Quantitative Effects of this compound on Neural Precursor Cells

The in-vitro effects of this compound on NPCs have been systematically evaluated, revealing a distinct concentration-dependent impact on cell proliferation and differentiation.

Effects on NPC Proliferation

Low concentrations of this compound have been observed to significantly increase the proliferation of NPCs. Conversely, higher concentrations are toxic to the cells.

Concentration (µM)Effect on NPC ProliferationStatistical Significance
1Significant Increasep < 0.001
5Significant Increasep < 0.001
10No Significant Effect-
15No Significant Effect-
20No Significant Effect-
25Toxicp < 0.001
30Toxicp < 0.001

Table 1: Dose-dependent effects of this compound on the proliferation of neural precursor cells, as determined by MTT assay.[1]

Effects on NPC Differentiation

A non-toxic concentration of this compound (20 µM) was found to promote the differentiation of NPCs towards an oligodendroglial lineage. This was evidenced by changes in the expression of key lineage-specific markers.

MarkerChange in ExpressionLineage IndicationStatistical Significance
NestinDecreasedReduced "stemness"p < 0.001
Olig2IncreasedOligodendroglial lineagep < 0.01
2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase)IncreasedOligodendroglial lineage-

Table 2: Effects of 20 µM this compound on the expression of neural precursor and differentiation markers.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively antagonizing the orexin 2 receptor (OX2R). In the context of neural precursor cells, the binding of orexin to OX2R would typically initiate a downstream signaling cascade. By blocking this interaction, this compound inhibits this pathway, leading to increased proliferation at low doses and a shift towards oligodendroglial differentiation at higher, non-toxic doses.

G cluster_0 Cell Membrane cluster_1 Intracellular Orexin Orexin OX2R OX2R Orexin->OX2R Binds to Downstream Signaling Downstream Signaling OX2R->Downstream Signaling Activates This compound This compound This compound->OX2R Antagonizes NPC Proliferation (Low Conc.) NPC Proliferation (Low Conc.) Downstream Signaling->NPC Proliferation (Low Conc.) Modulates Oligodendroglial Differentiation (High Conc.) Oligodendroglial Differentiation (High Conc.) Downstream Signaling->Oligodendroglial Differentiation (High Conc.) Promotes

Caption: Signaling pathway of this compound in neural precursor cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Neural Precursor Cell Culture
  • Source: Cortical tissue from embryonic day 14 (E14) mice.

  • Culture Medium: DMEM/F12 medium supplemented with B27, N2, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

  • Culture Conditions: Cells were cultured as neurospheres in suspension culture.

Proliferation Assays
  • Objective: To assess cell viability and proliferation.

  • Procedure:

    • NPCs were seeded in 96-well plates.

    • Cells were exposed to various concentrations of this compound (1, 5, 10, 15, 20, 25, and 30 µM) for a specified duration.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

    • The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer.

    • Absorbance was measured at a specific wavelength to determine cell viability.

  • Objective: To assess the self-renewal and proliferative capacity of NPCs.

  • Procedure:

    • Single-cell suspensions of NPCs were plated at a low density.

    • Cells were treated with different concentrations of this compound.

    • The number and size of newly formed neurospheres were quantified after a set period.

G Start Start NPC_Culture Culture NPCs as Neurospheres Start->NPC_Culture Dissociate Dissociate to Single Cells NPC_Culture->Dissociate Seed Seed in 96-well Plates Dissociate->Seed Treat Treat with this compound Seed->Treat MTT_Add Add MTT Reagent Treat->MTT_Add Incubate Incubate MTT_Add->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure End End Measure->End

Caption: Experimental workflow for the MTT proliferation assay.

Differentiation Assay
  • Objective: To assess the effect of this compound on NPC differentiation.

  • Procedure:

    • Neurospheres were dissociated and plated on coated coverslips in differentiation medium (basal medium without growth factors).

    • Cells were treated with 20 µM this compound.

    • After a defined period, cells were fixed for immunocytochemistry or lysed for RNA extraction.

Gene and Protein Expression Analysis
  • Objective: To visualize the expression and localization of specific protein markers.

  • Procedure:

    • Fixed cells were permeabilized and blocked.

    • Cells were incubated with primary antibodies against Nestin and Olig2.

    • Following primary antibody incubation, cells were incubated with fluorescently labeled secondary antibodies.

    • Nuclei were counterstained with DAPI.

    • Coverslips were mounted and imaged using a fluorescence microscope.

  • Objective: To quantify the mRNA expression levels of target genes.

  • Procedure:

    • Total RNA was extracted from treated and control cells.

    • RNA was reverse transcribed into cDNA.

    • Quantitative PCR was performed using primers specific for Nestin, Olig2, and CNPase, with a suitable housekeeping gene for normalization.

G Start Start NPC_Culture Culture NPCs Start->NPC_Culture Differentiate Induce Differentiation +/- this compound NPC_Culture->Differentiate Split Analysis Differentiate->Split Fix Fix Cells Split->Fix Protein Lyse Lyse Cells Split->Lyse mRNA Stain Immunocytochemistry (Nestin, Olig2) Fix->Stain Image Fluorescence Microscopy Stain->Image End End Image->End RNA_Extract Extract RNA Lyse->RNA_Extract RT_PCR Real-Time PCR (Nestin, Olig2, CNPase) RNA_Extract->RT_PCR RT_PCR->End

Caption: Workflow for NPC differentiation and marker analysis.

Conclusion and Future Directions

The selective OX2R antagonist this compound demonstrates a profound and nuanced effect on neural precursor cells. Its ability to promote NPC proliferation at low concentrations and guide differentiation towards an oligodendroglial lineage at higher concentrations underscores the therapeutic potential of targeting the orexin system for CNS repair.[1] These findings open new avenues for research into remyelinating therapies for diseases such as multiple sclerosis.

Further in vivo studies are warranted to validate these in vitro findings and to elucidate the full therapeutic potential and underlying molecular mechanisms of this compound in promoting oligodendrogenesis and remyelination within the complex microenvironment of the CNS.

References

Methodological & Application

JNJ-10397049: An Experimental Protocol for In Vivo Sleep Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and over 600-fold selectivity against the orexin-1 receptor (OX1R).[1] Orexin (B13118510) neuropeptides, produced in the lateral hypothalamus, are central to maintaining wakefulness.[2] By blocking the OX2R, this compound effectively promotes sleep, making it a valuable tool for investigating the role of the orexin system in sleep-wake regulation and for the preclinical assessment of potential insomnia therapeutics. In vivo studies in rats have demonstrated that this compound decreases the latency to persistent sleep and increases the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][3]

This document provides a detailed protocol for conducting in vivo sleep studies in a rat model to evaluate the effects of this compound. The protocol covers surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, drug administration, data acquisition, and analysis of sleep architecture.

Signaling Pathway of Orexin and this compound

The orexin system plays a crucial role in promoting and maintaining wakefulness. Orexin-A and Orexin-B peptides, produced by hypothalamic neurons, bind to OX1 and OX2 receptors in various brain regions associated with arousal. This compound selectively antagonizes the OX2R, thereby inhibiting the wake-promoting signals and facilitating the transition to and maintenance of sleep.

Orexin_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Wake-Promoting Brain Regions Orexin Neurons Orexin Neurons Orexin Peptides Orexin Peptides Orexin Neurons->Orexin Peptides OX2R Orexin 2 Receptor (OX2R) Wakefulness Wakefulness OX2R->Wakefulness Promotes Sleep Sleep OX2R->Sleep Facilitates Orexin Peptides->OX2R Binds to This compound This compound This compound->OX2R Blocks

Caption: Orexin signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo effects of this compound on sleep parameters in male Sprague-Dawley rats.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorpKiSelectivity (fold)
Orexin-2 (OX2R)8.2 - 8.3>600
Orexin-1 (OX1R)5.7-

Data sourced from multiple studies.[4][5]

Table 2: In Vivo Effects of this compound on Sleep Architecture in Rats

Treatment (Subcutaneous)Latency to Persistent SleepNREM Sleep DurationREM Sleep DurationOX2R Occupancy (at 30 mg/kg)
VehicleBaselineBaselineBaseline-
This compound (10 mg/kg)DecreasedIncreasedIncreasedNot Reported
This compound (30 mg/kg)Significantly DecreasedSignificantly IncreasedSignificantly Increased~80% (maintained for 6h)

Effects are relative to vehicle control. Data compiled from published in vivo studies.[3][5]

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.

  • Housing: Animals should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/12-hour dark cycle (lights on at 6:00 AM). Food and water should be available ad libitum.

Surgical Implantation of EEG/EMG Electrodes

Aseptic surgical techniques must be followed.

  • Anesthesia: Administer appropriate anesthesia as per institutional guidelines.

  • Electrode Placement:

    • Implant two stainless steel screw electrodes into the skull for cortical EEG recording (e.g., one frontal and one parietal).

    • Implant two insulated fine-wire electrodes into the nuchal muscles for EMG recording.

  • Telemetric Device (Optional but Recommended): For ambulatory recordings, a sterile telemetric device can be implanted in the intraperitoneal cavity and connected to the EEG/EMG electrodes.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week.

EEG_EMG_Surgery_Workflow Anesthetize Rat Anesthetize Rat Secure in Stereotaxic Frame Secure in Stereotaxic Frame Anesthetize Rat->Secure in Stereotaxic Frame Expose Skull Expose Skull Secure in Stereotaxic Frame->Expose Skull Implant EEG Electrodes Implant EEG Electrodes Expose Skull->Implant EEG Electrodes Implant EMG Electrodes Implant EMG Electrodes Expose Skull->Implant EMG Electrodes Connect to Pedestal/Transmitter Connect to Pedestal/Transmitter Implant EEG Electrodes->Connect to Pedestal/Transmitter Implant EMG Electrodes->Connect to Pedestal/Transmitter Secure with Dental Cement Secure with Dental Cement Connect to Pedestal/Transmitter->Secure with Dental Cement Suture Incision Suture Incision Secure with Dental Cement->Suture Incision Post-operative Care Post-operative Care Suture Incision->Post-operative Care

Caption: Workflow for EEG/EMG electrode implantation surgery.

Drug Preparation and Administration
  • Formulation: this compound for subcutaneous administration can be formulated in a vehicle consisting of 5% pharmasolve, 20% solutol, and 75% hydroxypropyl-β-cyclodextrin (20% w/v).

  • Dosage: Prepare solutions to administer doses of 10 mg/kg and 30 mg/kg in a volume of 1 ml/kg.

  • Administration: Administer this compound or vehicle via subcutaneous (sc) injection. The timing of administration should be consistent, for example, at the onset of the dark phase to assess effects on the active period.

Sleep Recording and Data Analysis
  • Habituation: Allow animals to habituate to the recording chambers and tether (if not using telemetry) for several days before the experiment.

  • Recording:

    • Record EEG and EMG signals continuously for a defined period (e.g., 6 hours) post-injection.

    • Amplify and filter the signals appropriately (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).

  • Data Analysis:

    • Score the recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep based on standard criteria (high EMG and low-voltage, high-frequency EEG for wake; low EMG and high-voltage, low-frequency EEG for NREM; minimal EMG with prominent theta activity in EEG for REM).

    • Calculate the following parameters:

      • Latency to persistent NREM sleep.

      • Total time spent in wakefulness, NREM sleep, and REM sleep.

      • Number and duration of sleep/wake episodes.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

Experimental_Workflow Surgical Implantation Surgical Implantation Recovery (≥1 week) Recovery (≥1 week) Surgical Implantation->Recovery (≥1 week) Habituation to Recording Setup Habituation to Recording Setup Recovery (≥1 week)->Habituation to Recording Setup Baseline EEG/EMG Recording Baseline EEG/EMG Recording Habituation to Recording Setup->Baseline EEG/EMG Recording Drug/Vehicle Administration (sc) Drug/Vehicle Administration (sc) Baseline EEG/EMG Recording->Drug/Vehicle Administration (sc) Post-injection EEG/EMG Recording (e.g., 6h) Post-injection EEG/EMG Recording (e.g., 6h) Drug/Vehicle Administration (sc)->Post-injection EEG/EMG Recording (e.g., 6h) Sleep Scoring & Data Analysis Sleep Scoring & Data Analysis Post-injection EEG/EMG Recording (e.g., 6h)->Sleep Scoring & Data Analysis Statistical Analysis Statistical Analysis Sleep Scoring & Data Analysis->Statistical Analysis

Caption: Overall experimental workflow for in vivo sleep studies with this compound.

References

Application Notes and Protocols for the Preparation of JNJ-10397049 for Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of JNJ-10397049, a selective orexin-2 receptor (OX2R) antagonist, for subcutaneous injection in a research setting. The following procedures are based on publicly available data and are intended for preclinical research purposes only. Adherence to all applicable safety guidelines is imperative when handling this compound.

Compound Information

This compound is a potent and selective antagonist of the orexin-2 receptor, with a pKi of 8.3.[1][2] It demonstrates over 600-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2] Supplied as a crystalline solid, this compound has a molecular weight of 484.18 g/mol .

Data Presentation: Solubility and Formulation

The following table summarizes the solubility of this compound in various solvents and provides details for two example formulations suitable for subcutaneous administration in animal models.

ParameterValueReference
Solubility in Organic Solvents
Dimethylformamide (DMF)~50 mg/mL[3][4]
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL[3][4]
Ethanol~30 mg/mL[3][4]
Solubility in Aqueous Buffer (with co-solvent)
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[3][4]
In Vivo Formulation 1 (Suspension)
Vehicle Composition10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Achievable Concentration4.25 mg/mL[1]
NotesRequires sonication to form a suspension. Recommended for oral and intraperitoneal injections, but has been referenced for subcutaneous administration of similar compounds.[1]
In Vivo Formulation 2 (Clear Solution)
Vehicle Composition10% DMSO, 90% Corn Oil[1]
Achievable Concentration≥ 4.25 mg/mL[1]
NotesForms a clear solution. Caution is advised for dosing periods longer than two weeks.[1]
Storage and Stability
Solid Form≥ 4 years at -20°C[3][4]
Aqueous SolutionNot recommended for storage for more than one day.[3]
Stock Solution in Organic SolventUp to 2 years at -80°C or 1 year at -20°C.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Subcutaneous Injection

This protocol yields a 4.25 mg/mL suspended solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a clear stock solution of 42.5 mg/mL. For example, dissolve 42.5 mg of this compound in 1 mL of DMSO.

  • Prepare the Vehicle Mixture:

    • In a sterile tube, combine the vehicle components in the following order, ensuring to mix thoroughly after each addition. For a final volume of 1 mL:

      • Add 400 µL of PEG300.

      • Add 50 µL of Tween-80 and mix.

      • Add 450 µL of sterile saline.

  • Formulate the Final Suspension:

    • To the vehicle mixture, add 100 µL of the 42.5 mg/mL this compound stock solution in DMSO.

    • Vortex the mixture thoroughly.

    • Use a sonicator to aid in the formation of a uniform suspension.

  • Administration:

    • This formulation should be prepared fresh on the day of use.[1]

    • Before each injection, ensure the suspension is homogenous by vortexing.

Protocol 2: Preparation of this compound Clear Solution for Subcutaneous Injection

This protocol yields a clear solution of this compound at a concentration of ≥ 4.25 mg/mL.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Prepare a 42.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Formulate the Final Solution:

    • For a final volume of 1 mL, add 100 µL of the 42.5 mg/mL this compound stock solution to 900 µL of corn oil.

    • Vortex the mixture until a clear, homogenous solution is formed.

  • Administration:

    • This formulation should be prepared fresh on the day of use.[1]

    • It is noted that this formulation may not be suitable for long-term studies exceeding half a month.[1]

Visualizations

Signaling Pathway of Orexin Receptors

Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi_Go Gi/Go OX2R->Gi_Go JNJ10397049 This compound JNJ10397049->OX2R Antagonizes PLC PLC Activation Gq->PLC AC_inhibition Adenylyl Cyclase Inhibition Gi_Go->AC_inhibition Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_increase->Neuronal_Excitation

Caption: Orexin receptor signaling and the antagonistic action of this compound.

Experimental Workflow for this compound Formulation

start Start weigh Weigh this compound (Crystalline Solid) start->weigh dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve protocol_choice Select Formulation Protocol dissolve->protocol_choice prep_vehicle1 Prepare Vehicle 1 (PEG300, Tween-80, Saline) protocol_choice->prep_vehicle1 Protocol 1 (Suspension) prep_vehicle2 Prepare Vehicle 2 (Corn Oil) protocol_choice->prep_vehicle2 Protocol 2 (Clear Solution) mix1 Add Stock to Vehicle 1 prep_vehicle1->mix1 sonicate Vortex and Sonicate to form Suspension mix1->sonicate administer Ready for Subcutaneous Administration sonicate->administer mix2 Add Stock to Vehicle 2 prep_vehicle2->mix2 vortex2 Vortex to form Clear Solution mix2->vortex2 vortex2->administer

References

Application Note and Protocol: JNJ-10397049 Solubility in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and selective orexin (B13118510) 2 receptor (OX₂R) antagonist with a pKi of 8.3.[1][2] It demonstrates 600-fold selectivity for the OX₂R over the orexin 1 receptor (OX₁R).[1][2] This compound is under investigation for its effects on sleep and its potential to block ethanol (B145695) self-administration, place preference, and reinstatement.[1][3] Accurate solubility data is critical for the preparation of stock solutions and for ensuring reproducible results in in vitro and in vivo studies. This document provides a detailed overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol, along with a protocol for solubility determination.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been reported by various suppliers. The data is summarized in the table below. It is important to note that variations in reported solubility can arise from differences in compound purity, crystalline form, temperature, and the method of measurement.

SolventReported Solubility (mg/mL)Reported Solubility (mM)Source
DMSO 170351.11 (Requires sonication)[1]
30~62[4][5]
-100[6]
100~206.5[7]
Ethanol 30~62[4][5]
-100[6]
100~206.5[7]

Molecular Weight of this compound: 484.18 g/mol [1]

Experimental Protocols

This section outlines a general protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a supersaturated solution and then quantifying the amount of dissolved solute after reaching equilibrium.

Materials and Equipment
  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Absolute Ethanol

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

  • Syringe filters (0.22 µm)

Protocol for Solubility Determination
  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent (DMSO or ethanol) in a sealed vial. Ensure there is undissolved solid remaining.

    • For DMSO, it is recommended to use newly opened, anhydrous solvent as hygroscopic DMSO can significantly impact solubility.[1]

  • Equilibration:

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or water bath set to a constant temperature (e.g., 25°C) and agitate for a minimum of 24 hours to ensure the solution reaches equilibrium.

  • Sample Clarification:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • For further clarification, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the supernatant. This concentration represents the saturation solubility.

Preparation of Stock Solutions
  • Based on the desired concentration, weigh the appropriate amount of this compound.

  • Add the solvent (DMSO or ethanol) to the solid.

  • Vortex and, if necessary, sonicate the solution to aid dissolution.[1] For high concentrations in DMSO, sonication may be required.[1]

  • Store stock solutions at -20°C or -80°C for long-term stability.[1] It is recommended to prepare fresh solutions or use small, pre-packaged sizes as solutions may be unstable.[2]

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Determining this compound Solubility cluster_prep Preparation cluster_equil Equilibration cluster_clarify Clarification cluster_quant Quantification prep1 Weigh excess this compound prep2 Add known volume of solvent (DMSO or Ethanol) prep1->prep2 equil1 Seal vial and agitate for 24h at constant temperature prep2->equil1 clarify1 Centrifuge to pellet undissolved solid equil1->clarify1 clarify2 Filter supernatant through 0.22 µm filter clarify1->clarify2 quant2 Analyze supernatant and standards (HPLC/UV-Vis) clarify2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration (Solubility) quant2->quant3 G Mechanism of Action of this compound cluster_postsynaptic Postsynaptic Neuron orexin Orexin A / Orexin B ox2r Orexin 2 Receptor (OX₂R) orexin->ox2r Binds and Activates downstream Downstream Signaling (e.g., Wakefulness, Ethanol Seeking) ox2r->downstream Activates jnj This compound jnj->ox2r Antagonizes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of JNJ-10397049, a selective orexin-2 receptor (OX2R) antagonist, in rat studies. The information is compiled from various scientific sources to assist in designing and executing robust preclinical research.

Overview of this compound

This compound is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and over 600-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1] Its primary mechanism of action involves blocking the wake-promoting signals mediated by orexin (B13118510) neuropeptides through the OX2R, leading to the promotion of sleep.[2] This makes it a valuable tool for investigating the role of the orexin system in sleep regulation, as well as in other physiological processes such as reward, motivation, and feeding behavior.

Recommended Dosage and Administration

The recommended dosage of this compound in rats typically ranges from 1 to 30 mg/kg, depending on the research application and the desired biological effect. The compound has been administered via subcutaneous (s.c.), intraperitoneal (i.p.), and oral gavage routes.

Data Presentation: Dosage Recommendations in Rat Studies
Application Rat Strain Dosage Range Administration Route Key Findings Reference
Sleep PromotionSprague-Dawley10 - 30 mg/kgSubcutaneous (s.c.)Decreased latency to persistent sleep; increased NREM and REM sleep time.[1]
Sleep PromotionSprague-Dawley10 mg/kgSubcutaneous (s.c.)Increased NREM sleep duration.
Binge Eating ModelNot Specified1 and 3 mg/kgIntraperitoneal (i.p.)No significant effect on highly palatable food intake.
General ResearchWistarNot SpecifiedIntravitreal InjectionInvestigated the impact of blocking retinal orexin receptors.

Experimental Protocols

Preparation of this compound for Injection

This compound is soluble in DMSO and ethanol. For in vivo studies in rats, it is crucial to prepare a formulation that is safe and effective for the chosen administration route.

Protocol for Suspended Solution (for Oral and Intraperitoneal Injection): [1]

This protocol yields a suspended solution of 4.25 mg/mL.

  • Prepare a stock solution of this compound in DMSO at a concentration of 42.5 mg/mL.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well before administration.

Note: For subcutaneous administration, the vehicle composition may need to be optimized to ensure biocompatibility and minimize irritation at the injection site. A common vehicle for subcutaneous injections is a mixture of DMSO and saline, though specific ratios should be determined based on tolerability studies.

Protocol for a Rat Sleep Study using EEG/EMG

This protocol provides a general framework for assessing the effects of this compound on sleep architecture in rats.

Experimental Workflow:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Surgery EEG/EMG Electrode Implantation Surgery Animal_Acclimation->Surgery Recovery Surgical Recovery (1 week) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Baseline Baseline EEG/EMG Recording (24 hours) Habituation->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Test_Recording Test EEG/EMG Recording (24 hours) Dosing->Test_Recording Data_Analysis Sleep Scoring and Data Analysis Test_Recording->Data_Analysis

Caption: Experimental workflow for a rat sleep study.

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.[1] Animals should be housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Surgery: Under general anesthesia, implant telemetric devices or headmounts for continuous electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Recovery and Habituation: Allow at least one week for recovery from surgery. Habituate the animals to the recording chambers and tether system.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Dosing: Administer this compound or vehicle at the desired dose and route. Dosing is often performed at the beginning of the dark (active) phase to assess sleep-promoting effects.

  • Test Recording: Immediately after dosing, record EEG/EMG for the next 24 hours.

  • Data Analysis: Score the recorded data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze parameters such as sleep latency, duration of each sleep stage, and sleep bout number and duration.

Mechanism of Action: Orexin Signaling Pathway

This compound exerts its effects by blocking the orexin-2 receptor (OX2R). Orexin neurons, located in the lateral hypothalamus, project to various brain regions to promote wakefulness. Orexin A and B peptides bind to OX1R and OX2R, which are G-protein coupled receptors. OX2R is known to couple to Gq and/or Gi/o proteins, leading to downstream signaling cascades that increase neuronal excitability. By antagonizing OX2R, this compound inhibits these wake-promoting signals.

Orexin Signaling Pathway Diagram:

G cluster_orexin Orexin System cluster_receptors Orexin Receptors cluster_drug Drug Intervention cluster_downstream Downstream Signaling Orexin_A Orexin A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin B Orexin_B->OX2R G_protein Gq / Gi/o OX2R->G_protein JNJ This compound JNJ->OX2R Effector Effector Enzymes (e.g., PLC) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Wakefulness Increased Neuronal Excitability (Wakefulness) Second_Messenger->Wakefulness

Caption: Simplified orexin signaling pathway and the action of this compound.

Pharmacokinetics and Toxicology

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound in rats, such as half-life and bioavailability for different administration routes, are not extensively reported in publicly available literature. Researchers may need to conduct preliminary pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Toxicology

Conclusion

This compound is a valuable pharmacological tool for studying the orexin system in rats. The recommended dosages for sleep studies are in the range of 10-30 mg/kg via subcutaneous injection. Careful preparation of the dosing solution and adherence to established experimental protocols are essential for obtaining reliable and reproducible data. The provided application notes and protocols serve as a detailed guide for researchers utilizing this compound in their preclinical studies.

References

Application Notes and Protocols for JNJ-10397049 in Addiction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-10397049, a selective orexin-2 receptor (OX2R) antagonist, in preclinical addiction research models. The provided protocols and data are based on established findings and are intended to guide researchers in designing and conducting their own studies.

Introduction

This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system.[1] The orexin system, originating in the lateral hypothalamus, is critically involved in regulating arousal, motivation, and reward-seeking behaviors.[2][3] Dysregulation of this system has been implicated in the pathophysiology of substance use disorders.[2] By selectively blocking the OX2R, this compound offers a targeted approach to investigate the role of this specific receptor subtype in addiction-related behaviors and to evaluate its therapeutic potential. Preclinical studies have demonstrated the efficacy of this compound in reducing ethanol (B145695) self-administration and attenuating the rewarding effects of ethanol in rodent models.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the OX2R, thereby blocking the binding of the endogenous orexin peptides, orexin-A and orexin-B. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs. In the context of addiction, the downstream signaling cascades initiated by OX2R activation are thought to modulate neuronal excitability and synaptic plasticity in key brain regions of the reward circuitry.

Orexin2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Activation Gq Gq OX2R->Gq Gio Gi/o OX2R->Gio JNJ This compound JNJ->OX2R Antagonism PLC PLC Gq->PLC PKC PKC PLC->PKC MAPK MAPK (ERK1/2) PKC->MAPK Neuronal_Activity Altered Neuronal Excitability & Synaptic Plasticity MAPK->Neuronal_Activity Addiction_Behavior Modulation of Addiction-Related Behaviors Neuronal_Activity->Addiction_Behavior

Caption: Orexin-2 Receptor Signaling Pathway in Addiction.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound on ethanol consumption and reward.

Table 1: Effect of this compound on Oral Ethanol Self-Administration in Rats

Treatment GroupDose (mg/kg, s.c.)OutcomeReference
Vehicle-Baseline ethanol self-administration[1]
This compound1Dose-dependent reduction in ethanol self-administration[1]
This compound3Dose-dependent reduction in ethanol self-administration[1]
This compound10Dose-dependent reduction in ethanol self-administration[1]

Table 2: Effect of this compound on Ethanol-Induced Conditioned Place Preference (CPP) in Mice

Experimental PhaseTreatment GroupDose (mg/kg, s.c.)OutcomeReference
AcquisitionThis compound10Attenuation of the acquisition of ethanol CPP[1]
ExpressionThis compound10Attenuation of the expression of ethanol CPP[1]
ReinstatementThis compound10Attenuation of the reinstatement of ethanol CPP[1]

Experimental Protocols

The following are detailed protocols for two common behavioral paradigms used to assess the efficacy of this compound in addiction research.

Protocol 1: Oral Ethanol Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the motivation to consume ethanol.

Self_Administration_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Treatment & Testing Habituation Habituation to Operant Chambers Training Training on FR1 Schedule (Ethanol Access) Habituation->Training FR3 Escalation to FR3 Schedule Training->FR3 Baseline Establish Stable Baseline Responding FR3->Baseline Drug_Admin Administer this compound (s.c.) Baseline->Drug_Admin Test Self-Administration Session Drug_Admin->Test Data_Analysis Analyze Lever Presses & Ethanol Intake Test->Data_Analysis

Caption: Experimental Workflow for Oral Ethanol Self-Administration.

Materials:

  • Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

  • This compound

  • Vehicle solution (e.g., sterile saline or as recommended by the supplier)

  • Ethanol (e.g., 8% v/v solution)

  • Saccharin (B28170) solution (for assessing non-specific effects on reward)

  • Male Wistar or Sprague-Dawley rats

Procedure:

  • Acquisition of Ethanol Self-Administration:

    • Habituate rats to the operant chambers.

    • Train rats to press a lever for access to an ethanol solution (e.g., 8% v/v) on a Fixed Ratio 1 (FR1) schedule of reinforcement. Sessions are typically 30-60 minutes daily.

    • Once a stable response is acquired, the schedule can be increased to a Fixed Ratio 3 (FR3) to increase the behavioral cost of the reward.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in responses over three consecutive days).

  • Drug Administration and Testing:

    • On the test day, administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via subcutaneous (s.c.) injection at a predetermined time before the self-administration session. The pre-treatment time should be based on the pharmacokinetic profile of the compound, if known.

    • Place the rat in the operant chamber and begin the self-administration session.

    • Record the number of active and inactive lever presses, and the volume of ethanol consumed.

  • Control Experiment:

    • To ensure that the effects of this compound are specific to ethanol reinforcement and not due to a general suppression of reward-seeking behavior, a separate cohort of rats can be trained to self-administer a saccharin solution. The same doses of this compound are then tested in this model.

Data Analysis:

  • Compare the number of active lever presses and the amount of ethanol consumed between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Conditioned Place Preference (CPP) in Mice

This protocol is used to evaluate the effect of this compound on the rewarding properties of ethanol.

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning Phase cluster_post Post-Conditioning Habituation_CPP Habituation to CPP Apparatus Pre_Test Pre-Test (Baseline Preference) Habituation_CPP->Pre_Test Day1 Day 1: Ethanol + this compound/Vehicle (Paired Compartment) Pre_Test->Day1 Day2 Day 2: Saline (Unpaired Compartment) Day1->Day2 Repeat_Conditioning Repeat Conditioning (e.g., 4-8 days) Day2->Repeat_Conditioning Post_Test Post-Test (Drug-Free) Repeat_Conditioning->Post_Test Data_Analysis_CPP Analyze Time Spent in Each Compartment Post_Test->Data_Analysis_CPP

Caption: Experimental Workflow for Conditioned Place Preference.

Materials:

  • A three-chamber conditioned place preference apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound

  • Vehicle solution

  • Ethanol (e.g., 2 g/kg, intraperitoneal injection)

  • Saline solution

  • Male C57BL/6J mice

Procedure:

  • Pre-Conditioning Phase (Day 1):

    • Handle the mice for several days prior to the experiment to reduce stress.

    • On the pre-test day, place each mouse in the central compartment and allow it to freely explore all three chambers for a set period (e.g., 15 minutes).

    • Record the time spent in each of the two outer compartments to establish baseline preference. An unbiased design is recommended, where the drug-paired compartment is randomly assigned.

  • Conditioning Phase (e.g., Days 2-9):

    • This phase typically consists of alternating daily injections of ethanol and saline.

    • Ethanol Conditioning Days: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle, followed by an intraperitoneal (i.p.) injection of ethanol (e.g., 2 g/kg). Immediately confine the mouse to one of the outer compartments (the drug-paired side) for a set duration (e.g., 30 minutes).

    • Saline Conditioning Days: Administer a saline injection and confine the mouse to the opposite outer compartment (the vehicle-paired side) for the same duration.

    • The order of ethanol and saline conditioning days should be counterbalanced across animals.

  • Post-Conditioning Test Phase (e.g., Day 10):

    • On the test day, place the mouse in the central compartment in a drug-free state and allow it to freely explore all three chambers for the same duration as the pre-test.

    • Record the time spent in each of the outer compartments.

Data Analysis:

  • Calculate a preference score for each mouse (time spent in the drug-paired compartment minus time spent in the vehicle-paired compartment).

  • Compare the preference scores between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the preference score in the this compound group indicates an attenuation of the rewarding effects of ethanol.

References

Application Notes and Protocols for JNJ-10397049 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain.[1][2] Orexin signaling is critically involved in the regulation of sleep-wake cycles, and as such, OX2R antagonists are of significant interest for the development of therapeutics for insomnia.[3] Beyond its role in sleep, emerging research indicates the involvement of the orexin system in other physiological processes, including the proliferation and differentiation of neural precursor cells (NPCs).[3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to investigate its biological activity and mechanism of action.

Mechanism of Action

This compound acts by competitively binding to the OX2R, thereby blocking the binding of the endogenous orexin neuropeptides, Orexin-A and Orexin-B. This antagonism inhibits the downstream signaling cascades initiated by receptor activation. The OX2R is known to couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[4] Inhibition of OX2R by this compound modulates the activity of various downstream effectors such as phospholipases, ion channels, and protein kinases, leading to changes in intracellular calcium levels and other second messengers.[4]

Data Presentation

Table 1: Receptor Binding Affinity and Potency of this compound
ParameterValueReceptorAssay TypeReference
pIC507.4Chimeric OX2Radioligand Binding[1]
pKi8.3OX2RRadioligand Binding[2]
pKB8.5OX2RFunctional Assay[1]
pKB5.9OX1RFunctional Assay[1]
Selectivity~600-foldOX2R over OX1R[2]
Table 2: Effects of this compound on Neural Precursor Cell (NPC) Proliferation and Viability
Concentration (µM)Effect on NPC ProliferationAssayReference
1Significant IncreaseMTT Assay[3]
5Significant IncreaseMTT Assay[3]
10No Significant EffectMTT Assay[3]
15No Significant EffectMTT Assay[3]
20No Significant EffectMTT Assay[3]
25ToxicMTT Assay[3]
30ToxicMTT Assay[3]
Table 3: Effects of this compound on Neural Precursor Cell (NPC) Differentiation
Concentration (µM)Effect on NPC DifferentiationMarkersAssayReference
20Increased differentiation towards oligodendroglial lineageIncreased Olig2, CNPase mRNA; Decreased NestinImmunocytochemistry, Real-Time PCR[3]

Experimental Protocols

Cell Proliferation Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on the proliferation and viability of neural precursor cells.

Materials:

  • Neural Precursor Cells (NPCs)

  • Poly-L-ornithine

  • 96-well plates

  • NPC proliferation medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Coat 96-well plates with poly-L-ornithine.

  • Seed NPCs at a density of 5,000 cells per well in the coated plates.

  • Culture the cells overnight to allow for attachment.

  • Prepare serial dilutions of this compound in NPC proliferation medium to achieve final concentrations ranging from 1 µM to 30 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle control.

  • Incubate the plates for 5 days.

  • After incubation, carefully remove the medium and wash the cells twice with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plates for 4 hours at 37°C, protected from light.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

Neurosphere Formation Assay

This assay evaluates the self-renewal and proliferative capacity of NPCs in the presence of this compound.

Materials:

  • Neural Precursor Cells (NPCs)

  • Non-adherent culture plates (e.g., ultra-low attachment plates)

  • NPC proliferation medium (containing growth factors like EGF and bFGF)

  • This compound (stock solution in DMSO)

  • Microscope with imaging capabilities

Procedure:

  • Dissociate NPCs into a single-cell suspension.

  • Plate the cells in non-adherent culture plates at a clonal density (e.g., 1,000 cells/mL) in NPC proliferation medium.

  • Add this compound at the desired final concentrations. Include a vehicle control.

  • Incubate the plates for 7-10 days to allow for neurosphere formation.

  • After the incubation period, capture images of the neurospheres using a microscope.

  • Quantify the number and diameter of neurospheres per well.

NPC Differentiation and Immunocytochemistry

This protocol assesses the effect of this compound on the differentiation of NPCs into specific neural lineages, such as oligodendrocytes.

Materials:

  • Neural Precursor Cells (NPCs)

  • Poly-L-ornithine coated coverslips or plates

  • NPC differentiation medium (lacking proliferation-inducing growth factors)

  • This compound (stock solution in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-Olig2 for oligodendrocyte precursors, anti-Nestin for NPCs)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed NPCs on poly-L-ornithine coated coverslips or plates.

  • Allow cells to adhere and then switch to NPC differentiation medium.

  • Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control.

  • Incubate for the desired differentiation period (e.g., 7 days), changing the medium with fresh compound every 2-3 days.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding sites with blocking solution for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain.

  • Visualize and quantify the percentage of marker-positive cells using a fluorescence microscope.

Mandatory Visualizations

G cluster_0 Orexin Signaling cluster_1 G-Protein Activation cluster_2 Downstream Effectors cluster_3 Second Messengers & Cellular Response Orexin Orexin A / Orexin B OX2R OX2 Receptor Orexin->OX2R Activates Gq Gq/11 OX2R->Gq Gi Gi/o OX2R->Gi Gs Gs OX2R->Gs JNJ This compound JNJ->OX2R Blocks PLC Phospholipase C Gq->PLC IonChannels Ion Channels Gq->IonChannels AC Adenylyl Cyclase Gi->AC Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP CellularResponse Modulation of Neuronal Activity & Gene Expression IonChannels->CellularResponse Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 cAMP->CellularResponse ERK ERK Activation Ca2->ERK Ca2->CellularResponse ERK->CellularResponse

Figure 1: Orexin 2 Receptor Signaling Pathway and the Point of Intervention by this compound.

G cluster_workflow Experimental Workflow: NPC Proliferation & Differentiation cluster_proliferation Proliferation Assays cluster_differentiation Differentiation Assay start Start: Isolate & Culture NPCs treatment Treat with this compound (Various Concentrations) start->treatment MTT MTT Assay (5 days) treatment->MTT Neurosphere Neurosphere Assay (7-10 days) treatment->Neurosphere Diff Induce Differentiation (7 days with 20 µM this compound) treatment->Diff analysis Data Analysis: Quantify Proliferation, Differentiation Markers MTT->analysis Neurosphere->analysis ICC Immunocytochemistry (Olig2, Nestin) Diff->ICC qPCR Real-Time PCR (CNPase, PDGFRα) Diff->qPCR ICC->analysis qPCR->analysis

Figure 2: Workflow for assessing the effects of this compound on NPC proliferation and differentiation.

References

Application Notes and Protocols for JNJ-10397049 in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, arousal, and other physiological processes.[3][4] Orexins are known to be excitatory, promoting neuronal depolarization and increasing firing rates in various brain regions.[3][5][6][7] By blocking the action of orexins at the OX2R, this compound effectively suppresses these excitatory signals, leading to a reduction in wakefulness and promotion of sleep.[8] These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments to investigate its effects on neuronal excitability and ion channel function.

Physicochemical Properties and Receptor Affinity

A clear understanding of the properties of this compound is crucial for designing and interpreting experiments.

PropertyValueReference
Molecular Weight 484.18 g/mol [2]
Formula C₁₉H₂₀Br₂N₂O₃[2]
Receptor Selectivity ~600-fold selective for OX2R over OX1R[1]
pKi (OX2R) 8.3[1]
pIC₅₀ (chimeric OX2R) 7.4[2]
pKₐ (OX1R) 5.9[2]
pKₐ (OX2R) 8.5[2]
Solubility Soluble to 100 mM in DMSO and ethanol

Mechanism of Action: Orexin 2 Receptor Signaling

Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexin peptides, initiate a cascade of intracellular signaling events leading to neuronal depolarization.[4][7][9] OX2R can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to diverse downstream effects.[4][10] The primary electrophysiological consequences of OX2R activation are the modulation of various ion channels. This compound, as an antagonist, is expected to prevent these downstream effects.

Simplified Orexin 2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R Orexin 2 Receptor (OX2R) Gq Gq OX2R->Gq Activates K_channel K+ Channel (e.g., GIRK) OX2R->K_channel Inhibits NSCC Non-selective Cation Channel OX2R->NSCC Activates JNJ This compound JNJ->OX2R Blocks Orexin Orexin-A / Orexin-B Orexin->OX2R Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Depolarization Neuronal Depolarization & Increased Excitability K_channel->Depolarization NSCC->Depolarization Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->Depolarization

Caption: Orexin 2 Receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology. These protocols are designed for researchers familiar with basic electrophysiological techniques.

Protocol 1: Assessing the Effect of this compound on Orexin-Induced Depolarization

Objective: To determine if this compound can block the depolarizing effect of an orexin agonist (e.g., Orexin-B) on a target neuron.

Materials:

  • Brain slice preparation containing neurons expressing OX2R (e.g., from hypothalamus, locus coeruleus, or other regions known to be orexin-sensitive).

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution for whole-cell recording.

  • Orexin-B (or other suitable OX2R agonist).

  • This compound.

  • Patch-clamp electrophysiology setup.

Procedure:

  • Prepare acute brain slices from the desired region of the rodent brain.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (32-34 °C).

  • Establish a stable whole-cell patch-clamp recording from a target neuron in current-clamp mode.

  • Record the baseline resting membrane potential and spontaneous firing activity for at least 5 minutes.

  • Bath apply a known concentration of Orexin-B (e.g., 100 nM) and record the change in membrane potential and firing rate. A depolarization and increase in firing rate are expected.

  • Wash out the Orexin-B with aCSF until the membrane potential and firing rate return to baseline.

  • Pre-incubate the slice with this compound (e.g., 1 µM) for 10-15 minutes.

  • While continuing to perfuse with this compound, co-apply the same concentration of Orexin-B.

  • Record the changes in membrane potential and firing rate. The orexin-induced depolarization and firing should be significantly attenuated or completely blocked.

  • Analyze the data by comparing the magnitude of depolarization and the change in firing frequency in the presence and absence of this compound.

Workflow for Protocol 1 A Prepare Brain Slices B Establish Whole-Cell Recording (Current-Clamp) A->B C Record Baseline Activity B->C D Apply Orexin-B (Record Depolarization) C->D E Washout Orexin-B D->E F Apply this compound E->F G Co-apply Orexin-B + this compound F->G H Analyze Data: Compare Orexin effect +/- this compound G->H

Caption: Experimental workflow for testing this compound's antagonism of orexin-induced depolarization.
Protocol 2: Investigating the Effect of this compound on Specific Ion Currents

Objective: To identify the specific ion channels modulated by the OX2R that are blocked by this compound. Orexin receptors are known to inhibit certain K+ currents and activate non-selective cation currents.[9][11]

Materials:

  • Same as Protocol 1, with the addition of specific ion channel blockers (e.g., for K+ channels or non-selective cation channels) if further dissection of the mechanism is desired.

  • Voltage-clamp patch-clamp setup.

Procedure:

  • Follow steps 1-3 from Protocol 1, but establish the whole-cell recording in voltage-clamp mode.

  • Hold the neuron at a potential where the target currents are active (e.g., -60 mV).

  • Apply voltage steps or ramps to elicit and measure specific currents (e.g., a voltage ramp from -100 mV to +40 mV to generate a current-voltage (I-V) curve).

  • Record baseline currents.

  • Bath apply an OX2R agonist (e.g., Orexin-B). An inward current at negative potentials is expected, consistent with the inhibition of a K+ conductance and/or activation of a non-selective cation conductance.

  • Wash out the agonist.

  • Pre-incubate with this compound.

  • Co-apply the OX2R agonist with this compound and record the currents. The agonist-induced current should be blocked.

  • To further isolate the currents, specific ion channel blockers can be used in conjunction with this protocol.

  • Analyze the data by subtracting the baseline I-V curve from the I-V curve in the presence of the agonist to isolate the orexin-sensitive current. Compare this current in the presence and absence of this compound.

Expected Data and Interpretation

The application of this compound is expected to have no direct effect on the baseline electrical properties of most neurons in the absence of endogenous or exogenously applied orexins. Its primary utility in electrophysiology is as a selective antagonist to probe the function of the OX2R.

ExperimentExpected Outcome with Orexin AgonistExpected Outcome with Orexin Agonist + this compound
Current-Clamp Recording Membrane depolarization, increased firing rateNo significant change from baseline
Voltage-Clamp Recording Inward shift in holding current, changes in I-V curve (e.g., decreased outward K+ current, increased inward non-selective cation current)No significant change in holding current or I-V curve from baseline

Concluding Remarks

This compound is a valuable pharmacological tool for dissecting the role of the orexin 2 receptor in regulating neuronal excitability. The protocols outlined above provide a framework for characterizing its antagonistic properties at the cellular level using electrophysiological techniques. These studies are essential for understanding the mechanism of action of this and similar compounds in drug development for sleep disorders and other neurological conditions where the orexin system is implicated.

References

Application Notes and Protocols: Long-Term Stability of JNJ-10397049 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor involved in the regulation of sleep-wake cycles.[1][2] Its selectivity for OX2R over the orexin-1 receptor (OX1R) makes it a valuable tool for investigating the specific roles of the OX2R in various physiological processes.[1] These application notes provide a summary of the available data on the long-term stability of this compound in solution and offer protocols for its handling, storage, and stability assessment.

Physicochemical Properties and Solubility

A summary of the physicochemical properties and solubility of this compound is presented in Table 1.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₀Br₂N₂O₃[3]
Molecular Weight484.18 g/mol
AppearanceCrystalline solid[3]
Purity≥98%[3]
Solubility
DMSOUp to 100 mM
EthanolUp to 100 mM
DMF50 mg/mL[3]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[3]

Long-Term Stability in Solution

There is conflicting information regarding the long-term stability of this compound in solution. While some suppliers suggest that solutions are unstable and should be prepared fresh[4], others provide data on the stability of stock solutions.

3.1. Storage of Stock Solutions

A summary of recommended storage conditions for this compound as a solid and in a stock solution is provided in Table 2.

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Solid Powder-20°C≥ 4 years[3]
Solid Powder-20°C3 years[4]
Stock Solution in DMSO-80°C2 years[5]
Stock Solution in DMSO-20°C1 year[5]

3.2. Recommendation for Handling Solutions

Given the discrepancy in the stability of solutions, it is recommended to adopt a conservative approach:

  • For critical applications: Prepare solutions fresh from solid material for each experiment.

  • For routine use: If storing stock solutions, it is advisable to perform periodic quality control checks to ensure the integrity of the compound. A general protocol for stability assessment is provided in Section 5.

Orexin-2 Receptor Signaling Pathway and Mechanism of Action of this compound

This compound acts as a selective antagonist at the orexin-2 receptor (OX2R). OX2R is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligands (Orexin-A and Orexin-B), can couple to multiple G-proteins (Gq, Gi, and Gs) to initiate downstream signaling cascades.[6][7][8] These pathways ultimately influence neuronal excitability and arousal. This compound competitively binds to OX2R, preventing the binding of orexins and thereby inhibiting these downstream signaling events.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin (B13118510) A / Orexin B Orexin A / Orexin B OX2R OX2R Orexin A / Orexin B->OX2R Activates This compound This compound This compound->OX2R Inhibits Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC PLC Gq->PLC Activates AC_inhibit AC (inhibited) Gi->AC_inhibit Inhibits AC_stimulate AC (stimulated) Gs->AC_stimulate Activates PKC PKC PLC->PKC Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase MAPK MAPK Pathway PKC->MAPK Neuronal_Excitation Neuronal Excitation MAPK->Neuronal_Excitation Ca_increase->Neuronal_Excitation cAMP_increase->Neuronal_Excitation

Figure 1. Orexin-2 Receptor Signaling and Inhibition by this compound.

Protocol for Assessing the Long-Term Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and storage condition. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent compound from its potential degradation products.

5.1. Materials and Reagents

  • This compound solid powder

  • HPLC-grade solvent of interest (e.g., DMSO, Ethanol)

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid or other appropriate mobile phase modifier

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector

5.2. Experimental Workflow

Figure 2. Experimental Workflow for Stability Assessment.

5.3. Detailed Protocol

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a precise final concentration (e.g., 10 mM in DMSO). Ensure complete dissolution.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple HPLC vials to avoid freeze-thaw cycles.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time Point Analysis:

    • Time 0: Immediately after preparation, take an aliquot for initial analysis.

    • Subsequent Time Points: Analyze aliquots at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • HPLC Analysis:

    • Develop a suitable HPLC method to achieve good separation of the this compound peak from any potential degradation products. A reverse-phase C18 column is a common starting point.

    • The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

    • Set the UV detector to the λmax of this compound (approximately 251 nm).

    • Inject a consistent volume of the sample for each time point.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at Time 0.

    • Plot the percentage of this compound remaining against time to visualize the degradation profile.

Conclusion

The long-term stability of this compound in solution is a critical consideration for ensuring the accuracy and reproducibility of experimental results. While there is evidence to support the stability of stock solutions in DMSO at low temperatures for extended periods, conflicting reports warrant caution. Researchers should either prepare solutions fresh or validate the stability of their stored solutions using a systematic approach as outlined in this document. Understanding and controlling for the stability of this compound will ultimately lead to more reliable and robust scientific findings.

References

Application Notes and Protocols: JNJ-10397049 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing a dose-response curve analysis of JNJ-10397049. This document outlines the pharmacological background of the compound, presents its quantitative data, and offers detailed protocols for key experiments.

Introduction

This compound is a potent and selective antagonist of the orexin (B13118510) 2 receptor (OX2R).[1][2][3] Orexin neuropeptides, Orexin-A and Orexin-B, are produced by a specific group of neurons in the lateral hypothalamus and play a crucial role in regulating various physiological functions, including the sleep-wake cycle, feeding behavior, and reward systems.[4] By blocking the binding of orexins to the OX2R, this compound promotes sleep, making it a valuable tool for research in sleep disorders and related neurological conditions.[5][6][7] This document details the analysis of its dose-dependent effects.

While this compound's primary target is the OX2R, for a comprehensive understanding of G-protein coupled receptor (GPCR) signaling, the signaling pathway for the Histamine H1 receptor is also presented. The H1 receptor is another important GPCR involved in various physiological processes, including allergic responses and wakefulness.[8][9]

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its pharmacological parameters.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterReceptorValueSpeciesAssay TypeReference
pKiOrexin 2 Receptor (OX2R)8.3Not SpecifiedNot Specified[1][3]
pKBOrexin 2 Receptor (OX2R)8.5Not SpecifiedNot Specified[5]
pIC50Chimeric Orexin 2 Receptor7.4Not SpecifiedNot Specified[5]
pKBOrexin 1 Receptor (OX1R)5.9Not SpecifiedNot Specified[5]
SelectivityOX2R over OX1R600-foldNot SpecifiedNot Specified[1]

Table 2: In Vivo Dosage and Effects of this compound in Animal Models

SpeciesDoseRoute of AdministrationEffectReference
Rat10-30 mg/kgSubcutaneousDecreases latency for persistent sleep; increases non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time.[1]
Rat10 mg/kgSubcutaneousIncreased NREM duration.[6]
Rat3 mg/kgNot SpecifiedIncreased total sleep time by 42%.[7]
Mouse5, 25, or 50 mg/kgIntraperitonealProduced a robust increase in total sleep time (both REM and NREM).[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

Orexin_2_Receptor_Signaling Orexin Orexin-A / Orexin-B OX2R Orexin 2 Receptor (OX2R) Orexin->OX2R JNJ10397049 This compound JNJ10397049->OX2R Gq Gq OX2R->Gq Gi Gi/Go OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Firing) PKC->Cellular_Response Ca_release->Cellular_Response cAMP->Cellular_Response

Orexin 2 Receptor Signaling Pathway.

Histamine_H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Gq Gq H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Response) PKC->Cellular_Response Ca_release->Cellular_Response

Histamine H1 Receptor Signaling Pathway.

Dose_Response_Workflow start Start prep_cells Prepare Cells Expressing Target Receptor (e.g., OX2R) start->prep_cells prep_compounds Prepare Serial Dilutions of This compound and Controls start->prep_compounds assay Perform Assay (e.g., Radioligand Binding or Calcium Flux) prep_cells->assay prep_compounds->assay data_acq Data Acquisition (e.g., Radioactivity Count or Fluorescence) assay->data_acq data_analysis Data Analysis data_acq->data_analysis curve_fit Non-linear Regression (Sigmoidal Dose-Response Curve) data_analysis->curve_fit calc_params Calculate Pharmacological Parameters (IC50, Ki) curve_fit->calc_params end End calc_params->end

Experimental Workflow for Dose-Response Analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the Orexin 2 Receptor.

1. Materials and Reagents:

  • Cell membranes from a cell line stably or transiently expressing the human OX2R.

  • Radioligand (e.g., [³H]-EMPA or another suitable OX2R-selective radioligand).

  • This compound.

  • Unlabeled competitor for non-specific binding determination (e.g., a high concentration of an established OX2R antagonist).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

2. Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the OX2R.[10] Determine the protein concentration using a standard protein assay (e.g., BCA assay).[10][11]

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add cell membranes, radioligand (at a concentration close to its Kd), and binding buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the unlabeled competitor.

    • Competition Binding: Add cell membranes, radioligand, and each concentration of the this compound serial dilution.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Cell-Based Calcium Flux Assay

This protocol measures the functional antagonism of this compound at the OX2R by quantifying its ability to inhibit orexin-induced intracellular calcium mobilization.

1. Materials and Reagents:

  • A cell line stably expressing the human OX2R (e.g., HEK293 or CHO cells).[12]

  • Cell culture medium.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[13][14]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).[12]

  • This compound.

  • Orexin-A or Orexin-B (agonist).

  • Fluorescence microplate reader with an integrated liquid handling system.

2. Procedure:

  • Cell Plating: Seed the OX2R-expressing cells into the microplates and culture overnight to allow for cell attachment.[12]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[13]

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a fixed concentration of the orexin agonist (typically at its EC80 concentration) to all wells simultaneously using the integrated liquid handler.

    • Immediately begin recording the fluorescence signal over time to capture the peak calcium response.[12]

3. Data Analysis:

  • Determine the peak fluorescence response for each well after agonist addition.

  • Normalize the data, with the response in the absence of antagonist as 100% and the baseline as 0%.

  • Plot the percentage of agonist response against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal agonist-induced response.[13]

References

Application Notes and Protocols: JNJ-10397049 in Combination with Other Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of preclinical findings and detailed experimental protocols for the selective orexin-2 receptor (OX2R) antagonist, JNJ-10397049, when used in combination with other neurological drugs. The data presented here is derived from foundational preclinical research and is intended to guide further investigation into the therapeutic potential of this compound in neurological disorders.

Introduction

This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and over 600-fold selectivity for OX2R over the orexin-1 receptor (OX1R)[1]. Orexin (B13118510) neuropeptides and their receptors are key regulators of sleep-wake cycles, and dysregulation of this system has been implicated in various neurological disorders[2]. While this compound has been primarily investigated for its sleep-promoting effects, preclinical studies have explored its utility in combination with other agents to modulate sleep architecture and other neurological processes. This document outlines the key findings and methodologies from this research.

Data Presentation: Preclinical Combination Studies

The following tables summarize the quantitative data from preclinical studies involving this compound in combination with other neurological agents.

Table 1: Combination of this compound (OX2R Antagonist) and GSK-1059865 (OX1R Antagonist) on Sleep Parameters in Rats

Treatment GroupDose (mg/kg)Route of AdministrationNREM Sleep Duration (Change from Vehicle)REM Sleep Duration (Change from Vehicle)Latency to Persistent Sleep (Change from Vehicle)Reference
This compound10SubcutaneousIncreasedNo significant changeDecreased[3]
GSK-105986510SubcutaneousNo significant changeNo significant changeNo significant change[3]
This compound + GSK-105986510 + 10SubcutaneousIncreased NREMIncreased REMDecreased[3]

Table 2: Effect of this compound on Neural Precursor Cell (NPC) Proliferation and Differentiation

Concentration (µM)Effect on NPC ProliferationEffect on Oligodendrocyte Differentiation (at 20 µM)Key MarkersReference
1, 5Significantly increased--[4]
10, 15, 20No significant effectFacilitated differentiation towards oligodendroglial lineageIncreased Olig2 and CNPase expression; Decreased nestin expression[4]
25, 30Toxic--[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of this compound.

In Vivo Sleep Studies in Rats

Objective: To assess the effects of selective and combined blockade of OX1R and OX2R on sleep-wake patterns.

Animal Model: Male Sprague-Dawley rats.[1]

Drug Preparation and Administration:

  • This compound: Dissolved for subcutaneous administration.[3]

  • GSK-1059865: Administered subcutaneously.[3]

  • Vehicle Control: 0.5% methylcellulose (B11928114) was used as a vehicle for oral administration in some related studies.[3] For subcutaneous administration, the specific vehicle should be detailed in the primary literature.

Surgical Implantation for EEG/EMG Recording:

  • Anesthetize rats with an appropriate anesthetic agent.

  • Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

  • Implant stainless-steel wires into the neck musculature for electromyogram (EMG) recording.

  • Allow a recovery period of at least one week post-surgery.

Experimental Procedure:

  • Habituate the rats to the recording chambers and cables for several days.

  • Administer this compound (10 mg/kg, s.c.), GSK-1059865 (10 mg/kg, s.c.), the combination of both, or vehicle at the onset of the dark phase.[3]

  • Record EEG and EMG continuously for at least 6 hours post-dosing.[3]

  • Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in 30-second epochs using appropriate software.

  • Analyze parameters such as latency to persistent sleep, duration of each sleep state, and number of state transitions.

In Vitro Neural Precursor Cell (NPC) Proliferation and Differentiation Assay

Objective: To determine the effect of this compound on the proliferation and differentiation of NPCs into oligodendrocytes.

Cell Culture:

  • Isolate neural precursor cells from the cerebral cortex of embryonic rats.

  • Culture NPCs as neurospheres in a serum-free medium supplemented with appropriate growth factors (e.g., EGF and bFGF).

Proliferation Assay (MTT Assay):

  • Plate NPCs in 96-well plates.

  • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25, and 30 µM) for a specified duration (e.g., 48 hours).[4]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5 diphenyl tetrazolium bromide) to each well and incubate.

  • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Differentiation Assay:

  • Plate NPCs on a suitable substrate (e.g., poly-L-lysine coated coverslips).

  • Induce differentiation by withdrawing growth factors and adding a differentiation medium.

  • Treat cells with a non-toxic concentration of this compound (e.g., 20 µM) determined from the proliferation assay.[4]

  • After a specified differentiation period (e.g., 5-7 days), fix the cells.

  • Perform immunocytochemistry for markers of undifferentiated precursors (e.g., Nestin) and oligodendrocyte lineage cells (e.g., Olig2, CNPase).[4]

  • Quantify the expression of these markers using fluorescence microscopy and image analysis software or by performing real-time PCR.[4]

Visualizations

The following diagrams illustrate the signaling pathway of orexin receptors and the experimental workflow for the in vivo sleep study.

Orexin_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_ligands Ligands OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_increase ↑ [Ca2+]i IP3_DAG->Ca_increase Neuronal_Excitation Neuronal Excitation Ca_increase->Neuronal_Excitation OrexinA Orexin-A OrexinA->OX1R High Affinity OrexinA->OX2R High Affinity OrexinB Orexin-B OrexinB->OX2R High Affinity

Caption: Orexin Receptor Signaling Pathway.

Sleep_Study_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Sprague-Dawley Rats Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Dosing Drug Administration (this compound ± GSK-1059865 or Vehicle) at dark phase onset Habituation->Dosing Recording Continuous EEG/EMG Recording (≥ 6 hours) Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Quantification of Sleep Parameters (Latency, Duration, etc.) Scoring->Analysis

Caption: In Vivo Sleep Study Experimental Workflow.

References

Troubleshooting & Optimization

Optimizing JNJ-10397049 dosage for maximal sleep promotion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective orexin-2 receptor (OX2R) antagonist, JNJ-10397049. The information provided is intended to assist in optimizing experimental design for maximal sleep promotion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] The orexin (B13118510) system, comprised of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a critical role in maintaining wakefulness.[1][4] By selectively blocking the OX2R, this compound inhibits the wake-promoting signals mediated by this receptor, leading to a decrease in the activity of wake-active neurons.[5] This includes the suppression of histamine (B1213489) release in the hypothalamus, a key mechanism for promoting sleep.[5][6]

Q2: What are the expected effects of this compound on sleep architecture?

A2: In preclinical studies using rats, this compound has been shown to promote sleep by significantly decreasing the latency to persistent sleep and increasing the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][3][6] Studies have shown that a 3 mg/kg dose can increase total sleep time by as much as 42%.[3][6]

Q3: How should this compound be formulated and administered for in vivo studies?

A3: this compound is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection in rodent studies.[3][6] For formulation, it can be dissolved in a vehicle such as 20% Vitamin E TPGS. It is crucial to ensure consistent formulation and administration protocols to minimize variability in experimental results.

Q4: What are potential off-target effects or side effects to be aware of?

A4: While this compound is highly selective for the OX2R, it is essential to monitor for any unexpected behavioral or physiological changes in experimental animals. Orexin receptor antagonists, in general, are being investigated for their potential role in other conditions beyond insomnia, which suggests the orexin system's broad physiological influence.[7] Some dual orexin receptor antagonists have been associated with side effects like headaches, dizziness, and abnormal dreams in human trials, though these may not directly translate to preclinical models or a selective OX2R antagonist.[8][9] Careful observation and documentation of any adverse events are recommended.

Troubleshooting Guide

Problem 1: High variability in sleep-promoting effects between subjects.

  • Possible Cause: Inconsistent drug administration or formulation.

    • Solution: Ensure the formulation of this compound is homogenous and that the administration technique (e.g., injection volume, site) is consistent across all animals.

  • Possible Cause: Animal stress or insufficient habituation.

    • Solution: Allow for an adequate acclimatization period for the animals to the housing and experimental conditions (e.g., EEG recording chambers). Minimize handling stress before and after drug administration.

  • Possible Cause: Circadian timing of administration.

    • Solution: Administer this compound at the same time relative to the light-dark cycle for all subjects, as the effects of orexin antagonists can be influenced by the endogenous circadian rhythm of orexin levels.

Problem 2: Weaker than expected sleep-promoting effect.

  • Possible Cause: Suboptimal dosage.

    • Solution: Refer to the dose-response data in Table 1. It may be necessary to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental conditions.

  • Possible Cause: Insufficient receptor occupancy.

    • Solution: The sleep-promoting effects of orexin antagonists are dependent on achieving a certain threshold of receptor occupancy.[10] At a dose of 30 mg/kg, this compound has been shown to achieve approximately 80% occupancy of OX2R in the rat cortex for up to 6 hours.[5] Consider measuring plasma and brain concentrations of the compound to correlate with behavioral effects.

  • Possible Cause: Interaction with other experimental factors.

    • Solution: Review the experimental protocol for any confounding factors, such as noise, light, or temperature fluctuations in the housing environment, which could interfere with sleep.

Problem 3: Unexpected changes in REM sleep.

  • Possible Cause: Interaction with the orexin-1 receptor (OX1R).

    • Solution: While this compound is selective for OX2R, co-administration with an OX1R antagonist has been shown to alter REM sleep dynamics.[1][11] If your experiment involves other compounds, consider the potential for drug-drug interactions affecting the orexin system.

Data Presentation

Table 1: Dose-Response of this compound on Sleep Parameters in Rats

Dosage (mg/kg)Administration RouteKey FindingsReference
3s.c.Increased total sleep time by 42%.[3][6]
10s.c.Increased NREM sleep duration.[11]
30s.c.Achieved ~80% OX2R occupancy in the cortex for 6 hours.[5]
5, 25, 50i.p.Robust increase in total sleep time (both REM and NREM).[3]

Experimental Protocols

Key Experiment: Evaluation of Sleep-Promoting Efficacy in Rats

This protocol is a synthesized methodology based on typical sleep studies with orexin receptor antagonists.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Implantation:

    • Anesthetize rats with an appropriate anesthetic agent.

    • Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages. Place EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.

    • Allow for a post-operative recovery period of at least one week.

  • Habituation:

    • Individually house rats in sound-attenuated and light-controlled recording chambers.

    • Connect the animals to the recording tethers and allow for an adaptation period of several days to acclimate to the experimental setup.

  • Baseline Recording:

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 20% Vitamin E TPGS).

    • Administer the selected doses of this compound (and vehicle control) at a consistent time, typically at the beginning of the animal's active phase (dark cycle) to assess sleep-promoting effects. A crossover design where each animal receives all treatments is recommended.

  • Data Acquisition and Analysis:

    • Record EEG and EMG signals continuously for at least 6-8 hours post-administration.

    • Manually or automatically score the recordings into stages of wakefulness, NREM sleep, and REM sleep in 10-30 second epochs.

    • Analyze sleep parameters including:

      • Latency to persistent sleep

      • Total time in wake, NREM, and REM sleep

      • Number and duration of sleep/wake bouts

      • Sleep efficiency

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) cluster_Wake_Active_Neuron Wake-Active Neuron Orexin_A_B Orexin-A Orexin-B OX2R OX2 Receptor Orexin_A_B->OX2R Activates Histamine_Release Histamine Release OX2R->Histamine_Release Promotes Wakefulness Wakefulness Histamine_Release->Wakefulness Maintains JNJ_10397049 This compound JNJ_10397049->OX2R Blocks

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start animal_prep Animal Preparation (Surgery & Recovery) start->animal_prep habituation Habituation to Recording Chambers animal_prep->habituation baseline Baseline EEG/EMG Recording (24h) habituation->baseline randomization Randomization to Treatment Groups baseline->randomization dose_vehicle Vehicle Administration randomization->dose_vehicle dose_low Low Dose this compound randomization->dose_low dose_mid Mid Dose this compound randomization->dose_mid dose_high High Dose this compound randomization->dose_high recording Post-Dosing EEG/EMG Recording (6-8h) dose_vehicle->recording dose_low->recording dose_mid->recording dose_high->recording analysis Data Analysis (Sleep Scoring & Statistics) recording->analysis end End analysis->end

Caption: Experimental workflow for a dose-optimization study of this compound.

References

Potential off-target effects of JNJ-10397049

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of JNJ-10397049. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Orexin (B13118510) 2 Receptor (OX2R).[1][2] Its primary pharmacological effect is to block the binding of the neuropeptides orexin-A and orexin-B to OX2R, thereby modulating wakefulness and promoting sleep.

Q2: What is the known selectivity profile of this compound against other receptors?

This compound exhibits high selectivity for the OX2R over the Orexin 1 Receptor (OX1R). Studies have shown it to be approximately 600-fold more selective for OX2R.[1] Furthermore, it has been screened against a panel of over 50 other neurotransmitter and neuropeptide receptors and showed no significant activity, indicating a low potential for off-target effects at these specific receptors.

Q3: Has a comprehensive kinase selectivity profile for this compound been published?

Based on publicly available information, a comprehensive kinase selectivity profile for this compound has not been detailed in the scientific literature. Therefore, potential off-target effects mediated by kinase inhibition remain largely uncharacterized. Researchers should exercise caution and consider empirical evaluation if unexpected cellular phenotypes are observed.

Q4: Are there any known effects of this compound on cell proliferation or differentiation?

Yes, this compound has been shown to have a concentration-dependent effect on neural precursor cells (NPCs). At lower concentrations (1 µM and 5 µM), it significantly increased the proliferation of NPCs.[3] Conversely, at higher concentrations (25 µM and 30 µM), it was found to be toxic to these cells.[3] At a non-toxic concentration of 20 µM, which did not significantly affect proliferation, this compound promoted the differentiation of NPCs towards the oligodendroglial lineage.[3]

Q5: What are the potential in vivo consequences of OX1R cross-reactivity?

Although this compound is highly selective for OX2R, at sufficiently high concentrations, blockade of OX1R could occur. Co-administration of an OX1R antagonist has been shown to partially attenuate the sleep-promoting effects of OX2R antagonism.[4] Therefore, at high doses of this compound, a less pronounced sleep-promoting effect might be observed due to potential interaction with OX1R.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell proliferation or differentiation in vitro. This may be an on-target effect in cell types expressing OX2R, or a potential off-target effect. This compound has demonstrated effects on neural precursor cell proliferation and differentiation.[3]1. Confirm OX2R expression in your cell line. 2. Perform a dose-response experiment to characterize the effect. 3. Consider using a structurally unrelated OX2R antagonist as a control to distinguish on-target from potential off-target effects.
Reduced sleep-promoting efficacy at very high doses in vivo. While counterintuitive, this could be due to cross-reactivity with OX1R at high concentrations, which can attenuate the hypnotic effects of OX2R blockade.[4]1. Review the dose-response relationship from your pilot studies to ensure you are operating within the optimal therapeutic window. 2. If possible, measure plasma and brain concentrations of this compound to correlate with the observed in vivo effect.
Unexplained cellular stress or toxicity at high concentrations. This compound has been reported to be toxic to neural precursor cells at concentrations of 25 µM and 30 µM.[3] This could be due to on-target or off-target effects.1. Determine the IC50 for toxicity in your specific cell line. 2. Ensure that the working concentration in your experiments is well below the toxic threshold.
Variability in experimental results. As with any small molecule, factors such as solubility and stability in media can influence effective concentration.1. Prepare fresh stock solutions in an appropriate solvent like DMSO. 2. Confirm the final concentration and solubility in your experimental media.

Quantitative Data Summary

Table 1: Receptor Selectivity Profile of this compound

TargetAffinity/ActivityValueSelectivity vs. OX2R
Orexin 2 Receptor (OX2R) pKi8.3-
pKB8.5-
Orexin 1 Receptor (OX1R) pKB5.9~600-fold
Other Receptors (Panel of >50 neurotransmitter and neuropeptide receptors)No significant activityHigh

Table 2: Effects of this compound on Neural Precursor Cell (NPC) Proliferation

ConcentrationEffect on ProliferationStatistical Significance
1 µMSignificant Increasep < 0.001
5 µMSignificant Increasep < 0.001
10 µMNo Significant Effect-
15 µMNo Significant Effect-
20 µMNo Significant Effect-
25 µMToxicp < 0.001
30 µMToxicp < 0.001

Experimental Protocols

Protocol 1: In Vitro Neural Precursor Cell (NPC) Proliferation Assay

This protocol is adapted from studies investigating the effect of this compound on NPC proliferation.[3]

  • Cell Culture: Culture NPCs in a suitable growth medium, typically containing growth factors such as EGF and bFGF.

  • Seeding: Plate NPCs in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final concentrations should range from at least 1 µM to 30 µM to cover proliferative, neutral, and toxic effects.[3] A vehicle control (e.g., DMSO) must be included.

  • Incubation: Treat the cells with the this compound dilutions and incubate for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • Proliferation Assessment: Quantify cell proliferation using a standard method such as an MTT or EdU incorporation assay.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 for proliferation and the IC50 for toxicity.

Protocol 2: In Vivo Assessment of Sleep-Promoting Effects in Rodents

This protocol is a general guide based on methodologies used to evaluate orexin antagonists.[4]

  • Animal Acclimation: Acclimate rodents to the experimental conditions, including housing and any necessary surgical implantation of EEG/EMG electrodes for sleep recording.

  • Dose Preparation: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., subcutaneous).

  • Administration: Administer this compound or vehicle at the beginning of the animals' active phase (e.g., the dark phase for nocturnal rodents).

  • Sleep Recording: Record EEG and EMG data for at least 6 hours post-administration to monitor sleep stages (NREM, REM, wakefulness).

  • Data Analysis: Score the sleep recordings and quantify parameters such as latency to sleep onset, total sleep time, and time spent in each sleep stage. Compare the effects of this compound to the vehicle control.

Visualizations

Orexin2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin Orexin A / Orexin B OX2R OX2R Orexin->OX2R Binds Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Modulates cAMP ↓ cAMP AC->cAMP JNJ10397049 This compound JNJ10397049->OX2R Blocks Experimental_Workflow start Start: Hypothesis of Off-Target Effect step1 Step 1: In Vitro Target Confirmation (e.g., OX2R expression analysis) start->step1 step2 Step 2: Dose-Response Characterization (Determine EC50/IC50 for the observed phenotype) step1->step2 decision1 Is the effect dose-dependent? step2->decision1 step3 Step 3: Control Experiment (Use a structurally unrelated OX2R antagonist) decision1->step3 Yes no_effect No consistent effect observed. Re-evaluate experimental setup. decision1->no_effect No decision2 Is the effect replicated with the control compound? step3->decision2 conclusion1 Conclusion: The effect is likely ON-TARGET decision2->conclusion1 Yes conclusion2 Conclusion: The effect is likely OFF-TARGET decision2->conclusion2 No end End: Further investigation required conclusion1->end conclusion2->end no_effect->end

References

JNJ-10397049 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of JNJ-10397049, along with troubleshooting guides and frequently asked questions to ensure the successful execution of experiments.

Stability and Storage Data

Proper storage and handling are critical for maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability information for the compound in both solid form and in solution.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[1][2]Long-term storage is recommended at this temperature.
3 years[3]
+4°C2 years[3]Suitable for shorter-term storage.[4]
In Solvent (Stock Solutions)
In DMSO-80°C2 years[3]Recommended for long-term storage of stock solutions.
-20°C1 year[3]Suitable for shorter-term storage of stock solutions.
In EthanolInformation not available
In DMFInformation not available
Aqueous Solutions AmbientNot recommended for > 1 dayAqueous solutions are sparingly soluble and unstable; prepare fresh before use.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the recommended workflow for the preparation of this compound for experimental use.

G cluster_0 Preparation of Stock Solution cluster_1 Storage cluster_2 Preparation of Working Solution stock_prep Weigh Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol, DMF) stock_prep->dissolve storage Store stock solution at -20°C (short-term) or -80°C (long-term) dissolve->storage For Storage dilute Dilute stock solution with aqueous buffer or media dissolve->dilute For Immediate Use storage->dilute For Use use_immediately Use immediately dilute->use_immediately

References

Navigating JNJ-10397049 Solubility: A Guide to Preventing Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective OX2 receptor antagonist JNJ-10397049, maintaining its solubility in experimental media is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon dilution into aqueous-based media is a common issue stemming from its low aqueous solubility. The following steps are designed to mitigate this problem.

Problem: this compound precipitates out of solution when added to my cell culture media or buffer.

Troubleshooting Workflow:

G start Precipitation Observed stock_check 1. Verify Stock Solution Is it clear? Is the solvent appropriate? start->stock_check dilution_method 2. Review Dilution Technique Was it a stepwise dilution? Was the final concentration too high? stock_check->dilution_method Stock is clear no_solution Precipitation Persists stock_check->no_solution Stock is cloudy media_factors 3. Assess Media Components Could pH or proteins be an issue? dilution_method->media_factors Dilution performed correctly dilution_method->no_solution Dilution was too rapid/concentrated solubilizer 4. Consider a Solubilizing Agent Is a carrier solvent like PEG300 or Tween-80 an option? media_factors->solubilizer Media components not the primary issue media_factors->no_solution Suspected media interaction solution Solution Stable solubilizer->solution Solubilizer effective solubilizer->no_solution Solubilizer ineffective

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing high-concentration stock solutions of this compound.[] It is crucial to use high-purity, anhydrous solvents, as the presence of water can reduce the solubility of the compound. For DMSO, which is hygroscopic, using a fresh, unopened bottle is advised.[2]

2. What are the maximum soluble concentrations of this compound in common organic solvents?

The solubility of this compound can vary slightly between suppliers. However, the generally reported maximum concentrations are summarized below.

SolventMaximum Concentration (Molarity)Maximum Concentration (Weight/Volume)
DMSO100 mM - 351.11 mM30 mg/mL - 170 mg/mL[2][3]
Ethanol100 mM30 mg/mL[3]
DMF-50 mg/mL[3]

3. My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. How can I prevent this?

This is a common occurrence due to the poor aqueous solubility of this compound. To prevent precipitation, it is recommended to perform a serial dilution. A general workflow is as follows:

G cluster_0 Preparation of Working Solution stock High Concentration Stock in DMSO intermediate Intermediate Dilution in Media/Buffer stock->intermediate 1. Small aliquot added to a larger volume of media with vigorous mixing working Final Working Solution intermediate->working 2. Further dilution to final concentration

Caption: Recommended dilution workflow for this compound.

4. What is the solubility of this compound in a mixed aqueous/organic solvent system?

For experiments requiring a buffer system, a mixture of an organic solvent and an aqueous buffer can be used. For instance, the solubility in a 1:4 mixture of DMF and PBS (pH 7.2) is approximately 0.2 mg/mL.[3]

5. Are there any formulation strategies for in vivo studies to improve solubility?

Yes, for in vivo applications, where direct injection of high concentrations of DMSO may be toxic, co-solvents and surfactants are often used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] For example, a 4.25 mg/mL suspended solution can be prepared by adding a DMSO stock solution (42.5 mg/mL) to PEG300 (40% of final volume), followed by Tween-80 (5% of final volume), and finally saline to the desired volume.[2] Another option for a clear solution is to dissolve the DMSO stock in corn oil.[2]

6. How should I store my this compound solutions?

Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh on the day of the experiment.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 484.18 g/mol )

    • Anhydrous, high-purity DMSO[2]

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.84 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]

Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of pre-warmed cell culture medium in a sterile tube. This results in a 200 µM intermediate solution. Mix thoroughly by gentle inversion or pipetting.

    • Prepare the final 20 µM working solution by adding 1 mL of the 200 µM intermediate solution to 9 mL of pre-warmed cell culture medium.

    • Mix the final solution gently but thoroughly.

    • Use the working solution immediately for your experiment.

Note: The final concentration of DMSO in the working solution should be kept as low as possible (typically below 0.5%) to avoid solvent-induced cellular effects. The protocol above results in a final DMSO concentration of 0.2%.

Signaling Pathway Context

This compound is a selective antagonist of the Orexin 2 Receptor (OX2R). Orexin receptors are G-protein coupled receptors that play a crucial role in the regulation of sleep, wakefulness, and other physiological processes.[4]

G cluster_0 Orexin Signaling Orexin_A_B Orexin A / Orexin B OX1R OX1R Orexin_A_B->OX1R OX2R OX2R Orexin_A_B->OX2R Gq Gq Protein OX1R->Gq OX2R->Gq Gs Gs Protein OX2R->Gs PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Activation Gs->AC Cellular_Response Cellular Response (e.g., Wakefulness) PLC->Cellular_Response AC->Cellular_Response JNJ This compound JNJ->OX2R Antagonizes

Caption: Simplified Orexin signaling pathway and the action of this compound.

References

Technical Support Center: JNJ-10397049 Animal Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies involving the selective orexin (B13118510) 2 receptor (OX2R) antagonist, JNJ-10397049.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the orexin 2 receptor (OX2R).[1] Orexin neuropeptides (Orexin-A and Orexin-B) are involved in regulating arousal, wakefulness, and appetite. By selectively blocking the OX2R, this compound primarily exerts a sleep-promoting effect.[1][2]

Q2: In which animal models has this compound been studied?

A2: Based on available literature, this compound has been studied in rats and mice.[1][3] In rats, it has been shown to decrease the latency to persistent sleep and increase non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time.[2][3] In mice, it has been used to investigate the role of the orexin system in ethanol (B145695) self-administration.

Q3: What are the known effects of this compound on sleep architecture in animal models?

A3: In rats, subcutaneous administration of this compound has been demonstrated to significantly reduce the latency to NREM sleep and increase the duration of NREM sleep, particularly within the first two hours after administration.[3]

Troubleshooting Guide

Issue 1: Difficulty achieving desired plasma concentrations after oral administration.

  • Possible Cause 1: Poor Oral Bioavailability.

    • Background: While specific oral bioavailability data for this compound is not extensively published, orexin receptor antagonists as a class can exhibit variable and sometimes low oral bioavailability in preclinical species.[4] This can be due to factors like first-pass metabolism.

    • Troubleshooting Steps:

      • Vehicle Optimization: Ensure the formulation is appropriate for oral administration. A suggested formulation for a suspended solution for oral or intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] For a clear solution, a mixture of 10% DMSO in corn oil can be considered.[3]

      • Dose Escalation Study: Conduct a pilot dose-escalation study to determine the dose-response relationship and identify a dose that achieves the target plasma exposure.

      • Consider Alternative Routes: If oral bioavailability remains a significant challenge, consider subcutaneous administration, which has been successfully used in rat studies.[3]

  • Possible Cause 2: Improper Gavage Technique.

    • Background: Incorrect oral gavage technique can lead to inaccurate dosing, aspiration, or stress in the animal, which can affect pharmacokinetics.

    • Troubleshooting Steps:

      • Verify Technique: Ensure personnel are properly trained in oral gavage for the specific animal model. The gavage needle should be of the correct size and inserted to the correct depth to deliver the compound directly to the stomach.

      • Acclimatize Animals: Acclimate animals to handling and the gavage procedure to minimize stress-induced physiological changes.

Issue 2: High variability in pharmacokinetic data between animals.

  • Possible Cause 1: Inconsistent Formulation.

    • Background: If this compound is not uniformly suspended or fully dissolved in the vehicle, it can lead to inconsistent dosing between animals.

    • Troubleshooting Steps:

      • Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a homogenous suspension.

      • Fresh Preparation: Prepare the formulation fresh daily to avoid degradation or precipitation.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

  • Possible Cause 2: Animal-Specific Factors.

    • Background: Differences in age, weight, sex, and health status of the animals can contribute to variability in drug metabolism and absorption.

    • Troubleshooting Steps:

      • Standardize Animal Cohorts: Use animals of the same age, sex, and from the same vendor. Ensure animals are healthy and free from any underlying conditions.

      • Fasting State: Standardize the fasting state of the animals before dosing, as food can affect the absorption of orally administered compounds.

Issue 3: Difficulty in assessing brain penetration and receptor occupancy.

  • Possible Cause 1: Inadequate Brain Tissue Collection and Processing.

    • Background: Accurate measurement of brain concentrations requires proper and rapid tissue harvesting and processing to prevent post-mortem drug degradation.

    • Troubleshooting Steps:

      • Rapid Harvesting: Perfuse animals with ice-cold saline to remove blood from the brain vasculature before tissue collection.

      • Standardized Dissection: Dissect specific brain regions of interest consistently across all animals.

      • Immediate Freezing: Snap-freeze brain tissue in liquid nitrogen immediately after collection and store at -80°C until analysis.

  • Possible Cause 2: Challenges in Quantifying Unbound Brain Concentration.

    • Background: The pharmacologically active concentration is the unbound drug concentration in the brain. Measuring this directly can be challenging. The brain-to-plasma concentration ratio (Kp) is often used as an indicator of brain penetration, but the unbound brain-to-plasma ratio (Kp,uu) is more pharmacologically relevant.[7]

    • Troubleshooting Steps:

      • Equilibrium Dialysis: Use equilibrium dialysis with brain homogenate and plasma to determine the fraction of unbound drug in each matrix.

      • Microdialysis: In vivo microdialysis can be used to directly measure unbound drug concentrations in the brain extracellular fluid.[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Formulation Preparation:

    • For a suspension, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

    • Dissolve this compound in DMSO first, then add the other components sequentially, vortexing well after each addition.

    • The final concentration should be calculated based on the desired dose and a dosing volume of 5-10 mL/kg.

  • Animal Preparation:

    • Fast rats overnight (approximately 12 hours) with free access to water.

    • Weigh each rat immediately before dosing to calculate the exact volume to be administered.

  • Administration:

    • Use a straight or curved gavage needle of appropriate size for the rat's weight.

    • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus, advancing it to the stomach.

    • Administer the formulation slowly.

    • Observe the animal for any signs of distress during and after the procedure.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.

Protocol 2: Subcutaneous Administration in Rats

  • Formulation Preparation:

    • A suitable vehicle for subcutaneous injection should be sterile and isotonic. A formulation containing DMSO, PEG300, Tween-80, and saline can be adapted for subcutaneous use, ensuring sterility.[3]

  • Animal Preparation:

    • Shave a small area of skin on the back of the rat between the shoulder blades.

    • Clean the injection site with an alcohol swab.

  • Administration:

    • Gently lift the skin to form a tent.

    • Insert a sterile needle (e.g., 25-27 gauge) into the subcutaneous space.

    • Inject the formulation slowly.

    • Gently massage the injection site to aid dispersion.

  • Blood and Brain Tissue Sampling:

    • Follow the blood sampling procedure as described in Protocol 1.

    • For brain tissue collection, at the final time point, anesthetize the rat deeply and perform transcardial perfusion with ice-cold saline.

    • Decapitate the animal, excise the brain, and dissect the regions of interest on an ice-cold surface.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO~30 mg/mL[9]
Ethanol~30 mg/mL[9]
DMF~50 mg/mL[6]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation Formulation Preparation (Suspension or Solution) Oral Oral Gavage Formulation->Oral SC Subcutaneous Injection Formulation->SC Animal_Prep Animal Preparation (Fasting, Weighing) Animal_Prep->Oral Animal_Prep->SC Blood Blood Collection (Plasma Separation) Oral->Blood SC->Blood Brain Brain Tissue Collection (Perfusion, Dissection) SC->Brain Terminal LCMS LC-MS/MS Analysis (Drug Concentration) Blood->LCMS Brain->LCMS PK_Model Pharmacokinetic Modeling (Cmax, Tmax, t1/2, AUC) LCMS->PK_Model troubleshooting_logic Start Issue Encountered (e.g., Low Plasma Concentration) Check_Formulation Is the formulation appropriate and homogenous? Start->Check_Formulation Check_Technique Is the administration technique correct? Check_Formulation->Check_Technique Yes Optimize_Vehicle Optimize Vehicle Check_Formulation->Optimize_Vehicle No Check_Animals Are the animals standardized? Check_Technique->Check_Animals Yes Retrain Retrain Personnel Check_Technique->Retrain No Dose_Escalate Conduct Dose Escalation Check_Animals->Dose_Escalate Yes Standardize Standardize Animal Cohort Check_Animals->Standardize No Optimize_Vehicle->Dose_Escalate Alt_Route Consider Alternative Route Dose_Escalate->Alt_Route If still low

References

Technical Support Center: Attenuation of JNJ-10397049 Effects with OX1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the interaction between the selective OX2R antagonist JNJ-10397049 and orexin-1 receptor (OX1R) antagonists. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the design and execution of your studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective orexin-2 receptor (OX2R) antagonist.[1][2] Its mechanism of action involves blocking the binding of orexin-A and orexin-B neuropeptides to the OX2R, thereby inhibiting the downstream signaling cascades that promote wakefulness.[3][4] It is significantly more selective for OX2R over OX1R, with some reports indicating a selectivity of over 200 to 600-fold.[1][2][5]

Q2: What is the scientific rationale for studying the effects of this compound in combination with an OX1R antagonist? A2: The orexin (B13118510) system, comprised of OX1R and OX2R, plays a crucial role in regulating sleep-wake cycles, arousal, and other physiological processes.[6][7] While blockade of OX2R is sufficient to promote sleep, the co-administration of an OX1R antagonist allows researchers to investigate the distinct and potentially interactive roles of the two receptors.[4][8] Studies have shown that simultaneous blockade of OX1R can attenuate the sleep-promoting effects of selective OX2R antagonists, suggesting a complex interplay between the two receptor pathways.[4][8]

Q3: What is the expected outcome when co-administering an OX1R antagonist with this compound in sleep studies? A3: In preclinical models (e.g., rats), administration of this compound alone decreases the latency to persistent sleep and increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time.[1][4] However, when an OX1R antagonist (like SB-408124 or GSK-1059865) is co-administered with this compound, the sleep-promoting effects of this compound are significantly attenuated.[4][8] This suggests that OX1R blockade can counteract the hypnotic effects mediated by OX2R blockade.

Q4: Which signaling pathways are modulated by OX1R and OX2R? A4: Both OX1R and OX2R are G protein-coupled receptors (GPCRs).[3][9]

  • OX1R couples exclusively to the Gq/11 subclass of G-proteins.[9][10] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels ([Ca2+]i) and activation of Protein Kinase C (PKC).[9][11]

  • OX2R can couple to Gq/11 (similar to OX1R) but also to Gi/o and Gs proteins.[5][9] This allows OX2R to modulate multiple downstream pathways, including the PLC/[Ca2+]i pathway and the adenylyl cyclase/cAMP pathway.[5][12]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Question / IssuePossible Cause(s)Recommended Solution(s)
Problem: No attenuation of this compound's sleep-promoting effect is observed after co-administering an OX1R antagonist. 1. Inadequate Receptor Occupancy: The dose of the OX1R antagonist may be too low to achieve sufficient target engagement in the brain.[13] 2. Pharmacokinetic Issues: The timing of administration may not be optimal, leading to a mismatch in the peak plasma concentrations of the two antagonists. 3. Compound Instability: The OX1R antagonist may have degraded in the formulation.1. Dose Optimization: Conduct a dose-response study for the OX1R antagonist to determine the effective dose for target engagement. Perform ex vivo receptor occupancy studies to confirm brain penetration and binding.[13] 2. Adjust Dosing Schedule: Review the pharmacokinetic profiles of both compounds and adjust the administration timing accordingly. 3. Verify Compound Integrity: Prepare fresh solutions for each experiment. Confirm the purity and stability of the antagonist using appropriate analytical methods.
Problem: High variability in results between experimental subjects. 1. Inconsistent Drug Administration: Errors in dosing volume or route of administration (e.g., subcutaneous vs. intraperitoneal) can lead to variability.[1] 2. Biological Variation: Natural variation in receptor expression or metabolism among animals. 3. Environmental Stressors: Stress can influence the orexin system and affect sleep-wake behavior.[13]1. Standardize Procedures: Ensure all technicians are trained on the same administration protocol. Use calibrated equipment for dosing. 2. Increase Sample Size: A larger number of subjects per group can help to overcome biological variability. 3. Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions before starting the study.
Problem: Inconsistent results in in vitro cell-based assays (e.g., Calcium Mobilization). 1. Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can show variable responses.[14] 2. Ligand Preparation: Errors in serial dilutions or use of degraded ligand stock solutions. 3. Assay Interference: The compounds may be autofluorescent or interfere with the detection reagents.[14]1. Maintain Cell Culture: Use cells within a consistent and low passage number range. Regularly check for viability and morphology.[14] 2. Prepare Fresh Ligands: Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Run Controls: Include "compound only" wells to test for autofluorescence and other interferences.[14]
Problem: Unexpected synergistic effect on sleep promotion observed. 1. Off-Target Effects: One or both antagonists may have off-target effects on other receptors involved in sleep regulation at the concentrations used. 2. Animal Model Specificity: The specific strain or species of animal may have a different orexin system organization or response compared to what is reported in the literature. 3. Biased Signaling: The antagonists may be acting as biased ligands, preferentially activating certain downstream pathways while blocking others.[15]1. Profile Compounds: Test the antagonists against a panel of other relevant GPCRs to check for off-target activity.[2][16] 2. Review Literature: Carefully check if the chosen animal model is appropriate and if similar paradoxical effects have been reported. 3. Diversify Assays: Use multiple functional readouts (e.g., both cAMP and calcium assays) to investigate the possibility of biased signaling.[15]

Section 3: Data & Protocols

Compound Selectivity Data

The following table summarizes the binding affinities of this compound and common selective OX1R antagonists. This data is crucial for dose selection and interpretation of results.

CompoundPrimary TargetOX1R AffinityOX2R AffinitySelectivity
This compound OX2R AntagonistpKi = 5.7[4], pKB = 5.9[16]pKi = 8.3[1][5], pKB = 8.5[16]~600-fold for OX2R[1][5]
SB-334867 OX1R AntagonistHigh affinityLow affinitySelective for OX1R[17][18]
SB-408124 OX1R AntagonistHigh affinityLow affinity~50-fold for OX1R[3]
GSK-1059865 OX1R AntagonistHigh affinityLow affinitySelective for OX1R[4]
Key Experimental Protocols

Protocol 1: In Vivo Sleep Assessment in Rodents via Co-Administration

This protocol outlines the general procedure for assessing the effects of this compound and an OX1R antagonist on sleep architecture in rats.

1. Animal Preparation and Surgical Implantation:

  • Acclimate male Sprague-Dawley rats to the housing facility for at least one week.
  • Surgically implant telemetric transmitters or head-mounted electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
  • Allow for a post-operative recovery period of at least 10-14 days.

2. Habituation:

  • Habituate the animals to the recording chambers and tether connections for several days until stable baseline sleep-wake patterns are observed.

3. Compound Formulation and Administration:

  • Formulate this compound and the selected OX1R antagonist in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution containing DMSO, PEG300, and Tween-80).[1][4]
  • On the experimental day, administer the compounds at the beginning of the dark (active) phase.
  • Experimental Groups:
  • Group 1: Vehicle
  • Group 2: this compound (e.g., 10 mg/kg, s.c.)[4]
  • Group 3: OX1R antagonist (e.g., GSK-1059865, 10 mg/kg, s.c.)[4]
  • Group 4: this compound + OX1R antagonist (co-administered)[4]

4. Data Recording and Analysis:

  • Record EEG/EMG data continuously for at least 6-8 hours post-administration.
  • Score the data manually or using automated software into stages: Wake, NREM sleep, and REM sleep.
  • Calculate key parameters for each hour and for the total recording period:
  • Latency to persistent sleep.
  • Total time spent in Wake, NREM, and REM.
  • Bout number and duration for each stage.
  • Compare the results from the combination group to the groups receiving single agents and vehicle using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium ([Ca2+]i) following orexin receptor activation and inhibition in a cell-based assay.

1. Cell Culture and Plating:

  • Use a stable cell line expressing the human OX1R or OX2R (e.g., CHO or HEK293 cells).
  • Culture cells in appropriate media and conditions.
  • Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to near confluency.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the wells, wash with buffer, and add the dye loading solution.
  • Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the antagonist (this compound or the OX1R antagonist) in assay buffer.
  • Prepare a solution of the agonist (Orexin-A for OX1R/OX2R or Orexin-B for OX2R) at a concentration that will elicit a submaximal response (e.g., EC80).
  • Wash the cells to remove excess dye and add the antagonist dilutions to the wells.
  • Incubate with the antagonist for a predetermined time (e.g., 15-30 minutes).

4. Fluorescence Measurement and Data Analysis:

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
  • Inject the agonist into the wells and immediately begin measuring the fluorescence intensity in real-time.
  • Calculate the change in fluorescence (peak signal - baseline) for each well.
  • Plot the fluorescence response against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 4: Visualized Pathways and Workflows

Orexin Receptor Signaling Pathways

G cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors OrexinA Orexin-A OX1R OX1R OrexinA->OX1R High Affinity OX2R OX2R OrexinA->OX2R High Affinity OrexinB Orexin-B OrexinB->OX1R Low Affinity OrexinB->OX2R High Affinity Gq Gq/11 OX1R->Gq OX2R->Gq Gio Gi/o OX2R->Gio Gs Gs OX2R->Gs PLC PLC Activation Gq->PLC AC_inhibit AC Inhibition (↓ cAMP) Gio->AC_inhibit AC_activate AC Activation (↑ cAMP) Gs->AC_activate Calcium ↑ Intracellular Ca²⁺ PLC->Calcium

Caption: Simplified signaling pathways for Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors.

Experimental Workflow for In Vivo Co-Administration Study

G Start Start: Acclimatize Animals (1-2 weeks) Surgery EEG/EMG Electrode Implantation Surgery Start->Surgery Recovery Post-Op Recovery (10-14 days) Surgery->Recovery Habituation Habituation to Recording Setup (3-5 days) Recovery->Habituation Baseline Record Baseline Sleep-Wake Data (24h) Habituation->Baseline Grouping Randomize into 4 Groups: 1. Vehicle 2. This compound only 3. OX1R Antagonist only 4. Combination Baseline->Grouping Dosing Administer Compounds (e.g., s.c.) at Dark Phase Onset Grouping->Dosing Recording Record EEG/EMG Data (6-8 hours post-dose) Dosing->Recording Analysis Score and Analyze Data (Latency, NREM, REM, Wake) Recording->Analysis End End: Statistical Comparison of Groups Analysis->End

Caption: A typical experimental workflow for an in vivo sleep study in rodents.

Troubleshooting Logic Flowchart

G Start Unexpected Result Observed (e.g., No Attenuation) CheckCompounds Step 1: Verify Compounds Start->CheckCompounds CompoundSource Purity & Source Verified? CheckCompounds->CompoundSource Integrity CompoundPrep Freshly Prepared? Correct Formulation? CompoundSource->CompoundPrep Yes Resolution Modify Protocol & Re-test CompoundSource->Resolution No, Source New CheckAssay Step 2: Review Assay/Protocol CompoundPrep->CheckAssay Yes CompoundPrep->Resolution No, Remake InVitro In Vitro Issues? (Cell health, reagents) CheckAssay->InVitro Type InVivo In Vivo Issues? (Dosing, timing, animal model) CheckAssay->InVivo Type CheckData Step 3: Re-analyze Data InVitro->CheckData OK InVitro->Resolution Issue Found InVivo->CheckData OK InVivo->Resolution Issue Found DataIntegrity Data Scoring Correct? Statistical Test Appropriate? CheckData->DataIntegrity RevisitHypothesis Step 4: Re-evaluate Hypothesis (Off-target effects, biased signaling) DataIntegrity->RevisitHypothesis Yes DataIntegrity->Resolution No, Re-analyze RevisitHypothesis->Resolution

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: JNJ-10397049 In Vitro Toxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vitro toxicity of JNJ-10397049, a selective orexin (B13118510) 2 receptor (OX2R) antagonist, at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the orexin 2 receptor (OX2R).[1][2] Orexin neuropeptides (Orexin-A and Orexin-B) are involved in regulating various physiological processes, most notably wakefulness and arousal. By blocking the OX2R, this compound inhibits the downstream signaling of orexins, which is being investigated for its therapeutic potential in sleep disorders. The OX2R is a G protein-coupled receptor (GPCR) that can signal through Gq or Gi/Go proteins.

Q2: At what concentrations does this compound exhibit in vitro toxicity?

Published data indicates that this compound can induce toxicity at high micromolar concentrations. In a study using neural precursor cells (NPCs), toxic effects were observed at concentrations of 25 µM and 30 µM, as determined by an MTT assay.[3] At lower concentrations (1 µM and 5 µM), the compound was found to significantly increase NPC proliferation, while concentrations between 10 µM and 20 µM had no significant effect on proliferation.[3]

Q3: What are the potential mechanisms of this compound-induced toxicity at high concentrations?

The precise molecular mechanisms underlying the toxicity of this compound at high concentrations are not yet fully elucidated. However, it could be attributed to one or a combination of the following:

  • Exaggerated Pharmacodynamics: Prolonged or excessive blockade of the OX2R might disrupt essential cellular signaling pathways, leading to cellular stress and toxicity.

  • Off-Target Effects: Although this compound is highly selective for the OX2R, at high concentrations, the likelihood of binding to other receptors or cellular targets increases, which could trigger unintended and toxic cellular responses. One report states that it shows no significant activity in a panel of over 50 other neurotransmitter and neuropeptide receptors, suggesting high selectivity.[4]

  • Mitochondrial Dysfunction: The MTT assay, which measures mitochondrial reductase activity, showed a toxic effect at high concentrations, suggesting that mitochondrial function may be compromised.

Q4: What in vitro assays can be used to assess the toxicity of this compound?

Several in vitro assays can be employed to characterize the toxicological profile of this compound:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. A decrease in metabolic activity can suggest a reduction in cell viability or proliferation.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis (programmed cell death). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes, indicating late apoptosis or necrosis.

Troubleshooting Guide

Issue: High variability in MTT assay results at high concentrations of this compound.

  • Possible Cause: Compound precipitation. High concentrations of small molecules can sometimes precipitate in culture media.

    • Troubleshooting Step: Visually inspect the wells for any signs of precipitation. If observed, consider preparing the compound in a different solvent or using a lower final solvent concentration. It is also advisable to sonicate the compound stock solution before dilution.

  • Possible Cause: Inconsistent cell seeding. Uneven cell distribution can lead to variability in results.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to ensure even cell distribution across the plate.

Issue: No significant increase in LDH release despite observing cell death morphologically.

  • Possible Cause: The mode of cell death may not involve significant membrane rupture in the early stages (e.g., apoptosis).

    • Troubleshooting Step: Complement the LDH assay with an apoptosis-specific assay, such as Annexin V staining or a caspase activity assay, to determine if programmed cell death is the primary mechanism.

  • Possible Cause: Timing of the assay. LDH is released upon loss of membrane integrity, which may be a later event in the cell death process.

    • Troubleshooting Step: Perform a time-course experiment to identify the optimal time point for measuring LDH release after treatment with this compound.

Issue: High background in Annexin V staining.

  • Possible Cause: Mechanical stress during cell harvesting can lead to false-positive results.

    • Troubleshooting Step: Handle cells gently during trypsinization and washing steps. Optimize the harvesting protocol to minimize physical damage to the cells.

  • Possible Cause: Confluent cell cultures can have a higher rate of spontaneous apoptosis.

    • Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and are not overly confluent at the time of the experiment.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro effects of this compound.

Cell TypeAssayConcentration (µM)EffectReference
Neural Precursor Cells (NPCs)MTT1, 5Significant increase in cell proliferation[3]
Neural Precursor Cells (NPCs)MTT10, 15, 20No significant effect on cell proliferation[3]
Neural Precursor Cells (NPCs)MTT25, 30Toxic (significant decrease in cell viability)[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from the study that investigated this compound toxicity in neural precursor cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot the concentration-response curve to determine the IC50 value.

LDH Assay for Cytotoxicity

This is a general protocol for a colorimetric LDH assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Annexin V/PI Apoptosis Assay

This is a general protocol for an Annexin V/PI apoptosis assay using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate controls for setting the compensation and gates, including unstained cells, cells stained only with Annexin V, and cells stained only with PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

Toxicity_Workflow cluster_experiment Experimental Setup cluster_assays Toxicity Assessment cluster_results Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Neural Precursor Cells) JNJ_Treatment Treatment with This compound (High Concentrations) Cell_Culture->JNJ_Treatment MTT MTT Assay (Metabolic Activity) JNJ_Treatment->MTT Viability LDH LDH Assay (Cytotoxicity) JNJ_Treatment->LDH Membrane Integrity AnnexinV Annexin V/PI Assay (Apoptosis) JNJ_Treatment->AnnexinV Apoptosis Data_Analysis Quantitative Analysis (IC50, % Cytotoxicity) MTT->Data_Analysis LDH->Data_Analysis Mechanism Mechanism of Toxicity (Apoptosis vs. Necrosis) AnnexinV->Mechanism Data_Analysis->Mechanism

Caption: Experimental workflow for assessing the in vitro toxicity of this compound.

OX2R_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Orexin Orexin OX2R Orexin 2 Receptor (OX2R) Orexin->OX2R Activates G_Protein Gq / Gi/Go Proteins OX2R->G_Protein Activates JNJ This compound (High Conc.) JNJ->OX2R Blocks Toxicity Potential Toxicity (At High Antagonist Conc.) JNJ->Toxicity May Lead To PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Cellular_Response Normal Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response Cellular_Response->Toxicity Dysregulation

Caption: Simplified signaling pathway of the Orexin 2 Receptor and potential disruption by high concentrations of this compound.

References

Ensuring consistent results in JNJ-10397049 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-10397049. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this selective orexin (B13118510) 2 receptor (OX2R) antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in various experimental settings.

Q1: I am observing high variability in my in vitro cell-based assay results. What are the potential causes and solutions?

A1: High variability in in vitro assays can stem from several factors. Here's a troubleshooting guide:

  • Compound Solubility: this compound has specific solubility characteristics. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) before further dilution in aqueous media. Precipitation of the compound will lead to inconsistent concentrations in your assays.

    • Recommendation: Prepare fresh dilutions from a high-concentration stock for each experiment. Visually inspect for any precipitation. If solubility issues persist, consider the use of a vehicle containing solubilizing agents like PEG300 and Tween-80, especially for higher concentrations.

  • Cell Health and Density: Inconsistent cell seeding density or poor cell viability can significantly impact results.

    • Recommendation: Ensure a single-cell suspension and accurate cell counting before seeding. Regularly check cell viability using methods like Trypan Blue exclusion.

  • Assay-Specific Conditions: For proliferation assays like the MTT assay, results can be concentration-dependent. Low concentrations of this compound (1-5 µM) have been shown to increase proliferation of neural precursor cells, while higher concentrations (25-30 µM) can be toxic.[1]

    • Recommendation: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.

Q2: My in vivo sleep studies in rats are not showing the expected increase in non-REM sleep. What should I check?

A2: If you are not observing the expected hypnotic effects of this compound in your animal models, consider the following:

  • Vehicle and Administration: The vehicle composition and administration route are critical for bioavailability. For subcutaneous administration in rats, a common vehicle includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • Recommendation: Ensure the vehicle is prepared correctly and that the compound is fully suspended before administration. Subcutaneous injection technique should be consistent to ensure proper absorption.

  • Dosage and Timing: The sleep-promoting effects of this compound are dose-dependent. A dosage of 10 mg/kg has been shown to be effective in rats.[2] The timing of administration relative to the animal's light/dark cycle is also crucial.

    • Recommendation: Verify your dosage calculations and consider the pharmacokinetics of the compound. Administer the compound at the beginning of the animal's active phase (dark cycle for nocturnal animals like rats) to observe a more pronounced effect on sleep latency and duration.

  • Animal Acclimation: Stressed or improperly acclimated animals can exhibit altered sleep patterns, masking the effect of the compound.

    • Recommendation: Ensure animals are properly acclimated to the housing and experimental conditions (e.g., EEG/EMG recording equipment) before the start of the study.

Q3: I am concerned about potential off-target effects. How selective is this compound?

A3: this compound is a highly selective antagonist for the orexin 2 receptor (OX2R). It has been reported to be 600-fold more selective for OX2R over the orexin 1 receptor (OX1R).[2] It has also been shown to have no significant activity at over 50 other neurotransmitter and neuropeptide receptors.

  • Recommendation: While the selectivity is high, it is always good practice to include appropriate controls in your experiments. This may include using a structurally different OX2R antagonist or testing the effect of this compound in a system known to lack OX2R expression.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpecies/SystemReference
pKi8.3Not Specified[2]
pIC507.4Chimeric OX2 Receptors
pKB (OX1R)5.9Not Specified
pKB (OX2R)8.5Not Specified
Selectivity600-fold for OX2R over OX1RNot Specified[2]

Table 2: In Vivo Efficacy in Rats

Animal ModelDosageAdministration RouteObserved EffectReference
Male Sprague-Dawley Rats10 mg/kgSubcutaneousSignificant reduction in NREM sleep latency and increase in NREM sleep duration.[2]
Male Sprague-Dawley Rats10-30 mg/kgNot SpecifiedDecreased latency for persistent sleep and increased non-rapid eye movement and rapid eye movement sleep time.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Neural Precursor Cell (NPC) Proliferation Assay (MTT Assay)

This protocol is adapted from a study on the effect of this compound on NPC proliferation and differentiation.[1]

  • Cell Culture:

    • Harvest and culture fetal brain cortical NPCs from Balb/c mice.

  • Cell Seeding:

    • Disrupt neurospheres into a single-cell suspension by trypsinization.

    • Seed 5,000 cells per well in poly-L-ornithine coated 96-well plates.

  • Compound Treatment:

    • On day 0, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25, and 30 µM).

  • Incubation:

    • Incubate the plates for 5 days.

  • MTT Assay:

    • After 5 days, remove the media and wash the wells gently twice with PBS.

    • Add MTT solution to each well and incubate according to the manufacturer's instructions to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

In Vivo Sleep Study in Rats

This protocol is based on information from in vivo studies with this compound.[2]

  • Animal Model:

    • Male Sprague-Dawley rats.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • This compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • Sequentially add PEG300, Tween-80, and Saline to the DMSO stock to achieve the final desired concentration and vehicle composition. Use sonication if necessary to aid dissolution. The final solution may be a suspension.

  • Administration:

    • Administer this compound subcutaneously at a dosage of 10 mg/kg.

  • Data Collection:

    • Record electroencephalogram (EEG) and electromyogram (EMG) to monitor sleep stages (NREM and REM sleep).

    • Analyze the data for parameters such as latency to persistent sleep, duration of NREM and REM sleep, and total sleep time.

Visualizations

Orexin Signaling Pathway and Antagonism by this compound

G Orexin_A Orexin-A OX1R Orexin 1 Receptor (OX1R) Orexin_A->OX1R Binds OX2R Orexin 2 Receptor (OX2R) Orexin_A->OX2R Binds Orexin_B Orexin-B Orexin_B->OX2R Binds Downstream Downstream Signaling (e.g., Gq, Gi/o coupling) OX1R->Downstream Activates OX2R->Downstream Activates JNJ_10397049 This compound JNJ_10397049->OX2R Selectively Blocks Arousal Wakefulness/Arousal Downstream->Arousal Promotes

Caption: Orexin signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Sleep Study

G start Start acclimation Animal Acclimation start->acclimation vehicle_prep Prepare Vehicle & this compound acclimation->vehicle_prep administration Subcutaneous Administration (10 mg/kg) vehicle_prep->administration recording EEG/EMG Recording administration->recording analysis Data Analysis (Sleep Parameters) recording->analysis end End analysis->end

Caption: Workflow for conducting an in vivo sleep study with this compound.

Troubleshooting Logic for Inconsistent In Vitro Results

G start Inconsistent In Vitro Results check_solubility Check Compound Solubility start->check_solubility prepare_fresh Prepare Fresh Dilutions check_solubility->prepare_fresh Issue Found check_cells Assess Cell Health & Density check_solubility->check_cells No Issue consistent_results Consistent Results prepare_fresh->consistent_results optimize_seeding Optimize Seeding Density check_cells->optimize_seeding Issue Found check_concentration Review Compound Concentration check_cells->check_concentration No Issue optimize_seeding->consistent_results dose_response Perform Dose-Response Curve check_concentration->dose_response Issue Found dose_response->consistent_results

Caption: A logical approach to troubleshooting inconsistent in vitro results.

References

Technical Support Center: JNJ-10397049 Vehicle Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of JNJ-10397049 vehicles for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for this compound administration?

A1: The choice of vehicle for this compound depends on the desired route of administration. For subcutaneous injection, a clear solution can be prepared using 10% DMSO in 90% corn oil.[1] For oral or intraperitoneal injections, a suspended solution can be formulated with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another reported formulation for subcutaneous administration is a mix of 5% pharmasolve, 20% solutol, and 75% hydroxypropyl-β-cyclodextrin (20% w/v).[2]

Q2: What is the achievable concentration of this compound in these vehicles?

A2: In both the 10% DMSO/90% corn oil and the 10% DMSO/40% PEG300/5% Tween-80/45% saline formulations, a concentration of at least 4.25 mg/mL can be achieved.[1]

Q3: How should I store this compound solutions?

A3: Solutions of this compound are reported to be unstable and should be prepared fresh before each experiment.[3] If you must prepare stock solutions, it is recommended to store them at -80°C for up to 2 years or -20°C for up to 1 year.[1] However, for working solutions for animal administration, fresh preparation is strongly advised to ensure compound integrity and accurate dosing.

Q4: Are there any specific recommendations for the solvents used in the vehicle preparation?

A4: Yes, it is noted that hygroscopic DMSO can have a significant impact on the solubility of this compound. Therefore, it is highly recommended to use newly opened, high-purity DMSO for your preparations.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed after adding this compound to the vehicle. - The solubility limit of the compound in the chosen vehicle has been exceeded.- The quality of the solvent (e.g., DMSO) is poor or it has absorbed water.[1]- Ensure you are not exceeding the recommended concentration of 4.25 mg/mL.[1]- Use newly opened, high-purity DMSO.[1]- For the suspended solution, ensure you are adding the solvents in the correct order and mixing thoroughly at each step.[1]- Gentle warming and sonication may help to redissolve the compound, but be cautious about potential degradation.
Difficulty in achieving a clear solution with the 10% DMSO/90% corn oil vehicle. - Incomplete dissolution of this compound in DMSO before adding the corn oil.- Ensure the this compound is fully dissolved in the DMSO first by vortexing or brief sonication before adding the corn oil.[1]
Inconsistent results in animal studies. - Degradation of this compound in solution.- Inaccurate dosing due to precipitation or non-homogenous suspension.- Prepare the formulation fresh before each use, as solutions are unstable.[3]- For the suspended solution, ensure it is well-mixed (e.g., by vortexing) before drawing each dose to ensure a homogenous suspension.
Vehicle alone causes adverse effects in animals. - Toxicity associated with the vehicle components at the administered volume.- Always run a vehicle-only control group in your experiments.- If adverse effects are observed, consider alternative vehicle formulations.

Data Presentation

Table 1: Summary of this compound In Vivo Formulations

Vehicle Composition Administration Route Solution Type Achievable Concentration Reference
10% DMSO, 90% Corn OilSubcutaneousClear Solution≥ 4.25 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral, IntraperitonealSuspended Solution4.25 mg/mL[1]
5% Pharmasolve, 20% Solutol, 75% Hydroxypropyl-β-cyclodextrin (20% w/v)SubcutaneousNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Preparation of this compound in 10% DMSO/90% Corn Oil (for Subcutaneous Administration) [1]

  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 4.25 mg/mL, you can prepare a 42.5 mg/mL stock in DMSO.

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of corn oil to the tube.

  • Vortex thoroughly until a clear solution is obtained.

Protocol 2: Preparation of this compound in 10% DMSO/40% PEG300/5% Tween-80/45% Saline (for Oral or Intraperitoneal Administration) [1]

  • Weigh the required amount of this compound.

  • Prepare a 42.5 mg/mL stock solution of this compound in newly opened DMSO.

  • To prepare 1 mL of the final formulation, add the solvents in the following order, mixing thoroughly after each addition:

    • Add 100 µL of the 42.5 mg/mL this compound DMSO stock solution to a sterile tube.

    • Add 400 µL of PEG300 and mix until uniform.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline.

  • Vortex the final mixture thoroughly. This will result in a suspended solution. Ensure the suspension is homogenous before administration.

Mandatory Visualization

G cluster_start Start: this compound Powder cluster_dissolution Initial Dissolution cluster_route Select Administration Route cluster_sc Subcutaneous Formulation cluster_ip_po Intraperitoneal/Oral Formulation start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve route Intended Route of Administration? dissolve->route sc_vehicle Add 90% Corn Oil route->sc_vehicle Subcutaneous ip_po_vehicle Add 40% PEG300, 5% Tween-80, 45% Saline (in order) route->ip_po_vehicle Intraperitoneal or Oral sc_final Final Formulation: 10% DMSO / 90% Corn Oil (Clear Solution) sc_vehicle->sc_final ip_po_final Final Formulation: 10% DMSO / 40% PEG300 5% Tween-80 / 45% Saline (Suspended Solution) ip_po_vehicle->ip_po_final

References

Addressing variability in animal response to JNJ-10397049

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-10397049 in animal experiments. The information provided aims to address potential variability in animal responses to this selective orexin-2 receptor (OX₂R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the orexin-2 receptor (OX₂R).[1] The orexin (B13118510) system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX₁R and OX₂R), plays a crucial role in the regulation of sleep and wakefulness.[2][3] By selectively blocking the OX₂R, this compound inhibits the wake-promoting signals mediated by this receptor, leading to a decrease in the latency to persistent sleep and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time.[1][4][5]

Q2: What are the key differences between a selective OX₂R antagonist like this compound and a dual orexin receptor antagonist (DORA)?

A2: While both selective OX₂R antagonists and DORAs promote sleep, their receptor targets differ. This compound is highly selective for the OX₂R, with a reported 600-fold selectivity over the OX₁R.[1] In contrast, DORAs, such as almorexant (B167863) and suvorexant, block both OX₁R and OX₂R.[2][6] Some studies suggest that the simultaneous blockade of OX₁R by DORAs might, under certain conditions, attenuate the sleep-promoting effects of OX₂R antagonism.[5][7] The choice between a selective OX₂R antagonist and a DORA may depend on the specific research question and the desired sleep architecture modulation.

Q3: In which animal models has this compound been predominantly studied?

A3: Based on available literature, this compound has been most extensively studied in rodent models, particularly rats (e.g., Sprague-Dawley) and mice (e.g., BALB/c).[1][8] These studies have primarily focused on its effects on sleep-wake patterns.[4][5]

Q4: What is the reported receptor occupancy of this compound in the brain?

A4: In rats, a subcutaneous administration of 30 mg/kg of this compound was found to achieve approximately 80% occupancy of OX₂R in the cortex 15 minutes post-administration, with this level of occupancy maintained for up to 6 hours.[4]

Troubleshooting Guide

Issue 1: Higher than Expected Variability in Sleep Latency and Duration
Potential Cause Troubleshooting Step
Animal Strain and Species Differences: The expression patterns of orexin receptors can differ between species and even strains of the same species, leading to varied responses.[7]Ensure the use of a consistent and well-characterized animal strain throughout the study. If comparing results across studies, be mindful of the specific strains used. For novel strains, consider a pilot study to establish a dose-response curve.
Circadian Timing of Administration: The effects of orexin antagonists can be influenced by the time of day they are administered (e.g., active vs. inactive phase).Standardize the time of administration relative to the light-dark cycle. For sleep-promoting effects, administration at the onset of the active (dark) phase is common.[4]
Vehicle and Formulation: The solubility and bioavailability of this compound can be affected by the vehicle used for administration. Inconsistent preparation can lead to variable dosing.Use a consistent and validated vehicle for solubilizing this compound. A suggested vehicle for subcutaneous administration is a suspension in 0.5% methylcellulose.[4] For other routes, ensure the compound is fully dissolved or uniformly suspended. MedchemExpress suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for a suspended solution.[1]
Acclimatization and Stress: Insufficient acclimatization of animals to the experimental setup (e.g., EEG/EMG recording chambers) can lead to stress, which may alter sleep patterns and mask the effects of the compound.Allow for an adequate acclimatization period for the animals in the experimental environment before baseline recordings and drug administration.[5]
Issue 2: Inconsistent Effects on REM Sleep
Potential Cause Troubleshooting Step
Interaction with Other Receptor Systems: While this compound is highly selective for OX₂R, off-target effects at very high doses or interactions with other neurotransmitter systems cannot be entirely ruled out and may influence REM sleep regulation.Use the lowest effective dose determined from dose-response studies. Consider potential interactions if co-administering other pharmacological agents.
Co-administration with OX₁R Antagonists: Studies have shown that the simultaneous blockade of OX₁R can alter the effects of OX₂R antagonism on REM sleep.[4]If not part of the experimental design, avoid co-administration with compounds that have affinity for OX₁R.
Issue 3: Unexpected Behavioral or Physiological Responses
Potential Cause Troubleshooting Step
Dose-Dependent Effects on Non-Sleep Parameters: At different concentrations, this compound has been shown to affect neural precursor cell proliferation and differentiation in vitro.[8] While in vivo correlates are not fully established, dose selection is critical.Conduct a thorough dose-response study to identify the optimal dose for the desired effect on sleep with minimal other behavioral or physiological changes.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animals, affecting exposure and response.If significant variability persists, consider conducting pharmacokinetic studies in a subset of animals to correlate plasma and brain concentrations with the observed pharmacological effects.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

ReceptorParameterValueReference
Orexin-1 (OX₁R)pKB5.9[9]
Orexin-2 (OX₂R)pKB8.5[9]
Chimeric OX₂RpIC₅₀7.4[9]
SelectivityOX₂R over OX₁R~600-fold[1]

Table 2: In Vivo Effects of this compound on Sleep Parameters in Rats

Dose (Route)EffectObservationReference
10 mg/kg (s.c.)NREM SleepIncreased duration[4]
10-30 mg/kg (s.c.)Sleep LatencyDecreased latency to persistent sleep[1]
10-30 mg/kg (s.c.)NREM SleepIncreased time[1]
10-30 mg/kg (s.c.)REM SleepIncreased time[1]
30 mg/kg (s.c.)OX₂R Occupancy~80% in cortex for 6 hours[4]

Experimental Protocols

Protocol 1: Assessment of Sleep-Wake Parameters in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages.

  • Acclimatization: Following surgery and recovery, animals are individually housed in recording chambers and acclimatized to the tethered recording system for at least 48 hours.

  • Baseline Recording: Baseline EEG/EMG data is recorded for 24 hours to establish normal sleep-wake patterns.

  • Drug Administration: this compound is prepared in a vehicle such as 0.5% methylcellulose. The compound is administered subcutaneously (s.c.) at the desired dose (e.g., 10 mg/kg) at the beginning of the dark (active) phase.[4] A vehicle control group should be included.

  • Post-Dosing Recording: EEG/EMG is continuously recorded for at least 24 hours following administration.

  • Data Analysis: The recorded data is scored for wakefulness, NREM sleep, and REM sleep in epochs (e.g., 30 seconds). Parameters such as latency to persistent sleep, total time spent in each state, and bout duration are calculated and compared between treatment and vehicle groups.

Protocol 2: In Vitro Assessment of Neural Precursor Cell (NPC) Proliferation
  • Cell Culture: Cortical NPCs are harvested from fetal brains (e.g., 14-day-old BALB/c mouse fetuses) and cultured in a neurosphere proliferation kit.[8]

  • Treatment: NPCs are exposed to various concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25, and 30 µM) for a defined period.[8]

  • Proliferation Assay (MTT):

    • After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to the cell cultures.

    • Following incubation, the formazan (B1609692) product is solubilized, and the absorbance is measured at a specific wavelength to determine cell viability and proliferation relative to a control group.[8]

  • Data Analysis: The proliferation data is analyzed to determine the concentration-dependent effect of this compound on NPCs.

Visualizations

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron (Lateral Hypothalamus) cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron OX1R OX1R Orexin_Neuron->OX1R Orexin-A Orexin-B OX2R OX2R Orexin_Neuron->OX2R Orexin-A Orexin-B Gq Gq OX1R->Gq OX2R->Gq Gi_Go Gi/Go OX2R->Gi_Go JNJ This compound JNJ->OX2R Antagonism PLC PLC Activation Gq->PLC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Arousal Wakefulness/Arousal Ca_increase->Arousal Troubleshooting_Workflow Start Experiment Start: Variability in Animal Response Check_Strain Consistent Animal Strain/Species? Start->Check_Strain Check_Time Standardized Administration Time? Check_Strain->Check_Time Yes Review_Dose Review Dose-Response Curve Check_Strain->Review_Dose No Check_Vehicle Validated Vehicle/Formulation? Check_Time->Check_Vehicle Yes Check_Time->Review_Dose No Check_Acclimatization Sufficient Acclimatization? Check_Vehicle->Check_Acclimatization Yes Check_Vehicle->Review_Dose No Consider_PK Consider Pharmacokinetic Analysis Check_Acclimatization->Consider_PK No, persistent issues Outcome Reduced Variability Check_Acclimatization->Outcome Yes Review_Dose->Start Consider_PK->Outcome

References

Validation & Comparative

Preclinical Profile of JNJ-10397049: A Comparative Analysis with Other Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Preclinical Pharmacology of Orexin (B13118510) Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness. Antagonism of this system has emerged as a key strategy for the treatment of insomnia. JNJ-10397049 is a selective orexin-2 receptor (OX2R) antagonist that has been evaluated in preclinical studies. This guide provides a comparative analysis of the preclinical data for this compound against other notable orexin antagonists, including the dual orexin receptor antagonists (DORAs) daridorexant, lemborexant, and suvorexant.

In Vitro Receptor Binding and Potency

The initial characterization of an orexin antagonist is its binding affinity and functional potency at the OX1 and OX2 receptors. This is a primary determinant of its pharmacological profile, distinguishing between selective and dual antagonists.

CompoundReceptor TargetBinding Affinity/PotencySelectivity
This compound OX2RpKi = 8.3; pKB = 8.5~600-fold for OX2R over OX1R (pKB = 5.9)[1][2]
Daridorexant OX1R / OX2RApparent Kb: 0.5 nM (OX1R), 0.8 nM (OX2R)Dual Antagonist
Lemborexant OX1R / OX2RIC50: 6.1 nM (OX1R), 2.6 nM (OX2R)Dual Antagonist
Suvorexant OX1R / OX2RKi: 0.55 nM (OX1R), 0.35 nM (OX2R)Dual Antagonist

Preclinical Efficacy in Animal Models of Sleep

In vivo studies in animal models, typically rats, are crucial for evaluating the sleep-promoting effects of orexin antagonists. These studies utilize electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages, including non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, as well as wakefulness.

CompoundAnimal ModelDoseKey Findings
This compound Rat3 mg/kgIncreased total sleep time by 42%.[2]
Rat10-30 mg/kgDecreased latency to persistent sleep; increased both NREM and REM sleep time.[3]
Daridorexant Rat10, 30, 100 mg/kgDose-dependently decreased active wake time and increased both NREM and REM sleep time.[4]
Lemborexant Rodents1-300 mg/kgPromoted both NREM and REM sleep.[5]
Suvorexant RatNot specifiedPreclinical studies demonstrated a decrease in wakefulness time.[6]
DORA-22 Rat3, 10, 30 mg/kgDose-dependently decreased active wake time.[7]

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To measure the affinity (Ki) or potency (Kb/IC50) of test compounds for OX1 and OX2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells engineered to express high levels of either human OX1R or OX2R.

  • Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the orexin receptor and is radioactive) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The mixture is filtered to separate the membranes (with the bound radioligand) from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptors.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

In Vivo Sleep Studies in Rats

These studies assess the sleep-promoting efficacy of a compound in a living organism.

Objective: To quantify the effects of an orexin antagonist on sleep architecture (duration and pattern of sleep stages).

General Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with electrodes for EEG (to measure brain activity) and EMG (to measure muscle tone) recordings.

  • Acclimation: Following recovery from surgery, the animals are acclimated to the recording chambers and tethered to the recording apparatus.

  • Baseline Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours) to establish a control for each animal.

  • Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered at a specific time, often at the beginning of the animal's active (dark) phase to assess sleep induction.

  • Post-Dosing Recording: EEG and EMG are continuously recorded for a defined period after dosing (e.g., 6-24 hours).

  • Data Analysis: The recorded data is scored to identify different vigilance states: wakefulness, NREM sleep, and REM sleep. The duration of each state, the latency to sleep onset, and the number and duration of sleep/wake episodes are quantified and compared between the drug-treated and vehicle-treated conditions.

Visualizing Pathways and Processes

Orexin_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Receptors Postsynaptic Neuron cluster_Antagonists Pharmacological Intervention Orexin_Peptides Orexin A & B OX1R OX1 Receptor Orexin_Peptides->OX1R Binds to OX2R OX2 Receptor Orexin_Peptides->OX2R Binds to Wakefulness Promotion of Wakefulness OX1R->Wakefulness Activates OX2R->Wakefulness Activates JNJ_10397049 This compound JNJ_10397049->OX2R Blocks DORAs DORAs (Suvorexant, etc.) DORAs->OX1R Blocks DORAs->OX2R Blocks

Caption: Orexin Signaling and Antagonist Action.

Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki for OX1R/OX2R) Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine IC50/Kb) Binding_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies (Rat - Determine Brain Penetration) Efficacy_Studies Sleep Efficacy Studies (Rat EEG/EMG) PK_Studies->Efficacy_Studies Candidate_Selection Candidate Selection Efficacy_Studies->Candidate_Selection Lead_Optimization->PK_Studies

Caption: Preclinical Workflow for Orexin Antagonists.

Summary and Conclusion

This compound is a potent and highly selective OX2R antagonist.[3] Preclinical data demonstrates its efficacy in promoting sleep in rats, characterized by a reduction in sleep latency and an increase in both NREM and REM sleep.[3] This profile is consistent with the understanding that OX2R plays a predominant role in the regulation of sleep and wakefulness.[6]

In comparison, DORAs such as daridorexant, lemborexant, and suvorexant target both OX1R and OX2R. Preclinical studies show that these compounds are also effective sleep-promoting agents.[4][5][6] While both selective OX2R antagonists and DORAs decrease wakefulness, some preclinical evidence suggests there may be subtle differences in their effects on sleep architecture. For instance, one study noted that a selective OX2R antagonist primarily increased NREM sleep with minimal effects on REM sleep, whereas suvorexant increased both NREM and REM sleep time.[6]

The data suggests that while OX2R antagonism is sufficient for sleep promotion, the additional blockade of OX1R by DORAs may contribute to their overall pharmacological profile. The choice between a selective OX2R antagonist and a DORA for clinical development involves considering the desired balance of efficacy on different sleep stages and the potential for off-target effects. The preclinical data presented here provides a foundational basis for understanding the pharmacological distinctions between this compound and other dual orexin receptor antagonists.

References

A Comparative Guide to JNJ-10397049 and Suvorexant in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of two orexin (B13118510) receptor antagonists, JNJ-10397049 and suvorexant, based on data from preclinical animal models. The information presented is intended to assist researchers in understanding the distinct properties of a selective orexin-2 receptor (OX2R) antagonist versus a dual orexin-1 and -2 receptor (OX1R/OX2R) antagonist.

Introduction

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] Antagonism of orexin receptors is a therapeutic strategy for the treatment of insomnia.[1] This guide compares this compound, a selective OX2R antagonist, and suvorexant, a dual OX1R/OX2R antagonist, in the context of their preclinical evaluation in animal models.[2][3] Suvorexant is an approved medication for insomnia, while this compound has been utilized as a research tool to understand the specific role of OX2R.[1]

Mechanism of Action

Both this compound and suvorexant exert their effects by blocking the binding of orexin peptides to their receptors, thereby suppressing wakefulness-promoting signals.[1][2] However, their receptor selectivity profiles differ significantly.

  • This compound: A potent and selective antagonist of the OX2R, with over 600-fold selectivity for OX2R over OX1R.[3]

  • Suvorexant: A dual antagonist with high affinity for both OX1R and OX2R.[1]

This difference in receptor selectivity is hypothesized to lead to distinct effects on sleep architecture and other physiological processes.

Comparative Efficacy in Animal Models

Preclinical studies in rodents have demonstrated the sleep-promoting effects of both compounds.

Effects on Sleep Architecture

Studies utilizing electroencephalography (EEG) and electromyography (EMG) in rats and mice have elucidated the effects of these compounds on different sleep stages.

This compound: In rats, this compound has been shown to decrease the latency to persistent sleep and increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time.[3][4] The sleep-promoting effects are primarily attributed to the blockade of OX2R, which is considered the predominant mediator of arousal.[5]

Suvorexant: Suvorexant also dose-dependently promotes both NREM and REM sleep in rats.[6][7] In mice, suvorexant has been observed to primarily increase REM sleep with smaller effects on NREM sleep, particularly when administered during the active (dark) phase.[8][9]

Table 1: Summary of Sleep Parameter Changes in Rodent Models

ParameterThis compound (in rats)Suvorexant (in rats)Suvorexant (in mice)
NREM Sleep IncreasedIncreasedMinor Increase
REM Sleep IncreasedIncreasedSubstantially Increased
Sleep Latency DecreasedDecreasedTendency to Shorten
Wakefulness DecreasedDecreasedDecreased (first hour)

Note: The magnitude of effects can vary depending on the dose, species, and timing of administration (light vs. dark phase).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for evaluating orexin antagonists in rodent sleep studies.

Rodent Sleep Study with EEG/EMG Recording

Objective: To assess the effects of a test compound on sleep-wake states.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recording under anesthesia. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed to recover for at least one week post-surgery.

Housing and Acclimation: Animals are individually housed in recording chambers with a controlled light-dark cycle (e.g., 12:12) and temperature. They are habituated to the recording cables and environment.

Drug Administration:

  • This compound: Typically administered via subcutaneous (s.c.) injection.[3]

  • Suvorexant: Typically administered orally (p.o.) via gavage.[7][10]

  • Dosing is often performed at the beginning of the animal's active phase (dark period) to assess the ability of the compound to induce sleep when the drive for wakefulness is high.[11]

Data Acquisition and Analysis: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-24 hours) post-dosing. The recordings are scored in epochs (e.g., 10-30 seconds) as wake, NREM sleep, or REM sleep. Parameters such as latency to sleep onset, duration of each sleep stage, and number of sleep-wake transitions are quantified.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its efficacy and duration of action.

Table 2: Preclinical Pharmacokinetic Parameters

ParameterThis compound (in rats)Suvorexant (in rats)
Route of Administration SubcutaneousOral
Bioavailability N/AGood
Brain Penetration YesYes
Half-life Not explicitly stated in reviewed sources~12 hours (in humans, preclinical data varies)[3][4]

Note: Direct comparative pharmacokinetic data in the same preclinical species under identical conditions are limited in the reviewed literature.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding the comparison between these two compounds.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A Orexin_B Orexin-B Orexin_Neuron->Orexin_B OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq Gi_o Gi/o OX2R->Gi_o PLC PLC Gq->PLC Ca_increase ↑ [Ca2+]i PLC->Ca_increase Arousal Wakefulness/ Arousal Ca_increase->Arousal Orexin_A->OX1R Orexin_A->OX2R Orexin_B->OX2R JNJ_10397049 This compound JNJ_10397049->OX2R Suvorexant Suvorexant Suvorexant->OX1R Suvorexant->OX2R

Caption: Orexin signaling pathway and points of antagonism.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Surgery EEG/EMG Electrode Implantation Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Baseline Baseline EEG/EMG Recording Habituation->Baseline Dosing Drug Administration (this compound or Suvorexant) Baseline->Dosing Post_Dosing_Recording Post-dosing EEG/EMG Recording Dosing->Post_Dosing_Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Dosing_Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Statistics Statistical Analysis Quantification->Statistics

References

JNJ-10397049: A Comparative Analysis of a Selective Orexin-2 Receptor Antagonist with Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the orexin (B13118510) receptor selectivity profile of JNJ-10397049, a selective orexin-2 receptor (OX2R) antagonist, against several well-established dual orexin receptor antagonists (DORAs). The quantitative data presented is derived from various in vitro studies, offering a clear perspective on the binding affinities and functional potencies of these compounds. Detailed experimental methodologies for the key assays are provided to aid in the interpretation and replication of these findings.

Orexin Receptor Selectivity: Quantitative Comparison

The following table summarizes the binding affinities (Ki/Kd/Kb in nM) of this compound and four dual orexin receptor antagonists—suvorexant, lemborexant, daridorexant, and almorexant—for the human orexin-1 (OX1R) and orexin-2 (OX2R) receptors. A higher Ki, Kd, or Kb value indicates lower binding affinity. The selectivity ratio is calculated as the binding affinity for OX1R divided by the binding affinity for OX2R, where a higher ratio indicates greater selectivity for OX2R.

CompoundOX1R Affinity (nM)OX2R Affinity (nM)Selectivity Ratio (OX1R/OX2R)Reference(s)
This compound ~12,589 (pKB=5.9)~3.16 (pKB=8.5)~3984
1100 (KB)4.5 (KB)~244
-~5.01 (pKi=8.3)>600-fold selective for OX2R[1]
Suvorexant 0.55 (Ki)0.35 (Ki)1.57
0.7 (appKb)1.0 (appKb)0.7
Lemborexant 6.1 (IC50)2.6 (IC50)2.35[2]
13 (appKb)0.4 (appKb)32.5
Daridorexant 0.47 (Ki)0.93 (Ki)0.51
0.5 (appKb)0.8 (appKb)0.63
Almorexant 1.3 (Kd)0.17 (Kd)7.65[3]
13 (IC50)8 (IC50)1.63[4]

Note: Affinity values are presented as reported in the literature (Ki, Kd, Kb, or from pKi/pKB). Direct comparison between different measures of affinity (e.g., Ki vs. IC50) should be made with caution. The selectivity ratio provides a standardized measure for comparison.

Orexin Signaling Pathway and Antagonist Mechanism of Action

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. Both receptors are G-protein coupled, and their activation leads to neuronal excitation. Dual orexin receptor antagonists block both OX1R and OX2R, thereby inhibiting the wake-promoting signals. In contrast, a selective OX2R antagonist like this compound primarily targets the OX2R, which is thought to be the principal mediator of sleep-wake regulation.

cluster_0 Orexin Signaling cluster_1 Antagonist Action Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Higher Affinity Neuronal Excitation (Wakefulness) Neuronal Excitation (Wakefulness) OX1R->Neuronal Excitation (Wakefulness) OX2R->Neuronal Excitation (Wakefulness) DORA Dual Orexin Receptor Antagonist DORA->OX1R Blocks DORA->OX2R Blocks This compound This compound (Selective OX2R Antagonist) This compound->OX2R Selectively Blocks

Caption: Orexin signaling pathway and antagonist mechanisms.

Experimental Protocols

The determination of orexin receptor selectivity involves two primary types of in vitro assays: radioligand binding assays and functional calcium flux assays.

Radioligand Binding Assay

This assay measures the direct interaction of a compound with the orexin receptors.

Objective: To determine the binding affinity (Ki or Kd) of a test compound for OX1R and OX2R.

General Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing either human OX1R or OX2R.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand that binds to the orexin receptor (e.g., [3H]-EMPA or [3H]-BBAC), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Calcium Flux Functional Assay

This assay measures the ability of a compound to block the intracellular signaling initiated by orexin receptor activation.

Objective: To determine the functional potency (IC50 or Kb) of a test compound in antagonizing orexin-induced cellular responses.

General Protocol:

  • Cell Preparation:

    • Seed CHO or HEK cells expressing either human OX1R or OX2R in a 96-well or 384-well microplate.

    • Incubate the cells overnight to allow for attachment.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test antagonist compound to the wells and pre-incubate for a defined period.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument.

    • Add a known concentration of an orexin agonist (e.g., orexin-A) to all wells to stimulate the receptors.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

  • Data Analysis:

    • Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux (IC50).

    • The IC50 value can be used to calculate the antagonist's apparent equilibrium dissociation constant (Kb).

cluster_0 Radioligand Binding Assay cluster_1 Calcium Flux Functional Assay A1 Prepare Membranes (CHO/HEK cells with OX1R/OX2R) A2 Incubate Membranes with Radioligand & Test Compound A1->A2 A3 Filter and Wash to Separate Bound from Unbound A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate Ki/Kd A4->A5 B1 Plate Cells (CHO/HEK cells with OX1R/OX2R) B2 Load Cells with Calcium-Sensitive Dye B1->B2 B3 Pre-incubate with Test Antagonist B2->B3 B4 Stimulate with Orexin Agonist & Measure Fluorescence B3->B4 B5 Calculate IC50/Kb B4->B5

Caption: Experimental workflow for selectivity determination.

References

A Comparative Analysis of Orexin-1 Receptor Antagonists: JNJ-10397049 vs. SB-408124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent orexin (B13118510) receptor antagonists, JNJ-10397049 and SB-408124. The orexin system, comprising two G-protein coupled receptors, Orexin-1 (OX1) and Orexin-2 (OX2), is a critical regulator of sleep-wake cycles, reward processing, and stress responses.[1] Antagonists targeting these receptors are of significant interest for treating a range of disorders, including insomnia, anxiety, and substance use disorders. This document synthesizes available preclinical data to facilitate an objective comparison of this compound, a selective OX2 antagonist, and SB-408124, a selective OX1 antagonist.

Molecular Profile and Selectivity

This compound is characterized as a potent and highly selective antagonist of the OX2 receptor, exhibiting a selectivity of approximately 600-fold over the OX1 receptor.[2][3][4] In contrast, SB-408124 is a selective antagonist of the OX1 receptor, with a reported selectivity ranging from 50- to 70-fold over the OX2 receptor.[5][6] This fundamental difference in receptor selectivity dictates their distinct pharmacological profiles and therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and SB-408124, providing a direct comparison of their binding affinities and receptor selectivity.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorReported Affinity
This compound Orexin-2 (OX2R)pKi = 8.3[2][3][4]
SB-408124 Orexin-1 (OX1R)Ki = 27 nM (membrane), 57 nM (whole cell)[7]
Kb = 21.7 nM[5][8]
Orexin-2 (OX2R)Kb = 1405 nM[5][8]

Table 2: Receptor Selectivity

CompoundPrimary TargetSelectivity over Secondary Target
This compound OX2R~600-fold selective over OX1R[2][3][4]
SB-408124 OX1R~50- to 70-fold selective over OX2R[5][6]

Orexin Receptor Signaling Pathways

The differential effects of this compound and SB-408124 can be understood by examining the distinct signaling cascades initiated by the OX1 and OX2 receptors.

Orexin Receptor Signaling Pathways OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R OX2R OX2 Receptor OrexinA->OX2R OrexinB Orexin-B OrexinB->OX1R (Low Affinity) OrexinB->OX2R (High Affinity) Gq Gq OX1R->Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC ERK ERK Phosphorylation PKC->ERK

Figure 1: Orexin receptor signaling cascades.

The activation of the OX1 receptor, primarily by Orexin-A, leads to the coupling of the Gq protein, which in turn activates Phospholipase C (PLC).[9] This results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC) and subsequent downstream signaling, including ERK phosphorylation. The OX2 receptor, which binds both Orexin-A and Orexin-B with high affinity, can couple to both Gq and Gi/o proteins, allowing for a broader range of intracellular responses.[5]

Comparative Efficacy in Preclinical Models

Sleep and Wakefulness

Studies directly comparing the two antagonists have demonstrated a clear divergence in their effects on sleep architecture. Administration of the OX2-selective antagonist this compound in animal models has been shown to dose-dependently reduce the latency to sleep onset and increase total sleep time.[10][11] In contrast, the OX1-selective antagonist SB-408124 did not produce any significant changes in sleep parameters.[10][11] These findings underscore the predominant role of the OX2 receptor in the promotion of sleep.

Anxiety and Stress-Related Behaviors

SB-408124 has been investigated for its anxiolytic potential. In rodent models of anxiety, such as the elevated plus-maze and open-field tests, administration of SB-408124 has been shown to reduce anxiety-like behaviors.[12] For instance, rats treated with intranasal SB-408124 after a psychotraumatic event showed a restoration of normal behavior and a reduction in anxiety.[12] While the role of OX2 receptors in anxiety is also under investigation, the selective blockade of OX1 receptors with compounds like SB-408124 appears to be a promising strategy for mitigating stress-induced behavioral responses.

Substance Use and Reward-Seeking Behavior

The orexin system, particularly the OX1 receptor, is implicated in the reinforcing effects of drugs of abuse. While direct comparative efficacy data between this compound and SB-408124 in addiction models is limited, studies with selective OX1 antagonists have shown attenuation of drug-seeking behaviors.[5] Conversely, this compound has been reported to reduce ethanol (B145695) self-administration in mice, a finding that was not observed with SB-408124 in the same study.[5] This suggests that both OX1 and OX2 receptors may play distinct roles in the complex neurobiology of addiction.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies for key experiments cited in the comparison of this compound and SB-408124.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Generalized Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CHO, HEK293 expressing OX1R or OX2R) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Resuspension Homogenization->Centrifugation Incubation Incubation: - Membranes - Radioligand (e.g., [³H]-SB-674042, [¹²⁵I]-Orexin A) - Test Compound (this compound or SB-408124) Centrifugation->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation DataAnalysis Calculation of Ki/IC₅₀ values Scintillation->DataAnalysis

Figure 2: Workflow for radioligand binding assays.

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human OX1 or OX2 receptor.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-SB-674042 for OX1R) and varying concentrations of the test compound (this compound or SB-408124).

  • Filtration: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the test compound.

In Vivo Behavioral Assays: Elevated Plus-Maze

This assay is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Animals are administered the test compound (e.g., SB-408124) or vehicle prior to being placed in the center of the maze. Their behavior is then recorded for a set period (e.g., 5 minutes).

  • Measures: Key measures include the time spent in the open and closed arms and the number of entries into each arm. A preference for the closed arms is indicative of anxiety-like behavior. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Conclusion

This compound and SB-408124 represent valuable pharmacological tools for dissecting the distinct physiological roles of the OX1 and OX2 receptors. The high selectivity of this compound for the OX2 receptor makes it a potent sleep-promoting agent, while the OX1-selective antagonist SB-408124 demonstrates promise in models of anxiety and stress. The choice between these or similar antagonists will depend on the specific therapeutic indication and the desired pharmacological effect. Further head-to-head comparative studies in a broader range of preclinical models are warranted to fully elucidate their therapeutic potential.

References

JNJ-10397049: A Comparative Guide to its Selectivity for the Orexin 2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-10397049's selectivity for the orexin (B13118510) 2 receptor (OX2R) against other orexin receptor antagonists. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studies involving the orexin system.

Introduction to Orexin Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a key regulator of wakefulness, feeding, and reward-seeking behaviors. Pharmacological blockade of these receptors has emerged as a promising therapeutic strategy for insomnia and other neurological disorders. The differential expression and signaling pathways of OX1R and OX2R underscore the importance of selective antagonists for dissecting their distinct physiological roles and for developing targeted therapeutics. This compound is a well-characterized antagonist with a high selectivity for OX2R.

Comparative Selectivity of Orexin Receptor Antagonists

The selectivity of this compound for OX2R is demonstrated by its significantly higher binding affinity for OX2R compared to OX1R. This section provides a quantitative comparison of this compound with other selective and dual orexin receptor antagonists. The data, presented in the table below, are derived from various in vitro pharmacological assays.

CompoundTypeOX1R Affinity (Ki/Kb)OX2R Affinity (Ki/Kb)Selectivity (Fold) for OX2R
This compound OX2R Selective pKB: 5.9 [1][2]pKB: 8.5 [1][2]~400-600 [3][4]
SuvorexantDual AntagonistKi: 0.55 nM[3]Ki: 0.35 nM[3]~1.6
LemborexantDual AntagonistIC50: 6.1 nM[5]IC50: 2.6 nM[5]~2.3
DaridorexantDual AntagonistKi: 0.47 nM[4]Ki: 0.93 nM[4]~0.5
SB-334867OX1R SelectivepKB: 7.27Low affinity~0.02 (OX1R selective)

Note: Affinity is presented as Ki (inhibition constant), Kb (dissociation constant of an antagonist), pKB (-logKB), or IC50 (half-maximal inhibitory concentration) values as reported in the literature. Lower Ki/Kb/IC50 values and higher pKB values indicate higher binding affinity. Selectivity is calculated as the ratio of OX1R affinity to OX2R affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of orexin receptor antagonists.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the orexin receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for OX1R and OX2R.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human OX1R or OX2R.

  • Radioligand: [3H]-EMPA (for OX2R) or [125I]-Orexin-A (for OX1R).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of a known orexin receptor antagonist (e.g., 10 µM suvorexant).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by an orexin receptor agonist.

Objective: To determine the functional potency (e.g., IC50 or pA2) of a test compound in blocking agonist-induced calcium signaling.

Materials:

  • HEK293 or CHO cells stably expressing human OX1R or OX2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orexin-A or Orexin-B as the agonist.

  • Test compounds (e.g., this compound) at various concentrations.

  • A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of the orexin agonist (typically the EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Plot the percentage of inhibition against the concentration of the test compound to calculate the IC50 value.

Orexin Signaling Pathway and Experimental Workflow

The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for assessing antagonist selectivity.

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Proteins cluster_effector Downstream Effectors Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi Gi/o OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca cAMP ↓ cAMP AC->cAMP

Caption: Orexin signaling pathway initiated by ligand binding.

Experimental_Workflow cluster_assays Selectivity Assays cluster_data Data Analysis Binding Radioligand Binding Assay (Determine Ki) Comparison Compare Ki / IC50 values for OX1R vs OX2R Binding->Comparison Functional Calcium Flux Assay (Determine IC50) Functional->Comparison Selectivity Calculate Fold Selectivity (Ki OX1R / Ki OX2R) Comparison->Selectivity conclusion Conclusion: Validate Selectivity of this compound for OX2R Selectivity->conclusion start Start: Select Test Compound (e.g., this compound) start->Binding start->Functional

Caption: Workflow for validating antagonist selectivity.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and highly selective antagonist of the orexin 2 receptor. Its selectivity profile, as determined by radioligand binding and functional assays, makes it a valuable pharmacological tool for investigating the specific roles of OX2R in various physiological and pathological processes. When compared to dual orexin receptor antagonists such as suvorexant, lemborexant, and daridorexant, this compound offers a distinct advantage for studies requiring the specific blockade of OX2R-mediated signaling. Researchers should consider the detailed experimental protocols provided to ensure robust and reproducible results in their investigations of the orexin system.

References

JNJ-10397049: A Precision Tool for Unraveling Orexin Receptor Functions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

The orexin (B13118510) system, with its two G protein-coupled receptors, OX1 and OX2, plays a critical role in regulating a host of physiological processes, most notably the sleep-wake cycle. Distinguishing the individual contributions of these closely related receptors has been a significant challenge. The advent of selective pharmacological tools has been instrumental in dissecting their distinct functions. This guide provides a comprehensive comparison of JNJ-10397049, a highly selective OX2 receptor antagonist, with other orexin receptor modulators, and details the experimental approaches where it serves as an invaluable tool for differentiating OX1 and OX2 receptor-mediated effects.

Unmasking Specificity: A Quantitative Comparison

The utility of a pharmacological tool lies in its selectivity. This compound exhibits a remarkable preference for the OX2 receptor, a property that is evident when its binding affinities and functional potencies are compared with other orexin antagonists. As highlighted in the table below, this compound's high selectivity for OX2R contrasts with dual antagonists and selective OX1R antagonists, making it an ideal probe for isolating OX2R function.

CompoundTarget(s)Binding Affinity (pKi)Functional Potency (pKB/pIC50)Selectivity
This compound OX2R OX1: 5.18, OX2: 8.10 - 8.3 [1]OX1: 5.97, OX2: 8.35 (IP1 accumulation)[1]; OX1: 5.9, OX2: 8.5 ~600-fold for OX2R over OX1R [2]
SB-334867OX1ROX1: 7.17[3]OX1: 7.2, OX2: < 5 (Ca2+ release)[4]>50-fold for OX1R over OX2R[4]
SuvorexantOX1R/OX2ROX1: 8.9, OX2: 8.9[5]-Dual Antagonist
AlmorexantOX1R/OX2ROX1: 8.0, OX2: 8.0[5]-Dual Antagonist

Illuminating Orexin Signaling Pathways

Orexin receptors, upon activation by their endogenous ligands orexin-A and orexin-B, trigger a cascade of intracellular signaling events. Both OX1 and OX2 receptors primarily couple to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] However, evidence suggests that they can also couple to other G proteins, such as Gi/o and Gs, adding layers of complexity to their signaling repertoire.[8][9][10] The high selectivity of this compound allows researchers to isolate and study the downstream consequences of OX2R-specific signaling.

Orexin_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq Gs Gs OX1R->Gs OX2R->Gq Gi/o Gi/o OX2R->Gi/o OX2R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gi/o->AC Gs->AC Ca2_mobilization Ca2+ Mobilization PLC->Ca2_mobilization Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_binding_details cluster_functional_details Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Determine IC50/EC50) Binding->Functional Binding_detail1 Radioligand competition assays Binding->Binding_detail1 PK Pharmacokinetic Studies (Assess bioavailability, brain penetration) Functional->PK Functional_detail1 Calcium mobilization assays Functional->Functional_detail1 Functional_detail2 IP1 accumulation assays Functional->Functional_detail2 PD Pharmacodynamic Studies (e.g., Sleep/Wake Analysis) PK->PD

References

Replicating Published Findings with JNJ-10397049: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published findings for JNJ-10397049, a selective orexin-2 receptor (OX2R) antagonist. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing research. This document summarizes key experimental data, details methodologies from cited studies, and offers objective comparisons with other orexin (B13118510) receptor antagonists.

Comparative Pharmacological Data

This compound has been characterized as a potent and selective antagonist for the OX2R. Its binding affinity and selectivity have been quantified in several studies, often in comparison to other orexin antagonists.

CompoundTarget(s)pKi / pIC50SelectivityReference
This compound OX2R pKi = 8.3, pIC50 = 7.4~600-fold selective for OX2R over OX1R[1]
OX1RpKi = 5.7, pKB = 5.9[2][3]
AlmorexantOX1R, OX2R (Dual)IC50 = 16 nM (OX1R), 15 nM (OX2R)N/A[4]
SB-649868OX1R, OX2R (Dual)Not explicitly stated in provided abstractsN/A[2][5]
GSK-1059865OX1RNot explicitly stated in provided abstractsSelective for OX1R[2]
SB-408124OX1RNot explicitly stated in provided abstractsSelective for OX1R[6][7]
SuvorexantOX1R, OX2R (Dual)IC50 = 50 nM (OX1R), 56 nM (OX2R)N/A[4]
EMPAOX2RNot explicitly stated in provided abstractsSelective for OX2R[5][8]
TCS-OX2-29OX2RNot explicitly stated in provided abstractsSelective for OX2R[5][8]

In Vivo Efficacy: Sleep Modulation in Rodent Models

This compound has demonstrated significant effects on sleep architecture in preclinical studies, primarily in rats. Its sleep-promoting effects are often compared to dual orexin receptor antagonists (DORAs) and selective OX1R antagonists.

CompoundSpeciesDose & RouteKey Findings on SleepReference
This compound Rat10-30 mg/kg, s.c.Decreased latency to persistent sleep; Increased NREM and REM sleep time.[1][1][9]
Rat10 mg/kg, s.c.Increased NREM duration.[2][2]
Rat3 mg/kgIncreased total sleep time by 42%.[8][8]
AlmorexantRatN/ALess potent hypnotic activity compared to this compound.[9][6][9]
SB-408124 (OX1R Antagonist)RatN/ANo significant effect on sleep.[6][7] When co-administered with this compound, it attenuated the sleep-promoting effects of the OX2R antagonist.[7][9][6][7][9]
SB-649868 (Dual Antagonist)Rat10 and 30 mg/kg, p.o.Effective in promoting NREM and REM sleep.[2][2]
GSK-1059865 (OX1R Antagonist)Rat10 mg/kg, s.c.Did not alter sleep.[2][2]

In Vitro Effects on Neural Precursor Cells

A study by Karami et al. investigated the impact of this compound on the proliferation and differentiation of neural precursor cells (NPCs). The findings suggest a concentration-dependent effect on these cellular processes.[3]

Concentration of this compoundEffect on NPC ProliferationEffect on NPC Differentiation (at 20 µM)Reference
1 µM and 5 µMSignificantly increased proliferation.[3]N/A[3]
10 µM, 15 µM, and 20 µMNo significant effect on proliferation.[3]Increased expression of Olig2 (oligodendrocyte lineage marker).[3] Decreased expression of nestin (NPC marker).[3][3]
25 µM and 30 µMToxic to cells.[3]N/A[3]

Experimental Protocols

In Vivo Sleep Studies in Rats

A representative protocol for evaluating the effects of this compound on sleep is as follows:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[1]

  • Housing: Animals are housed under a controlled light/dark cycle (e.g., 12h/12h) and temperature. Food and water are available ad libitum.[10]

  • Drug Administration: this compound is typically administered via subcutaneous (s.c.) injection at doses ranging from 10 to 30 mg/kg.[1][2] Oral (p.o.) administration has also been used for other orexin antagonists.[2]

  • Sleep Recording: Electroencephalogram (EEG) and electromyogram (EMG) electrodes are surgically implanted to monitor brain activity and muscle tone, respectively. Recordings are taken for a defined period post-administration (e.g., the first 6 hours) to analyze sleep stages (NREM, REM) and wakefulness.[2]

  • Data Analysis: Key parameters analyzed include latency to persistent sleep, duration of NREM and REM sleep, and the number of awakenings.[2][4][9]

In Vitro Neural Precursor Cell Assays

The following protocols were used to assess the effects of this compound on NPCs:

  • Cell Culture: NPCs are cultured in a suitable medium, often forming neurospheres.[3]

  • MTT Assay for Proliferation:

    • NPCs are seeded in 96-well plates.

    • Cells are treated with various concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25, and 30 µM).

    • After a 5-day incubation period, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved to measure cell viability and proliferation spectrophotometrically.[3]

  • Neurosphere Assay:

    • The number and diameter of neurospheres are measured after exposure to different concentrations of this compound.[3]

  • Differentiation Assay:

    • NPCs are treated with a non-toxic concentration of this compound (e.g., 20 µM).

    • The expression of differentiation markers is assessed using:

      • Immunocytochemistry: To visualize the presence of specific proteins (e.g., Olig2, nestin).

      • Real-Time Polymerase Chain Reaction (PCR): To quantify the mRNA expression levels of genes associated with specific cell lineages (e.g., Olig2, CNPase for oligodendrocytes, and nestin for NPCs).[3]

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway

Orexins (Orexin-A and Orexin-B) are neuropeptides that regulate various physiological processes, including sleep and wakefulness, by binding to two G-protein coupled receptors: OX1R and OX2R.[5] this compound selectively antagonizes the OX2R. The activation of these receptors triggers downstream signaling cascades involving Gq/11, Gi/o, and Gs proteins, which in turn modulate the activity of phospholipases, ion channels, and protein kinases.[5]

Orexin_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_antagonists Antagonists cluster_downstream Downstream Signaling Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R G_Proteins Gq/11, Gi/o, Gs OX1R->G_Proteins OX2R->G_Proteins This compound This compound This compound->OX2R Inhibition Effectors Phospholipases, Ion Channels, Protein Kinases G_Proteins->Effectors Cellular_Response Modulation of Neuronal Activity (e.g., Wakefulness) Effectors->Cellular_Response

Orexin signaling pathway with this compound antagonism.

Experimental Workflow for In Vivo Sleep Studies

The following diagram illustrates the typical workflow for assessing the impact of this compound on sleep patterns in a rodent model.

Sleep_Study_Workflow A Animal Acclimation & Surgical Implantation of EEG/EMG Electrodes B Recovery Period A->B C Baseline Sleep Recording B->C D Administration of this compound or Vehicle Control C->D E Post-Dosing Sleep Recording D->E F Data Analysis: - Sleep Latency - NREM/REM Duration - Wakefulness E->F G Comparison of Treatment vs. Control F->G

Workflow for in vivo sleep studies.

Experimental Workflow for In Vitro NPC Studies

This diagram outlines the experimental process for investigating the effects of this compound on neural precursor cell proliferation and differentiation.

NPC_Study_Workflow cluster_proliferation Proliferation Assays cluster_differentiation Differentiation Assay A NPC Culture & Neurosphere Formation B Treatment with this compound (Concentration Gradient) A->B C MTT Assay B->C D Neurosphere Count & Size Measurement B->D E Data Analysis of Proliferation C->E D->E F NPC Treatment with This compound (20 µM) G Immunocytochemistry (Olig2, Nestin) F->G H Real-Time PCR (Olig2, CNPase, Nestin) F->H I Analysis of Differentiation Markers G->I H->I

References

JNJ-10397049 and Its Impact on Sleep Architecture: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of novel hypnotics on sleep architecture is paramount. This guide provides a comparative analysis of JNJ-10397049, a selective orexin-2 receptor antagonist (2-SORA), against other classes of hypnotic agents. The information is supported by experimental data to facilitate an objective evaluation of its potential therapeutic profile.

This compound acts by selectively blocking the orexin-2 receptor (OX2R), a key component in the brain's wakefulness-promoting system. This mechanism of action is distinct from traditional hypnotics, such as benzodiazepines and "Z-drugs," which primarily enhance the effects of the inhibitory neurotransmitter GABA. Dual orexin (B13118510) receptor antagonists (DORAs), like suvorexant and lemborexant, block both orexin-1 (OX1R) and orexin-2 receptors.

Comparative Effects on Sleep Architecture

The following table summarizes the effects of this compound and other hypnotics on key polysomnography (PSG) parameters that define sleep architecture. It is important to note that the data for this compound is derived from preclinical (animal) studies, while the data for other hypnotics are from human clinical trials. This distinction is crucial for interpreting the comparative data.

Hypnotic ClassDrug(s)Total Sleep Time (TST)Sleep LatencyWake After Sleep Onset (WASO)NREM Sleep (N1 & N2)Slow-Wave Sleep (SWS/N3)REM SleepREM Latency
Selective OX2R Antagonist (2-SORA) This compound ↑[1]↓ (NREM)[1]N/A↑ (NREM duration)[2]N/ANo significant change alone; ↑ with OX1R antagonist[2]↓ (at higher doses)[1]
Dual Orexin Receptor Antagonists (DORAs) Suvorexant, Lemborexant↑[1][2]↓[1]↓[1]↑ (time in stage)[2]Preserved or small ↓[2]↑[1][2]↓[2]
Benzodiazepines (BZDs) e.g., Temazepam, Diazepam↑ (Stage 2)[3]↓↓[3]↓[3]↑[4]
Non-Benzodiazepines ("Z-drugs") Zolpidem, Zaleplon, Eszopiclone↑ (Stage 2)[5][6]↑ or no change (Zolpidem)[6][7]↓ or no change[3]↑[8]

Note: ↑ = Increase, ↓ = Decrease, ↔ = No significant change, N/A = Data not available. Data for this compound is from preclinical studies.

Experimental Protocols

A standardized methodology is critical for the accurate assessment of a hypnotic's effect on sleep architecture. Below is a typical experimental protocol for a polysomnography (PSG) study in a clinical trial setting.

Polysomnography (PSG) Protocol for Assessing Hypnotic Efficacy

1. Participant Selection:

  • Enroll participants diagnosed with insomnia disorder based on established criteria (e.g., DSM-5).

  • Screen for and exclude other sleep disorders or medical/psychiatric conditions that could interfere with sleep.

2. Acclimation and Baseline Recording:

  • Participants undergo at least one adaptation night in the sleep laboratory to acclimate to the environment and PSG equipment.[9]

  • Baseline sleep data is recorded for one or two nights following the adaptation night, during which participants receive a placebo.

3. Randomization and Blinding:

  • Participants are randomly assigned to receive the investigational drug (e.g., this compound) or a placebo in a double-blind manner.

4. Polysomnographic Recording:

  • Standard PSG is conducted, monitoring the following physiological signals:

    • Electroencephalogram (EEG): To determine sleep stages.

    • Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements of REM sleep.

    • Electromyogram (EMG): To monitor muscle tone, which is reduced during REM sleep.

    • Electrocardiogram (ECG): To monitor heart rate and rhythm.

    • Respiratory effort and airflow: To screen for sleep-disordered breathing.

    • Pulse oximetry: To measure blood oxygen saturation.[10]

5. Data Analysis:

  • Sleep records are scored in 30-second epochs by trained technologists according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).

  • Key sleep architecture parameters are quantified, including:

    • Total Sleep Time (TST)

    • Sleep Latency to Persistent Sleep

    • Wake After Sleep Onset (WASO)

    • Time and percentage of each sleep stage (N1, N2, N3/SWS, REM)

    • REM sleep latency

Mandatory Visualizations

Orexin Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of orexin neurons and the mechanism of action of orexin receptor antagonists. Orexin neurons in the lateral hypothalamus promote wakefulness by activating various monoaminergic and cholinergic nuclei in the brainstem and hypothalamus.[11] Orexin receptor antagonists block these excitatory signals, thereby promoting sleep.

OrexinSignaling cluster_hypothalamus Lateral Hypothalamus cluster_brainstem Wake-Promoting Nuclei cluster_cortex Cortex cluster_antagonists Pharmacological Intervention OrexinNeuron Orexin Neuron LocusCoeruleus Locus Coeruleus (NE) OrexinNeuron->LocusCoeruleus Orexin A & B TMN TMN (Histamine) OrexinNeuron->TMN Orexin A & B Raphe Dorsal Raphe (5-HT) OrexinNeuron->Raphe Orexin A & B LDT_PPT LDT/PPT (ACh) OrexinNeuron->LDT_PPT Orexin A & B Cortex Cortex (Arousal & Wakefulness) LocusCoeruleus->Cortex Wake-Promoting Neurotransmitters TMN->Cortex Wake-Promoting Neurotransmitters Raphe->Cortex Wake-Promoting Neurotransmitters LDT_PPT->Cortex Wake-Promoting Neurotransmitters JNJ10397049 This compound (2-SORA) Blocks OX2R JNJ10397049->LocusCoeruleus JNJ10397049->TMN JNJ10397049->Raphe JNJ10397049->LDT_PPT DORAs DORAs (e.g., Suvorexant) Blocks OX1R & OX2R DORAs->LocusCoeruleus DORAs->TMN DORAs->Raphe DORAs->LDT_PPT

Caption: Orexin signaling pathway and antagonist intervention.

Experimental Workflow for a Polysomnography Study

The workflow for a typical clinical trial assessing the effects of a hypnotic on sleep architecture is depicted below.

PSG_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Adaptation Adaptation Night in Sleep Lab InformedConsent->Adaptation BaselinePSG Baseline PSG (Placebo) Adaptation->BaselinePSG Randomization Randomization BaselinePSG->Randomization DrugAdmin Drug/Placebo Administration Randomization->DrugAdmin TreatmentPSG Treatment Night PSG DrugAdmin->TreatmentPSG Scoring Sleep Record Scoring (AASM Criteria) TreatmentPSG->Scoring Stats Statistical Analysis of Sleep Parameters Scoring->Stats

Caption: Standard workflow for a PSG-based clinical trial.

References

In Vivo Validation of JNJ-10397049's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo performance of JNJ-10397049, a selective orexin (B13118510) 2 receptor (OX2R) antagonist, with other orexin receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Mechanism of Action of Orexin Receptor Antagonists

Orexin neuropeptides, Orexin-A and Orexin-B, are produced by neurons in the lateral hypothalamus and play a crucial role in maintaining wakefulness.[1][2][3] They exert their effects by binding to two G-protein coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1] Orexin receptor antagonists promote sleep by blocking the binding of orexins to these receptors, thereby reducing the downstream signaling that promotes arousal. This compound is a highly selective antagonist for the OX2R.[4][5] Its mechanism of action involves the inhibition of wake-active neurons, primarily through the suppression of histamine (B1213489) release in the hypothalamus.[3][6][7]

Comparative Performance of Orexin Receptor Antagonists

The following tables summarize the in vivo effects of this compound in comparison to a selective OX1R antagonist (SB-408124) and dual OX1R/OX2R antagonists (Almorexant and SB-649868) on sleep architecture and locomotor activity in rats.

Table 1: Effects on Sleep Architecture in Rats

CompoundTargetDose (mg/kg)Administration RouteChange in Latency to Persistent SleepChange in Non-REM (NREM) Sleep DurationChange in REM Sleep DurationReference
This compound OX2R 10, 30 Subcutaneous Decreased Increased Increased [3][4][8]
SB-408124OX1R--No effectNo effectNo effect[3][8]
AlmorexantOX1R/OX2R30, 100IntraperitonealDecreased (at 30mg/kg)IncreasedIncreased[9]
SB-649868OX1R/OX2R10, 30OralDecreasedIncreasedIncreased[10][11]

Table 2: Effects on Locomotor Activity in Rats

CompoundTargetDose (mg/kg)Administration RouteChange in Locomotor ActivityReference
This compound OX2R - - Decreased [12]
SB-408124OX1R--Reduced[13]
AlmorexantOX1R/OX2R3, 10, 30IntraperitonealReduced[9]
SB-649868OX1R/OX2R--Reduced[14]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Sleep Architecture Analysis via Electroencephalography (EEG) and Electromyography (EMG)

This protocol is used to assess the effects of orexin receptor antagonists on sleep stages.

  • Animals: Male Sprague-Dawley rats are typically used.[4]

  • Surgical Implantation:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant flexible wire electrodes into the neck musculature for EMG recording.

    • The electrode assembly is secured to the skull with dental cement.

    • Allow a recovery period of at least one week post-surgery.

  • Data Recording:

    • House the rats individually in recording chambers with a 12-hour light/dark cycle.

    • Habituate the animals to the recording cables for several days before the experiment.

    • Record EEG and EMG signals continuously for a baseline period and after drug administration.

  • Data Analysis:

    • Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in 30-second epochs.

    • Analyze parameters such as latency to persistent sleep, duration of each sleep stage, and the number and duration of sleep/wake bouts.

Locomotor Activity Assessment

This protocol measures the effect of the compounds on spontaneous physical movement.

  • Apparatus: Use automated activity monitoring chambers equipped with infrared beams.

  • Procedure:

    • Habituate the rats to the testing chambers for a set period before drug administration.

    • Administer the test compound or vehicle.

    • Record locomotor activity, measured as beam breaks, for a defined period (e.g., 30 minutes).[9]

  • Data Analysis:

    • Quantify the total number of beam breaks or distance traveled.

    • Compare the activity levels between drug-treated and vehicle-treated groups.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

This protocol is used to directly measure the effect of orexin receptor antagonists on the release of histamine in the brain.

  • Surgical Procedure:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the lateral hypothalamus.

    • Secure the cannula with dental cement and allow for recovery.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after drug administration.

  • Histamine Analysis:

    • Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Calculate the percentage change in histamine levels from baseline after drug administration.

    • Compare the changes between different treatment groups.

Visualizations

Signaling Pathway of this compound

Orexin Orexin (Orexin-A, Orexin-B) OX2R OX2 Receptor Orexin->OX2R Binds to & Activates WakeActiveNeurons Wake-Active Neurons (e.g., Histaminergic) OX2R->WakeActiveNeurons Excites JNJ10397049 This compound JNJ10397049->OX2R Blocks HistamineRelease Histamine Release WakeActiveNeurons->HistamineRelease Promotes Arousal Wakefulness/ Arousal HistamineRelease->Arousal Maintains

Caption: Mechanism of action of this compound in promoting sleep.

Experimental Workflow for In Vivo Validation

AnimalModel Animal Model (e.g., Sprague-Dawley Rat) Surgery Surgical Implantation (EEG/EMG Electrodes or Microdialysis Cannula) AnimalModel->Surgery Recovery Recovery Period (>= 1 week) Surgery->Recovery Habituation Habituation to Recording Environment Recovery->Habituation Baseline Baseline Recording (Sleep or Locomotor Activity or Histamine Levels) Habituation->Baseline DrugAdmin Drug Administration (this compound or Comparator or Vehicle) Baseline->DrugAdmin PostDrug Post-Administration Recording DrugAdmin->PostDrug DataAnalysis Data Analysis and Comparison PostDrug->DataAnalysis

Caption: Workflow for in vivo validation of orexin receptor antagonists.

References

Comparative analysis of JNJ-10397049 and almorexant

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Almorexant (B167863) and Suvorexant: Dual Orexin (B13118510) Receptor Antagonists

This guide provides a comprehensive comparison of two dual orexin receptor antagonists (DORAs), almorexant and suvorexant. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to Orexin Receptor Antagonism

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1] Antagonism of these receptors represents a targeted approach to treating insomnia by suppressing wakefulness rather than inducing sleep through broad central nervous system depression.[1][2] Almorexant was a first-in-class DORA, though its development was discontinued, while suvorexant is an approved medication for insomnia.[2][3]

Mechanism of Action

Both almorexant and suvorexant are competitive antagonists at both OX1 and OX2 receptors.[2][4] By binding to these G-protein coupled receptors (GPCRs), they block the downstream signaling cascades initiated by orexin-A and orexin-B that promote wakefulness.[1][5] The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][4][6]

Orexin_Signaling_Pathway cluster_membrane Cell Membrane Orexin Receptor (OX1R/OX2R) Orexin Receptor (OX1R/OX2R) Gq-protein Gq-protein Orexin Receptor (OX1R/OX2R)->Gq-protein Activates PLC PLC Gq-protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Orexin (A or B) Orexin (A or B) Orexin (A or B)->Orexin Receptor (OX1R/OX2R) Activates Almorexant / Suvorexant Almorexant / Suvorexant Almorexant / Suvorexant->Orexin Receptor (OX1R/OX2R) Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Wakefulness Wakefulness Ca2+ Release->Wakefulness Promotes

Orexin Receptor Signaling Pathway

Pharmacological Profile

The following tables summarize the quantitative data for almorexant and suvorexant, providing a direct comparison of their receptor binding affinities and pharmacokinetic properties.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kd/Ki, nM)Reference(s)
AlmorexantOX1R1.3 (Kd)[4][7]
OX2R0.17 (Kd)[4][7]
SuvorexantOX1R0.55 (Ki)[8]
OX2R0.35 (Ki)[8]

Table 2: Pharmacokinetic Properties

ParameterAlmorexantSuvorexantReference(s)
Tmax (hours) ~1.5~2.0[8][9]
Half-life (hours) 13-19 (terminal)~12[3][8]
Bioavailability (%) Not explicitly stated82[8]
Metabolism HepaticPrimarily CYP3A4, minor CYP2C19[3][8]

Preclinical and Clinical Efficacy

Both almorexant and suvorexant have demonstrated efficacy in promoting sleep in preclinical models and human clinical trials. The primary endpoints in these studies are typically measures of sleep onset and maintenance, assessed objectively via polysomnography (PSG).

Table 3: Clinical Efficacy in Insomnia Patients (Changes from Baseline vs. Placebo)

CompoundDoseWake After Sleep Onset (WASO)Total Sleep Time (TST)Latency to Persistent Sleep (LPS)Reference(s)
Almorexant200 mg-26.8 minIncreased (p<0.0001)Reduced (p<0.0001)[10]
400 mg-54 min--18 min
Suvorexant20/15 mgReducedIncreasedReduced[11]
40/30 mgReducedIncreasedReduced[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to characterize almorexant and suvorexant.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay Start Start Prepare Cell Membranes Prepare Cell Membranes Start->Prepare Cell Membranes Incubate Incubate at Room Temperature Cell Membranes Radioligand ([3H]Almorexant or [3H]-EMPA) Test Compound (Almorexant/Suvorexant) Prepare Cell Membranes->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis End End Data Analysis->End

Radioligand Binding Assay Workflow

Protocol Details:

  • Cell Membranes: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing human OX1 or OX2 receptors.[8][12]

  • Radioligand: A radiolabeled ligand, such as [3H]Almorexant or [3H]-EMPA, is used to detect binding.[8][12]

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated to reach equilibrium.[8]

  • Filtration: The mixture is rapidly filtered to separate bound from unbound radioligand.[8]

  • Quantification: The amount of bound radioligand is quantified using scintillation counting.[8]

  • Analysis: The data is analyzed to determine the IC50, which is then used to calculate the Ki value.[8]

In Vivo Sleep Studies (Polysomnography)

Polysomnography (PSG) in animal models and humans is the gold standard for assessing sleep architecture.

In_Vivo_Sleep_Study Start Start Surgical Implantation Surgical Implantation of EEG/EMG Electrodes Start->Surgical Implantation Habituation Habituation to Recording Setup Surgical Implantation->Habituation Baseline Recording 24h Baseline PSG Recording Habituation->Baseline Recording Drug Administration Administer Almorexant/Suvorexant or Vehicle Baseline Recording->Drug Administration Post-Dose Recording 24h Post-Dose PSG Recording Drug Administration->Post-Dose Recording Sleep Scoring Score Recordings into Wake, NREM, and REM Sleep Post-Dose Recording->Sleep Scoring Data Analysis Analyze Sleep Parameters (TST, WASO, LPS) Sleep Scoring->Data Analysis End End Data Analysis->End

In Vivo Sleep Study Workflow

Protocol Details:

  • Subjects: Studies are conducted in various species, including mice, rats, dogs, and humans.[2][9][13][14][15]

  • Electrode Implantation: For animal studies, electrodes are surgically implanted to record electroencephalogram (EEG) and electromyogram (EMG) signals.[9]

  • Habituation: Subjects are allowed to acclimate to the recording environment to minimize stress-induced sleep disturbances.[9]

  • Recording: Continuous EEG and EMG data are recorded before and after drug administration.[9] In human trials, this is typically done overnight in a sleep laboratory.[3][10][16][17]

  • Sleep Scoring: The recorded data is scored into different sleep stages (Wake, NREM, REM) based on standard criteria.[9]

  • Data Analysis: Key sleep parameters such as Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS) are calculated and compared between treatment and placebo groups.[9][10][16]

Conclusion

Both almorexant and suvorexant are potent dual orexin receptor antagonists that have demonstrated efficacy in promoting sleep. Suvorexant has a well-characterized pharmacokinetic profile and is an approved therapeutic for insomnia. While the development of almorexant was halted, data from its investigation have been instrumental in validating the orexin system as a therapeutic target for sleep disorders. This comparative guide provides a foundation for understanding the pharmacological nuances of these compounds and the experimental approaches used in their evaluation.

References

Safety Operating Guide

Personal protective equipment for handling JNJ-10397049

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JNJ-10397049. It offers procedural, step-by-step guidance for safe operational use and disposal.

This compound is a potent and selective orexin-2 receptor (OX2R) antagonist. While one Safety Data Sheet (SDS) classifies it as a non-hazardous substance or mixture, it is prudent to treat all research chemicals with a high degree of caution. General safety warnings advise that this material should be considered hazardous until more information is available. Therefore, users must avoid ingestion, inhalation, and contact with eyes and skin.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound in its solid form or in solution:

PPE CategoryItemSpecification
Eye Protection Safety GogglesWith side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing.
Respiratory Protection Suitable RespiratorRecommended when handling the solid powder outside of a fume hood or when aerosolization is possible.

Operational Plans: Handling Procedures

Adherence to standard laboratory safety protocols is essential. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Handling the Solid Compound

This compound is supplied as a crystalline solid.

Protocol for Weighing and Preparing Stock Solutions:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood by laying down absorbent bench paper.

  • Weighing: Use a calibrated analytical balance. To minimize the generation of airborne dust, handle the solid carefully. Do not crush or grind the solid material outside of a contained system.

  • Dissolving: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).

    • To prepare a stock solution, add the desired solvent to the weighed solid in a suitable container (e.g., a vial or flask).

    • Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

    • Purging the solvent with an inert gas before preparing the solution can enhance stability.

Handling Solutions of this compound

Protocol for Dilution and Use:

  • Dilution: When preparing aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO before diluting with the aqueous buffer.

  • Use: When using solutions, avoid direct contact with skin and eyes. Use appropriate pipetting aids; never pipette by mouth.

  • Storage: Store stock solutions at -20°C for long-term stability. Aqueous solutions are not recommended for storage for more than one day.

Disposal Plans

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

Solid Waste Disposal
  • Contaminated Materials: Dispose of items contaminated with this compound, such as weigh boats, pipette tips, and gloves, as chemical waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Solid: Unused or unwanted solid this compound should be disposed of as chemical waste. Do not discard it in the regular trash.

Liquid Waste Disposal
  • Organic Solvent Solutions: Solutions of this compound in organic solvents like DMSO or ethanol should be collected in a designated, labeled hazardous waste container for flammable liquids. Do not pour these solutions down the drain.

  • Aqueous Solutions: While this compound itself is not classified as hazardous, the final solution may be subject to local disposal regulations. It is best practice to collect all aqueous waste containing this compound for proper chemical waste disposal.

Experimental Protocols

First Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.

Visualizations

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling_solid Handling Solid cluster_handling_solution Handling Solution cluster_disposal Disposal Don_PPE Don Appropriate PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Solid Weigh Solid this compound Prepare_Workspace->Weigh_Solid Prepare_Stock Prepare Stock Solution in Organic Solvent Weigh_Solid->Prepare_Stock Dilute_Solution Dilute for Aqueous Use Prepare_Stock->Dilute_Solution Use_in_Experiment Use in Experiment Dilute_Solution->Use_in_Experiment Collect_Waste Collect Solid and Liquid Waste Use_in_Experiment->Collect_Waste Label_Waste Label Waste Containers Collect_Waste->Label_Waste Dispose_Waste Dispose via Institutional Protocol Label_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE_Requirements PPE for Handling this compound Handling_this compound Handling this compound Eye_Protection Safety Goggles Handling_this compound->Eye_Protection Hand_Protection Protective Gloves Handling_this compound->Hand_Protection Body_Protection Lab Coat Handling_this compound->Body_Protection Respiratory_Protection Respirator (as needed) Handling_this compound->Respiratory_Protection

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
JNJ-10397049
Reactant of Route 2
Reactant of Route 2
JNJ-10397049

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.